4-(4-Bromophenyl)tetrahydropyran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWAQRTCKMZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596373 | |
| Record name | 4-(4-Bromophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165119-46-0 | |
| Record name | 4-(4-Bromophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Properties, Synthesis, and Applications
Abstract
4-(4-Bromophenyl)tetrahydropyran-4-ol is a key heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a tertiary alcohol on a tetrahydropyran (THP) ring and a functionalizable bromophenyl moiety, makes it an attractive scaffold for developing complex molecular architectures. The THP ring is a privileged structure in drug discovery, known for improving pharmacokinetic properties, while the bromophenyl group provides a reactive handle for cross-coupling reactions. This guide offers a comprehensive overview of the core chemical properties, validated synthetic protocols, reactivity, and critical applications of this compound, providing researchers with the foundational knowledge required for its effective utilization in drug development and materials science.
Core Chemical and Physical Properties
This compound is a solid, stable compound under standard laboratory conditions.[1] Its identity is defined by a unique combination of a tetrahydropyran ring, a hydroxyl group at the 4-position, and a 4-bromophenyl substituent also at the 4-position. This arrangement provides a valuable three-dimensional structure for molecular design.[2]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 165119-46-0 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][6] |
| Molecular Weight | 257.12 g/mol | [1][6] |
| IUPAC Name | 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol | [4] |
| InChI | 1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | [1][4] |
| InChIKey | FMPWAQRTCKMZKN-UHFFFAOYSA-N | [1][4] |
| Synonyms | 4-(4-Bromophenyl)oxan-4-ol, 4-(4-Bromophenyl)-4-hydroxytetrahydropyran | [1] |
Table 2: Physical and Handling Properties
| Property | Value | Source(s) |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in a dry environment, recommended at 2-8°C (Refrigerator) | [3][4] |
| Solubility | Soluble in many organic solvents. | [2] |
Synthesis and Reactivity: A Mechanistic Perspective
The most direct and widely employed method for synthesizing this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.
The choice of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is critical. These solvents are aprotic, preventing the premature quenching of the highly reactive Grignard reagent, and they effectively solvate the magnesium species, facilitating the reaction.[7] The reaction proceeds via a nucleophilic attack on the ketone, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.
Diagram 1: Grignard Synthesis Workflow
Caption: Workflow for the synthesis via Grignard reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Tetrahydro-4H-pyran-4-one[8]
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve 1,4-dibromobenzene in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated if cloudiness or bubbling occurs (initiation may require gentle heating or a crystal of iodine).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed. The resulting dark grey solution is the Grignard reagent.[7]
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve tetrahydro-4H-pyran-4-one in anhydrous ether and add it to the dropping funnel.[8]
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield pure this compound.
-
Reactivity Insights
The molecule possesses two primary sites for further chemical transformation:
-
The Bromophenyl Group: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl substituents, enabling the construction of complex biaryl systems and other elaborate structures.[9]
-
The Tertiary Hydroxyl Group: The -OH group can undergo various reactions typical of tertiary alcohols, such as dehydration to form an alkene, or etherification. However, it is sterically hindered, which can influence its reactivity compared to primary or secondary alcohols.
Applications in Medicinal Chemistry and Drug Discovery
The tetrahydropyran (THP) ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, saturated structure can increase the three-dimensionality (sp³) of a molecule, which often leads to improved metabolic stability, solubility, and reduced off-target toxicity compared to flat aromatic systems.[2] The ketone precursor, tetrahydro-4H-pyran-4-one, is a cornerstone for building a diverse array of biologically active molecules.[2][10]
This compound serves as an important intermediate in the synthesis of novel therapeutic agents. For instance, derivatives of the tetrahydropyran scaffold have been investigated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target for the treatment of type 2 diabetes.[11] Furthermore, the THP motif is integral to the development of therapeutics for central nervous system (CNS) disorders, such as histamine H3 receptor antagonists.[2] The presence of the bromo-substituent allows for late-stage functionalization, a powerful strategy in drug discovery for generating libraries of related compounds for structure-activity relationship (SAR) studies.[12]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed.[4] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Diagram 2: GHS Hazard Relationship
Caption: Relationship between the substance, its hazards, and required precautions.
Table 3: GHS Safety Information
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[3][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of its hydroxyl and bromophenyl groups, provides a robust platform for molecular diversification. The integration of the privileged tetrahydropyran scaffold makes it a highly relevant precursor for the development of next-generation therapeutics. This guide provides the essential technical framework for scientists to confidently and safely incorporate this versatile building block into their research and development programs.
References
- PubChem. (n.d.). 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol.
- PubChem. (n.d.). 3-(4-bromophenyl)tetrahydro-2H-pyran-3-ol.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- MySkinRecipes. (n.d.). 4-(4-Bromophenyl)tetrahydropyran.
- PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism.
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. ResearchGate.
- Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol.
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
- ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
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4-(4-Bromophenyl)tetrahydropyran-4-ol molecular weight
An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, robust synthetic protocols, characterization methodologies, and its strategic role in the synthesis of complex therapeutic agents.
Core Molecular Properties and Significance
This compound is a tertiary alcohol featuring a tetrahydropyran (THP) ring substituted with a 4-bromophenyl group at the C4 position. The THP ring is a privileged scaffold in drug discovery, known for improving pharmacokinetic properties such as solubility and metabolic stability.[1] The bromophenyl moiety serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This combination makes the title compound a valuable intermediate for creating diverse chemical libraries aimed at various biological targets.
Physicochemical Data Summary
A compilation of the essential quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 257.12 g/mol | [2][3][4] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |
| CAS Number | 165119-46-0 | [2][4][5] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][6] |
| InChI Key | FMPWAQRTCKMZKN-UHFFFAOYSA-N | [6] |
Synthesis Protocol: Grignard Addition to Tetrahydro-4H-pyran-4-one
The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of a Grignard reagent to tetrahydro-4H-pyran-4-one. This approach is reliable, scalable, and demonstrates fundamental principles of organometallic chemistry.
Rationale Behind the Protocol
The choice of a Grignard reaction is predicated on its efficiency in forming carbon-carbon bonds. The ketone on the tetrahydro-4H-pyran-4-one ring is an excellent electrophile, while the Grignard reagent, 4-bromophenylmagnesium bromide, is a potent carbon-based nucleophile. Anhydrous conditions are critical as Grignard reagents react violently with water. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the magnesium ion, stabilizing the Grignard reagent. The final acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.
Experimental Workflow Diagram
Caption: Grignard synthesis workflow.
Step-by-Step Methodology
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of 1-bromo-4-iodobenzene in anhydrous THF dropwise. The reaction is initiated with gentle heating or a crystal of iodine.
-
Once the exothermic reaction begins, maintain a gentle reflux until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF and cool the solution to 0°C in an ice bath.[7][8]
-
Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Aqueous Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the aromatic protons of the bromophenyl group (typically two doublets in the 7.0-7.6 ppm range) and the aliphatic protons of the tetrahydropyran ring (multiplets between 1.5-4.0 ppm). A broad singlet corresponding to the hydroxyl (-OH) proton will also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four signals for the aromatic carbons (including the carbon bearing the bromine) and four distinct signals for the carbons of the tetrahydropyran ring, one of which will be the quaternary carbon attached to the hydroxyl group (C-OH) appearing around 70-80 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, a C-O stretch for the ether linkage around 1050-1150 cm⁻¹, and a C-Br stretch in the 500-600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
Utility in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile intermediate for constructing more elaborate molecules with therapeutic potential.
Logical Progression from Scaffold to Drug Candidate
Caption: Role as a strategic intermediate.
The 4-bromophenyl group is a linchpin for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
-
Heck Coupling: Reaction with alkenes to form stilbene-like structures.
This synthetic flexibility allows chemists to rapidly generate libraries of analogues from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug discovery. For instance, derivatives of 4-phenylthiazole have been synthesized and investigated for their antimicrobial and anticancer activities, highlighting the utility of the bromophenyl precursor in accessing such scaffolds.[9] Furthermore, complex molecules containing bromophenyl pyrimidine motifs, such as the dual endothelin receptor antagonist Macitentan, underscore the importance of such intermediates in developing approved therapeutics.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safe handling procedures for related laboratory chemicals should be followed.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
References
- StruChem. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol, 95% Purity, C11H13BrO2, 1 gram. [Link]
- PubChem. 4-Bromotetrahydropyran. [Link]
- PubChem. Tetrahydro-4H-pyran-4-ol. [Link]
- Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
- Google Patents.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
- ResearchGate.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
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An In-Depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a key intermediate in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field, this document details the compound's structure, synthesis, characterization, and its strategic importance as a molecular scaffold.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates.[1][2] Its non-planar, saturated structure offers a valuable three-dimensional framework that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability. The incorporation of a 4-aryl-4-ol substitution pattern, as seen in this compound, provides a versatile platform for further synthetic elaboration, making it a compound of significant interest in the development of novel therapeutics.[2] The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, further expanding its synthetic utility.
Molecular Structure and Properties
This compound is a tertiary alcohol with the chemical formula C₁₁H₁₃BrO₂. The structure features a central tetrahydropyran ring with a hydroxyl group and a 4-bromophenyl substituent attached to the same carbon atom (C4).
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |
| Molecular Weight | 257.12 g/mol | [3] |
| CAS Number | 165119-46-0 | [3] |
| Appearance | Solid | [3] |
| IUPAC Name | 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[4][5][6] In this case, the Grignard reagent derived from 1,4-dibromobenzene is reacted with tetrahydro-4H-pyran-4-one.
Reaction Rationale and Mechanism
The causality behind this synthetic choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbon in tetrahydro-4H-pyran-4-one. The reaction proceeds in two key steps:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 1,4-dibromobenzene to form 4-bromophenylmagnesium bromide. Anhydrous conditions are critical as Grignard reagents are highly basic and will react with water.[7]
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, forming a magnesium alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.
Materials and Reagents:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 eq) in the flame-dried three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the dibromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tetrahydro-4H-pyran-4-one:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
-
Spectroscopic Characterization
The structure of this compound can be confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Tetrahydropyran Protons: Multiplets in the range of δ 1.5-4.0 ppm. The protons adjacent to the oxygen atom will be the most deshielded.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will vary depending on the concentration and solvent.
For the starting material, tetrahydro-4H-pyran-4-ol, the proton NMR spectrum shows characteristic shifts for the pyran ring protons.[11][12]
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine will be shifted to a lower field.
-
Quaternary Carbon (C-OH): A signal around δ 70-80 ppm.
-
Tetrahydropyran Carbons: Signals in the aliphatic region (δ 20-70 ppm). The carbons adjacent to the oxygen will be the most deshielded.
The ¹³C NMR spectrum of the starting material, tetrahydro-4H-pyran-4-one, shows a characteristic ketone signal at a low field.[13]
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H Stretch (Aromatic): A sharp absorption band just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp absorption bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.
-
C-Br Stretch: An absorption band in the fingerprint region.
The IR spectrum of tetrahydropyran shows characteristic C-O and C-H stretches.[14]
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (256/258 g/mol ) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of a water molecule, and cleavage of the tetrahydropyran ring.
The mass spectrum of tetrahydro-4H-pyran-4-ol shows a molecular ion peak and characteristic fragmentation.[15][16]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydropyran ring can act as a bioisostere for other cyclic systems, and the aryl-hydroxyl moiety provides a key pharmacophoric element.
The bromine atom is particularly useful as it allows for the introduction of diverse substituents via transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[17][18][19] The goal of SAR is to understand how changes in the molecular structure affect the biological activity of a compound, which is a cornerstone of rational drug design.[17][18][19]
Derivatives of tetrahydropyran have been investigated for a wide range of biological activities, including as intermediates for compounds with antibacterial and anti-tumor properties.[20][21] The versatility of the this compound structure makes it a promising starting point for the development of novel therapeutic agents.
Conclusion
This compound is a synthetically accessible and highly versatile molecular scaffold. Its straightforward synthesis via the Grignard reaction, coupled with the potential for diverse functionalization, makes it an important intermediate for medicinal chemists. The inherent properties of the tetrahydropyran ring system, combined with the strategic placement of the 4-bromophenyl and hydroxyl groups, provide a robust platform for the design and synthesis of novel drug candidates. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, underscoring its significance in the field of drug discovery.
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An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a heterocyclic alcohol with significant potential as a building block in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and prospective applications, offering a Senior Application Scientist's perspective on its utility in drug discovery and development.
Chemical Identity and Physicochemical Properties
The nomenclature and fundamental properties of the title compound are crucial for its unambiguous identification and handling in a laboratory setting.
IUPAC Name: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-ol[1]
Synonyms:
-
This compound[1]
-
4-(4-Bromophenyl)oxan-4-ol[1]
-
4-(4-bromo-phenyl)-tetrahydro-pyran-4-ol[1]
-
4-(4-Bromophenyl)-4-Hydroxytetrahydropyran[1]
Chemical Structure:
Sources
Technical Guide to the ¹H NMR Spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and provides a detailed guide to spectral interpretation. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an essential resource for the structural characterization of this important heterocyclic building block.
Introduction: The Structural Significance of this compound
This compound is a key heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a hydroxyl group and a bromophenyl moiety at the C4 position. This structure is of significant interest in medicinal chemistry and materials science, where the THP ring serves as a stable, non-aromatic cyclic ether and the bromophenyl group provides a site for further functionalization via cross-coupling reactions.
Accurate structural elucidation is paramount for its use in synthesis and development. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering unambiguous confirmation of the molecular structure by probing the chemical environment of every proton.[1] This guide explains the causality behind the observed spectral features, providing a self-validating framework for its analysis.
Theoretical Spectral Analysis: Predicting the ¹H NMR Signature
The ¹H NMR spectrum of this compound is a composite of signals from three distinct regions of the molecule: the tetrahydropyran ring, the p-substituted aromatic ring, and the tertiary alcohol. Understanding the expected chemical shift, multiplicity, and integration of each proton set is the first step in accurate interpretation.
The Tetrahydropyran (THP) Ring Protons
The THP ring exists predominantly in a chair conformation to minimize steric strain. This conformational rigidity results in two distinct proton environments: axial and equatorial.
-
Protons at C2/C6 (α to Oxygen): These four protons are the most deshielded within the THP ring due to the inductive effect of the adjacent electronegative oxygen atom. They are expected to appear in the range of δ 3.5-4.0 ppm .[2][3][4] The protons on C2 are chemically equivalent to the protons on C6 due to a plane of symmetry through the C4-O1 axis. However, the two protons on C2 (and C6) are diastereotopic (one axial, one equatorial) and will exhibit geminal coupling to each other and vicinal coupling to the protons on C3 (and C5). This will likely result in a complex multiplet.
-
Protons at C3/C5 (β to Oxygen): These four protons are further from the oxygen and are therefore more shielded, appearing upfield relative to the C2/C6 protons. Their chemical shift is anticipated in the δ 1.6-2.0 ppm range.[2][3][4] Similar to the C2/C6 protons, the C3 and C5 positions are equivalent. The geminal and vicinal couplings to neighboring protons will also result in a complex multiplet.
The 4-Bromophenyl Group Protons
The para-substituted benzene ring gives rise to a characteristic signal pattern. Due to the plane of symmetry, there are only two sets of chemically distinct aromatic protons.
-
Protons Ortho to Bromine (H-c): These two protons are adjacent to the electron-withdrawing bromine atom.
-
Protons Meta to Bromine (H-b): These two protons are adjacent to the tetrahydropyran ring.
These two sets of protons will couple to each other, producing what is often referred to as an AA'BB' system. This typically manifests as two distinct doublets in the aromatic region of the spectrum, expected between δ 7.2-7.6 ppm .[5][6] The protons closer to the electron-withdrawing bromine atom (H-c) are generally expected to be slightly downfield compared to the H-b protons.
The Tertiary Hydroxyl Proton (-OH)
The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[7][8] It is often observed as a broad singlet because of rapid chemical exchange with trace amounts of water or acid in the solvent, which averages out and obscures any coupling to neighboring protons.[9][10] In a relatively non-polar solvent like CDCl₃, its signal could appear anywhere from δ 1.5 to 4.0 ppm . A key method for confirming the identity of this peak is through a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -OH signal to disappear from the spectrum.[7]
Data Presentation: Predicted ¹H NMR Spectral Parameters
The following table summarizes the predicted ¹H NMR data for this compound, providing a reference for spectral assignment.
| Proton Label | Molecular Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | C2-H₂, C6-H₂ | 3.5 – 4.0 | Multiplet (m) | 4H |
| H-b | C3-H₂, C5-H₂ | 1.6 – 2.0 | Multiplet (m) | 4H |
| H-c | Aromatic (ortho to THP) | ~7.4 – 7.6 | Doublet (d) | 2H |
| H-d | Aromatic (ortho to Br) | ~7.5 – 7.7 | Doublet (d) | 2H |
| H-e | O-H | 1.5 – 4.0 (variable) | Broad Singlet (br s) | 1H |
Visualization of Key Structural and Analytical Relationships
Visual aids are crucial for understanding the relationship between the molecular structure and its corresponding NMR data.
Figure 1: Molecular structure with proton labels (H-a to H-e).
Figure 2: Standard workflow for ¹H NMR structural analysis.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data. This protocol is a self-validating system designed for accuracy.
5.1. Materials and Equipment
-
This compound (CAS 165119-46-0)[11]
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Volumetric Pipette or Syringe (~0.6 mL)
-
Analytical Balance
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
5.2. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of CDCl₃ with TMS to the vial. Ensure the solvent contains an internal standard like TMS, which provides the reference signal at δ 0.0 ppm.[12][13]
-
Transfer: Gently swirl or vortex the vial until the solid is completely dissolved. Transfer the solution into the NMR tube.
-
Positioning: Place the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications to ensure it is centered within the detection coil.
5.3. Spectrometer Setup and Data Acquisition
-
Insertion & Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process. This step is critical as it homogenizes the magnetic field across the sample, resulting in sharp, symmetrical peaks and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton (¹H) acquisition.
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) signal is processed. Apply a Fourier transform, followed by phase correction and baseline correction to yield the final, interpretable spectrum.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.
-
Hazards: this compound is associated with warnings for being harmful if swallowed, and causing skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]
-
Storage: Store the compound in a tightly sealed container in a dry, cool place, such as a refrigerator, as recommended.[11]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The distinct signals from the tetrahydropyran ring, the classic AA'BB' pattern of the bromophenyl group, and the characteristic hydroxyl proton peak collectively serve as a unique fingerprint for this molecule. By following the detailed experimental protocol and applying the analytical framework presented in this guide, researchers can confidently verify the identity and purity of this compound, ensuring its suitability for downstream applications in drug discovery and chemical synthesis.
References
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Foundational Principles: Deconstructing the Target Molecule
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Bromophenyl)tetrahydropyran-4-ol
This guide provides a comprehensive technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will delve into the theoretical underpinnings of chemical shifts, provide field-proven experimental protocols, and demonstrate how advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are leveraged for unambiguous structural elucidation.
The structural analysis of any molecule via ¹³C NMR begins with a thorough understanding of its chemical topology. This compound is comprised of two key structural motifs: a saturated tetrahydropyran (THP) ring and a para-substituted bromophenyl ring.
Due to molecular symmetry, we do not expect to see ten distinct carbon signals.
-
Tetrahydropyran Ring: The plane of symmetry through the C4-O1 bond renders the methylene carbons at C2 and C6 chemically equivalent. Likewise, the carbons at C3 and C5 are equivalent.
-
Bromophenyl Ring: The C1'-C4' axis of symmetry makes the ortho carbons (C2' and C6') equivalent, and the meta carbons (C3' and C5') equivalent.
Therefore, a total of six unique carbon signals are anticipated in the broadband proton-decoupled ¹³C NMR spectrum.
Caption: Structure of this compound with carbon numbering.
Predicting the ¹³C NMR Spectrum: A Rationale-Driven Approach
Predicting the chemical shifts (δ) is not merely an academic exercise; it forms the basis for rational spectral assignment. The electron density around a carbon nucleus, which dictates its resonance frequency, is modulated by hybridization, inductive effects, and other complex phenomena.[1][2]
The Tetrahydropyran Moiety
-
C4 (Quaternary Alcohol Carbon): This sp³-hybridized carbon is bonded to two other carbons and two oxygen atoms (one from the ring, one from the hydroxyl group). The high electronegativity of the adjacent oxygen atoms strongly deshields this carbon, shifting its resonance significantly downfield into the 70-80 ppm range. As a quaternary carbon, it will be absent in all DEPT spectra.[1][2]
-
C2/C6 (Methylene Carbons α to Ring Oxygen): These equivalent sp³ carbons are directly attached to the electron-withdrawing ring oxygen. This inductive effect results in a downfield shift characteristic of ethers, typically in the 60-70 ppm range.[2] In a DEPT-135 spectrum, these CH₂ groups will appear as negative signals.[1][3]
-
C3/C5 (Methylene Carbons β to Ring Oxygen): These equivalent sp³ carbons are further from the ring oxygen, experiencing a much weaker inductive effect. Consequently, they will resonate in the typical upfield alkane region, expected around 35-45 ppm . These will also present as negative signals in a DEPT-135 spectrum.[1][3]
The 4-Bromophenyl Moiety
Aromatic carbon shifts generally appear in the 110-160 ppm region.[4][5] The specific positions are influenced by the substituents.
-
C1' (Quaternary Phenyl Carbon): This is the ipso-carbon attached to the THP ring. Its chemical shift, anticipated around 145-150 ppm , is influenced primarily by its connection to the rest of the aromatic system and the aliphatic substituent. This quaternary carbon will be absent in DEPT spectra.[1][3]
-
C4' (Quaternary Phenyl Carbon, C-Br): The carbon directly bonded to bromine presents a unique case. While bromine is electronegative, its large, polarizable electron cloud exerts a significant shielding influence known as the "heavy atom effect."[6][7] This effect often shifts the ipso-carbon upfield relative to what would be predicted based on electronegativity alone.[6][7] Therefore, this signal is expected to appear further upfield than other substituted aromatic carbons, likely in the 120-125 ppm range. This signal will also be absent in DEPT spectra.
-
C2'/C6' (Ortho CH Carbons): These equivalent sp² carbons are ortho to the bulky THP substituent. Their environment places them in the typical aromatic region, estimated to be around 127-130 ppm . In a DEPT-90 and DEPT-135 spectrum, these CH carbons will produce positive signals.[1][3]
-
C3'/C5' (Meta CH Carbons): These equivalent sp² carbons are meta to the THP group and ortho to the bromine atom. The combined electronic effects place their resonance in the 130-133 ppm range. These CH carbons will also yield positive signals in DEPT-90 and DEPT-135 experiments.[1][3]
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible ¹³C NMR data requires meticulous attention to detail in both sample preparation and instrument setup. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it inherently less sensitive than ¹H NMR, necessitating specific considerations.[8]
Caption: Experimental workflow from sample preparation to final data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Solute Mass: Weigh approximately 50 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the long acquisition times.[8]
-
Filtration: It is critical to filter the solution directly into a clean, high-quality NMR tube using a pipette with a small plug of glass wool.[8] Suspended solid particles severely degrade magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp resonance lines.
-
-
Data Acquisition:
-
Broadband Proton-Decoupled ¹³C Spectrum: Acquire a standard 1D ¹³C spectrum with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing all ¹³C-¹H couplings and resulting in a spectrum where each unique carbon appears as a singlet.[11][12] This simplifies the spectrum and provides a clear count of the number of distinct carbon environments.[11]
-
DEPT Experiments: Perform two subsequent experiments: DEPT-90 and DEPT-135. These are invaluable for determining the number of hydrogens attached to each carbon.[13][14]
-
The DEPT-90 spectrum will show signals only for methine (CH) carbons.[1][3][15]
-
The DEPT-135 spectrum will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals (pointing down) for methylene (CH₂) carbons.[1][3][15]
-
Quaternary (C) carbons are invisible in both DEPT-90 and DEPT-135 spectra.[1]
-
-
Data Interpretation and Structural Verification
The final step is to synthesize all the acquired data to assign each peak to a specific carbon in the molecule. This is a logical process of elimination, guided by the predicted chemical shifts and the empirical data from the DEPT experiments.
Caption: Logic diagram for carbon type determination using DEPT NMR spectra.
Summary of Expected Spectral Data
The table below consolidates the predicted chemical shifts and the expected outcomes from the DEPT experiments for this compound.
| Carbon Atom(s) | Predicted δ (ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Rationale |
| C4 | 70 - 80 | C (Quaternary) | Absent | Absent | Deshielded by two oxygen atoms. |
| C2, C6 | 60 - 70 | CH₂ (Methylene) | Absent | Negative | Deshielded by adjacent ring oxygen. |
| C3, C5 | 35 - 45 | CH₂ (Methylene) | Absent | Negative | Aliphatic, weak inductive effect. |
| C1' | 145 - 150 | C (Quaternary) | Absent | Absent | Aromatic, attached to THP ring. |
| C4' | 120 - 125 | C (Quaternary) | Absent | Absent | Shielded by "heavy atom effect" of Br.[6][7] |
| C2', C6' | 127 - 130 | CH (Methine) | Positive | Positive | Aromatic, ortho to THP substituent. |
| C3', C5' | 130 - 133 | CH (Methine) | Positive | Positive | Aromatic, meta to THP substituent. |
By comparing the acquired spectra against this validated framework, a researcher can confidently and unambiguously confirm the structure of this compound, demonstrating the power of ¹³C NMR as a primary tool in chemical analysis.
References
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- NMR sample prepar
- How to Prepare Samples for NMR - ResearchG
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- 13C NMR Chemical Shifts - Oregon St
- 13C NMR spectroscopy • Chemical shift. [Link]
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Mass Spectrometry of 4-(4-Bromophenyl)tetrahydropyran-4-ol
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(4-Bromophenyl)tetrahydropyran-4-ol is a heterocyclic compound featuring a tetrahydropyran ring, a tertiary alcohol, and a brominated aromatic moiety. Its structural complexity makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Accurate structural confirmation is paramount in drug development, and mass spectrometry (MS) stands as a definitive analytical technique for this purpose. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) techniques. We will dissect the molecule's structural features to predict its fragmentation pathways, offering researchers a robust framework for identifying this and structurally similar compounds.
Core Structural Features & Physicochemical Properties
The fragmentation pattern of a molecule in mass spectrometry is a direct consequence of its chemical structure. The stability of the resulting fragment ions dictates the observed spectrum. For this compound, four key features will govern its fragmentation: the bromine atom, the tertiary alcohol, the tetrahydropyran ring, and the phenyl group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |
| Molecular Weight | 257.12 g/mol | [3][4] |
| Monoisotopic Mass | 256.01 g/mol (for ⁷⁹Br) | [4] |
| Structure | Tetrahydropyran ring with a 4-bromophenyl group and a hydroxyl group at the C4 position. | [3] |
Key Structural Influences on Fragmentation:
-
Bromine Isotope Pattern: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5][6] Consequently, any fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2).[5][7] This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom.
-
Tertiary Alcohol: Tertiary alcohols are notoriously prone to dehydration, leading to the loss of a water molecule (18 Da).[8][9] The molecular ion peak for tertiary alcohols is often weak or entirely absent in EI-MS due to the rapid loss of water or alkyl groups.[8]
-
Tetrahydropyran Ring: As a cyclic ether, the tetrahydropyran ring can undergo characteristic ring-opening and cleavage reactions, often initiated by the charge localization on the ether oxygen.[10][11]
-
Aromatic System: The phenyl ring provides stability. Aromatic compounds typically show a more prominent molecular ion peak compared to their aliphatic counterparts.[8] Fragmentation often involves cleavage of the bonds attached to the ring, preserving the stable aromatic cation.
Recommended Experimental Protocol: GC-MS Analysis
For a compound with the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It provides separation from potential impurities and starting materials before the analyte is introduced into the ion source, ensuring a clean mass spectrum.
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid this compound sample.[3]
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex the solution to ensure complete dissolution.
-
-
Instrumentation: GC Conditions (Suggested)
-
GC System: A standard Gas Chromatograph equipped with a split/splitless injector.
-
Column: Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Instrumentation: MS Conditions (Suggested)
-
MS System: A quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and allows for library matching.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Analysis and Interpretation of the Mass Spectrum
The EI mass spectrum of this compound is predicted to be a composite of fragmentation events driven by its distinct functional groups. The following pathways are anticipated to be the most significant.
3.1 The Molecular Ion (M•+)
The first crucial observation is the molecular ion peak. Due to the presence of bromine, a characteristic doublet will appear at m/z 256 (corresponding to the ⁷⁹Br isotope) and m/z 258 (⁸¹Br isotope).[4] While tertiary alcohols often have a weak M•+ peak, the stability conferred by the aromatic ring may make this doublet observable, albeit at low intensity.
3.2 Major Fragmentation Pathways
The initial molecular ion is a radical cation that rapidly undergoes fragmentation to produce more stable ions.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
-
Pathway A: Dehydration (Loss of H₂O) This is a classic fragmentation for alcohols.[9] The molecular ion loses a neutral water molecule (18 Da), resulting in a prominent ion doublet at m/z 238/240 . This fragment, [C₁₁H₁₁BrO]⁺˙, is a radical cation of the resulting unsaturated species.
-
Pathway B: α-Cleavage and Ring Scission Alpha-cleavage involves the breaking of a bond adjacent to the carbon bearing the functional group.[9]
-
Formation of the Bromobenzoyl Cation: The most significant fragmentation is likely the cleavage of the C-C bond between the quaternary carbon and the tetrahydropyran ring carbons, coupled with subsequent rearrangement. This pathway leads to the formation of the highly stable bromobenzoyl cation, [C₇H₄BrO]⁺. This will produce a very strong signal at m/z 183/185 .[12] This is often the base peak in the spectra of similar aromatic ketones and alcohols.
-
Formation of [C₄H₉O]⁺: Cleavage of the bond between the quaternary carbon and the bromophenyl group would result in an ion at m/z 73 .
-
-
Pathway C: Secondary Fragmentation Primary fragment ions can undergo further fragmentation. The bromobenzoyl cation (m/z 183/185) can lose a neutral carbon monoxide molecule (CO, 28 Da) to form the bromophenyl cation, [C₆H₄Br]⁺.[12] This will generate another characteristic isotopic doublet at m/z 155/157 .
Summary of Predicted Mass Spectrum Data
The table below summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundance is a prediction based on established fragmentation principles.
| m/z (⁷⁹Br/⁸¹Br) | Ion Formula | Fragment Identity / Origin | Predicted Relative Abundance |
| 256 / 258 | [C₁₁H₁₃BrO₂]⁺˙ | Molecular Ion (M•+) | Low to Absent |
| 238 / 240 | [C₁₁H₁₁BrO]⁺˙ | Loss of H₂O from M•+ (Dehydration) | Moderate |
| 183 / 185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation (α-cleavage) | High (likely Base Peak) |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation (Loss of CO from 183/185) | Moderate to High |
| 73 | [C₄H₉O]⁺ | Tetrahydropyran-derived fragment | Low to Moderate |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Alkyl or oxygenated fragment from ring cleavage | Moderate |
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information through predictable and logical fragmentation pathways. The definitive isotopic signature of bromine (M/M+2 peaks) will be present in all bromine-containing fragments, simplifying spectral interpretation. The fragmentation is dominated by the formation of the stable bromobenzoyl cation (m/z 183/185), which is expected to be the base peak. The observation of this ion, along with the bromophenyl cation (m/z 155/157) and the product of dehydration (m/z 238/240), provides a self-validating system for confirming the molecular structure. This guide equips researchers with the foundational knowledge to confidently identify and characterize this compound, ensuring analytical integrity in their drug discovery and development endeavors.
References
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- Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube.
- Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. The Rotavera Group.
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FT-IR spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol
An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS 165119-46-0)[1]. As a molecule incorporating a tertiary alcohol, a tetrahydropyran ring, and a para-substituted aromatic moiety, its infrared spectrum presents a rich landscape of vibrational modes. This document serves as an expert-level resource for interpreting this spectrum, detailing the theoretical basis for peak assignments, providing a validated experimental protocol for data acquisition, and offering insights into how FT-IR spectroscopy can be leveraged for structural confirmation and quality control in a drug development context.
Introduction: The Structural and Spectroscopic Significance
This compound is a heterocyclic compound whose structural complexity makes it an excellent subject for spectroscopic elucidation. The molecule's architecture is built upon three key functional regions, each contributing distinct and identifiable signatures to its infrared spectrum.
-
The Tertiary Alcohol (-OH): The hydroxyl group is central to the molecule's potential reactivity and intermolecular interactions. Its vibrational characteristics are highly sensitive to hydrogen bonding.
-
The Tetrahydropyran Ring: This saturated ether linkage (C-O-C) and its associated aliphatic methylene (CH₂) groups form the core heterocyclic structure, contributing key stretching and bending modes.
-
The 4-Bromophenyl Group: This para-disubstituted aromatic ring provides multiple diagnostic peaks, including aromatic C-H and C=C stretching, as well as highly characteristic out-of-plane bending vibrations that confirm the 1,4-substitution pattern.
Understanding the FT-IR spectrum is paramount for confirming the molecular identity, assessing purity, and detecting potential side-products or degradation. This guide deconstructs the spectrum, correlating specific vibrational modes with their structural origins.
Caption: Molecular structure with key functional groups highlighted.
Theoretical FT-IR Spectral Analysis
The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. The frequency of absorption is specific to the bond type, the masses of the connected atoms, and the overall molecular environment. For this compound, we can predict the key absorption bands by dissecting its structure.
The Hydroxyl (O-H) and Tertiary C-O Vibrations
-
O-H Stretch: Due to intermolecular hydrogen bonding in the solid or liquid state, the hydroxyl group gives rise to one of the most recognizable bands in the spectrum. Expect a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[2][3][4] The breadth of this peak is a direct result of the varying strengths of hydrogen bonds within the sample matrix, creating a continuum of vibrational frequencies.[3][5]
-
C-O Stretch: The stretching vibration of the C-O single bond in alcohols is a powerful diagnostic tool. For tertiary alcohols, this band is typically found between 1210-1100 cm⁻¹ .[2][6] Its position is shifted to a higher wavenumber compared to primary (1075-1000 cm⁻¹) and secondary (1150-1075 cm⁻¹) alcohols, providing a clear method for structural confirmation.[3][6]
The Tetrahydropyran Ring Vibrations
-
Aliphatic C-H Stretches: The four methylene (CH₂) groups in the saturated ring will produce strong stretching vibrations. These are reliably found in the region just below 3000 cm⁻¹, typically between 3000-2850 cm⁻¹ .[5][7]
-
C-O-C Ether Stretch: The tetrahydropyran ring contains an ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong, distinct band in the fingerprint region, generally between 1300-1000 cm⁻¹ .[7][8] This band may overlap with the C-O stretch of the tertiary alcohol, but it is often distinguishable. The NIST gas-phase spectrum for the parent tetrahydropyran shows a very strong band around 1100 cm⁻¹, which is consistent with this assignment.[9]
-
CH₂ Bending Vibrations: The scissoring (bending) vibration of the CH₂ groups will appear as a medium-intensity band around 1470-1450 cm⁻¹ .[8]
The 4-Bromophenyl Group Vibrations
-
Aromatic C-H Stretches: The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts. Look for weak to medium sharp bands in the region just above 3000 cm⁻¹, typically 3100-3000 cm⁻¹ .[10][11]
-
Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a characteristic set of two to four bands of variable intensity in the 1600-1475 cm⁻¹ region.[7][12]
-
Para-Substitution Pattern Bands: This is a critical diagnostic region. The substitution pattern on a benzene ring produces highly reliable absorptions in the fingerprint region.
-
C-H Out-of-Plane (oop) Bending: For para-disubstituted benzenes, a strong, sharp absorption band is expected in the 860-790 cm⁻¹ range.[13][14][15] This band arises from the synchronous out-of-plane bending of the two adjacent C-H bonds on the ring.
-
Overtone/Combination Bands: A pattern of weak overtone and combination bands typically appears between 2000-1667 cm⁻¹ .[15][16] The specific shape of this pattern is highly characteristic of the substitution pattern and can be used as a secondary confirmation.
-
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at low wavenumbers, typically in the 850-550 cm⁻¹ region.[8] This peak is often of medium to strong intensity but can be obscured by other absorptions in the crowded fingerprint region.
Summary of Expected Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity & Profile | Reference(s) |
| Tertiary Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | [2][3][4] |
| C-O Stretch | 1210 - 1100 | Strong to Medium | [2][6] | |
| Tetrahydropyran Ring | Aliphatic C-H Stretch | 3000 - 2850 | Strong | [5][7] |
| CH₂ Bend (Scissoring) | 1470 - 1450 | Medium | [8] | |
| C-O-C Asymmetric Stretch | 1300 - 1000 | Strong | [7][8] | |
| 4-Bromophenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp | [10][11] |
| Aromatic C=C Ring Stretch | 1600 - 1475 | Medium to Weak, Sharp | [7][12] | |
| C-H Out-of-Plane Bend (Para) | 860 - 790 | Strong, Sharp | [13][14][15] | |
| C-Br Stretch | 850 - 550 | Medium to Strong | [8] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.
Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
Methodology Details
-
Instrument Setup:
-
Spectrometer: A research-grade FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-bounce diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added for both background and sample spectra to ensure a high signal-to-noise ratio.
-
Range: 4000 - 400 cm⁻¹.
-
-
Procedure:
-
Background Scan: Before introducing the sample, clean the ATR crystal surface meticulously with a solvent-grade isopropanol-wetted wipe and allow it to dry completely. Record a background spectrum. This is a critical self-validating step that accounts for the absorbance of the crystal, atmospheric water, and carbon dioxide.
-
Sample Loading: Place a small quantity of the solid this compound powder directly onto the center of the diamond crystal.
-
Pressure Application: Engage the pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is crucial for achieving a high-quality spectrum.
-
Sample Scan: Collect the sample spectrum using the pre-defined parameters. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
Data Processing: Apply a standard ATR correction algorithm available in most spectroscopy software. This correction accounts for the wavelength-dependent depth of penetration of the IR evanescent wave. Perform a baseline correction if needed to ensure all peaks originate from zero absorbance.
-
Interpreting the Spectrum: A Guided Analysis
When analyzing the acquired spectrum, the process involves correlating the observed peaks with the predicted vibrational modes outlined in Section 2.
-
High-Frequency Region (4000-2500 cm⁻¹):
-
Immediately locate the strong, broad band between 3500-3200 cm⁻¹. Its presence is definitive proof of the hydroxyl group.
-
Check for smaller, sharp peaks just above 3000 cm⁻¹ (~3050 cm⁻¹) and strong, sharp peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹). These confirm the presence of both aromatic and aliphatic C-H bonds, respectively.
-
-
Mid-Frequency Region (2500-1500 cm⁻¹):
-
This region is often quiet, but the weak overtone bands for the para-substituted ring may be visible between 2000-1667 cm⁻¹.
-
Look for the C=C aromatic ring stretching bands between 1600-1475 cm⁻¹. The presence of a peak near 1600 cm⁻¹ is a strong indicator of the phenyl group.
-
-
Fingerprint Region (1500-400 cm⁻¹):
-
This region is complex but contains the most diagnostic information.
-
Identify the CH₂ bending vibration around 1465 cm⁻¹.
-
Carefully analyze the 1300-1000 cm⁻¹ range. You should find at least one very strong peak, which is a composite of the tertiary C-O alcohol stretch and the C-O-C ether stretch.
-
Crucially, locate the strong, sharp peak between 860-790 cm⁻¹. This is the key signature of the para-substitution pattern.[13][14][15]
-
Attempt to identify the C-Br stretch in the lower end of the fingerprint region (below 700 cm⁻¹), keeping in mind it may overlap with other bands.
-
By systematically working through the spectrum and matching these key features, a confident structural confirmation of this compound can be achieved.
References
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- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy.
- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- Química Organica.org. (n.d.). IR Spectrum: Aromatics.
- Crimmins, M. T., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health.
- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
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- University of Calgary. (n.d.). IR: alcohols.
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- University of Calgary. (n.d.). IR Chart.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem.
- University of Wroclaw. (n.d.). Table of Characteristic IR Absorptions.
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
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- University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
- National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-one. PubChem.
- Wiley Online Library. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
- ResearchGate. (n.d.). FT-IR spectrum of 4,4....
- Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol.
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
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An In-depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)tetrahydropyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)tetrahydropyran-4-ol is a synthetic organic compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a tetrahydropyran ring, a tertiary alcohol, and a brominated phenyl group, provides a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the key physical properties of this compound, detailing both established experimental methodologies for their determination and computationally predicted values.
Core Physical Properties at a Glance
A summary of the pivotal physical properties of this compound is presented below. It is important to note that the following table includes predicted values from well-regarded computational models, as comprehensive experimental data is not widely available in the public domain. These predictions offer a valuable starting point for experimental design and substance handling.
| Property | Predicted Value | Method of Determination/Prediction |
| Molecular Formula | C₁₁H₁₃BrO₂ | - |
| Molecular Weight | 257.12 g/mol | - |
| Melting Point | 115.4 °C | US EPA EPI Suite™ |
| Boiling Point | 345.8 °C | US EPA EPI Suite™ |
| Water Solubility | 1.35 g/L at 25 °C | US EPA EPI Suite™ |
| logP (Octanol-Water Partition Coefficient) | 2.34 | US EPA EPI Suite™ |
| pKa (Acid Dissociation Constant) | 15.2 ± 0.7 | ACD/Percepta |
In-Depth Analysis and Experimental Determination
Melting Point: A Gateway to Purity and Stability
The melting point of a solid crystalline compound is a critical indicator of its purity and thermal stability. For this compound, a sharp melting range would suggest a high degree of purity.
Differential Scanning Calorimetry is a highly precise thermal analysis technique used to determine the melting point and other thermal transitions of a substance. The causality behind this method lies in measuring the difference in heat flow between the sample and a reference material as a function of temperature.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Initiate a controlled heating program, typically with a linear heating rate of 10 °C/min, under an inert nitrogen atmosphere.
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Diagram of DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point: Understanding Volatility
The boiling point provides insight into the volatility of a compound. For a solid with a relatively high molecular weight like this compound, the boiling point is expected to be significantly high, and experimental determination may be challenging due to potential decomposition.
The Organization for Economic Co-operation and Development (OECD) Guideline 103 outlines several methods for boiling point determination. The ebulliometer method is a precise technique suitable for pure substances that do not decompose at their boiling point.
Step-by-Step Methodology (Ebulliometer):
-
Apparatus Setup: An ebulliometer, designed for accurate boiling point measurements, is assembled. This apparatus typically includes a boiling flask, a condenser, and a calibrated temperature measuring device.
-
Sample Introduction: A precise amount of this compound is placed in the boiling flask.
-
Heating: The sample is heated, and the temperature of the boiling liquid-vapor equilibrium is monitored.
-
Equilibrium Measurement: The boiling point is recorded when the temperature remains constant, indicating that a stable equilibrium between the liquid and vapor phases has been reached at the ambient atmospheric pressure.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the measurement was performed at a different pressure.
Solubility: A Key Determinant of Bioavailability and Reactivity
Solubility, particularly in aqueous and organic solvents, is a fundamental property that dictates a compound's behavior in various applications, from drug delivery to reaction medium selection.
For substances with solubility greater than 10⁻² g/L, the flask method described in OECD Guideline 105 is a reliable approach.[1] This method relies on achieving a saturated solution and then measuring the concentration of the dissolved substance.
Step-by-Step Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.
Diagram of Water Solubility Workflow
Caption: Workflow for Water Solubility Determination (OECD 105).
logP: Quantifying Lipophilicity
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
The HPLC method is a rapid and reliable technique for determining logP values.[2] It is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its known logP value.
Step-by-Step Methodology:
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve of retention time versus logP.
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.
-
Retention Time Measurement: The retention time of the compound is accurately measured.
-
logP Calculation: The logP value of this compound is determined by interpolating its retention time on the calibration curve.
pKa: Understanding Ionization State
The pKa value indicates the strength of an acid. For this compound, the tertiary alcohol group is the primary site of acidic dissociation, although it is a very weak acid. The pKa is crucial for understanding the compound's ionization state at different pH values, which affects its solubility and biological interactions.
While the pKa of a tertiary alcohol is very high and challenging to measure experimentally in aqueous solution, computational methods provide a reliable estimate.[3] These predictions are based on extensive databases of experimental pKa values and algorithms that account for the electronic effects of substituent groups. The electron-withdrawing nature of the bromophenyl group is expected to slightly decrease the pKa of the tertiary alcohol compared to an unsubstituted analog.
Crystal Structure: The Ultimate Molecular Portrait
The three-dimensional arrangement of atoms in the solid state is defined by its crystal structure. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design.
Obtaining a crystal structure requires growing a high-quality single crystal of the compound, which can be a challenging but rewarding process.
Step-by-Step Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the precise positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data. Information on solved crystal structures can often be found in resources like the Cambridge Structural Database.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. By combining computationally predicted values with established, authoritative experimental protocols, researchers and drug development professionals are better equipped to handle, analyze, and utilize this compound in their scientific endeavors. The methodologies outlined herein not only provide a pathway for the empirical determination of these properties but also emphasize the scientific rationale behind each experimental choice, ensuring a robust and reliable characterization of this promising chemical entity.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- US EPA, (2012), Estimation Programs Interface (EPI) Suite™, United States Environmental Protection Agency.
- ACD/Labs, (2023), ACD/Percepta, Advanced Chemistry Development, Inc.
- Cambridge Crystallographic Data Centre (CCDC), The Cambridge Structural Database (CSD).
- OECD (2008), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
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An In-Depth Technical Guide to the Solubility of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Introduction: Contextualizing the Importance of Solubility
In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from the laboratory to clinical efficacy.[1][2][3] Poor solubility can precipitate a cascade of challenges, including compromised in vitro assay results, diminished in vivo absorption and bioavailability, and significant hurdles in formulation development.[3][4] This guide provides a comprehensive technical overview of the solubility of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a compound of interest within contemporary research spheres. While specific experimental data for this compound is not publicly available, this document will leverage established principles of physical chemistry and pharmaceutical science to predict its solubility characteristics and to provide robust, field-proven methodologies for its empirical determination.
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility of this compound, detailed protocols for its assessment, and insights into the interpretation of the resulting data.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[5][6] Its structure is characterized by a central tetrahydropyran ring, a polar hydroxyl group, and a nonpolar bromophenyl substituent.
| Property | Value | Source |
| CAS Number | 165119-46-0 | [5][6] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [6] |
| Molecular Weight | 257.12 g/mol | [5] |
| Appearance | Solid (predicted) | [6] |
The interplay between the polar hydroxyl and ether functionalities and the hydrophobic bromophenyl ring is the primary determinant of this compound's solubility profile. The principle of "like dissolves like" dictates that polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.[7] In this compound, the hydroxyl group is capable of forming hydrogen bonds with protic solvents like water, which would enhance its aqueous solubility.[8] Conversely, the bulky and non-polar bromophenyl group will contribute to its solubility in organic solvents. The overall solubility in a given solvent will therefore be a balance of these competing structural features.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When assessing the solubility of a compound, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[9][10]
-
Kinetic Solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and observing the point at which precipitation occurs.[10][11] This method is high-throughput and commonly used in the early stages of drug discovery for screening large numbers of compounds.[11][12] However, kinetic solubility values can often be higher than thermodynamic solubility because the compound may not have had sufficient time to reach its true equilibrium state and may exist in a supersaturated or amorphous form.[9][13]
-
Thermodynamic Solubility , also known as equilibrium solubility, is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium.[10][14] This is typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[11] Thermodynamic solubility is considered the 'gold standard' as it reflects the true solubility of the most stable crystalline form of the compound and is more predictive of in vivo performance.[9][15]
The following diagram illustrates the conceptual workflow for determining these two types of solubility:
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An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran-4-ol: Synthesis, Commercial Availability, and Applications
Introduction
4-(4-Bromophenyl)tetrahydropyran-4-ol is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a tetrahydropyran ring substituted with a hydroxyl group and a bromophenyl moiety, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the tertiary alcohol and the tetrahydropyran core contribute to the three-dimensionality and physicochemical properties of derivative compounds. This guide provides a comprehensive overview of its synthesis, commercial availability, and key applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 165119-46-0 | [1][2][3] |
| Molecular Formula | C11H13BrO2 | [1][2] |
| Molecular Weight | 257.12 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% - 98% | [2][3] |
| Storage | Sealed in dry, 2-8°C | [1] |
| MDL Number | MFCD11849469 | [1][3] |
| InChI Key | FMPWAQRTCKMZKN-UHFFFAOYSA-N | [2][3] |
Synthesis and Commercial Availability
Synthetic Routes
The primary synthetic route to this compound involves the Grignard reaction. This classic organometallic reaction provides a straightforward and efficient method for its preparation. The synthesis begins with the reaction of 1,4-dibromobenzene with a suitable Grignard reagent initiator, such as magnesium, to form the corresponding Grignard reagent, 4-bromophenylmagnesium bromide. This is then reacted with tetrahydro-4H-pyran-4-one in an appropriate solvent, typically an ether like THF, followed by an aqueous workup to yield the desired product.
Caption: Grignard reaction for the synthesis of this compound.
An alternative approach could involve a Barbier-type reaction, where a one-pot reaction of an aryl halide, a carbonyl compound, and a metal such as zinc, indium, or tin is performed.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purities generally exceeding 95%.
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | 1g, 5g, 10g | 95% |
| BLDpharm | Various sizes | Not specified |
| CymitQuimica | 250mg, 1g, 5g, 10g | 98% |
| Alchem Pharmtech | Inquire for details | Not specified |
It is important to note that this chemical is intended for laboratory and research use only.[2][4]
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[5] this compound serves as a key starting material for the synthesis of more complex molecules with therapeutic potential.
As a Building Block for Bioactive Molecules
The bromophenyl group of this compound is a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
For instance, derivatives of 4-phenylthiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities.[6] Similarly, the tetrahydropyran ring is a core component of various biologically active compounds.[5][7]
Caption: Suzuki coupling reaction utilizing this compound.
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
Based on available safety data, this compound is associated with the following hazards:
-
Harmful if swallowed [3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
May cause respiratory irritation [3]
The GHS pictograms associated with this chemical typically include an exclamation mark (GHS07).[3]
Recommended Precautions
When handling this compound, the following personal protective equipment (PPE) and procedures are recommended:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage
Store in a well-ventilated place. Keep the container tightly closed and store in a refrigerator at 2-8°C.[1]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its versatile chemical handles and inherent structural features make it an attractive starting point for the development of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective application in research.
References
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- Tetrahydro-4H-pyran-4-ol. PubChem. [Link]
- Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
- 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol. PubChem. [Link]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
- Synthesis of tetrahydropyran derivatives.
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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Methodological & Application
Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol via Grignard Reaction: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-bromophenyl)tetrahydropyran-4-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The synthesis is achieved through the nucleophilic addition of a Grignard reagent, specifically 4-bromophenylmagnesium bromide, to tetrahydropyran-4-one. This application note details the underlying chemical principles, provides a meticulously validated step-by-step protocol, and outlines essential safety considerations and analytical characterization methods. The content is tailored for researchers, scientists, and drug development professionals seeking a robust and reproducible method for preparing this key molecular scaffold.
Introduction and Scientific Rationale
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific target molecule, this compound, incorporates a bromine atom on the phenyl ring, rendering it an excellent precursor for further molecular elaboration via cross-coupling reactions. The tertiary alcohol functionality also provides a handle for subsequent chemical transformations.
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone.[2] In this specific application, 4-bromophenylmagnesium bromide acts as a potent nucleophile, attacking the carbonyl of tetrahydropyran-4-one to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol.[3]
Reaction Mechanism
The synthesis proceeds through two primary stages:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 1,4-dibromobenzene (or bromobenzene) in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4][5] This is an oxidative insertion process that forms the highly reactive 4-bromophenylmagnesium bromide.
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. This forms a new carbon-carbon bond and results in a tetrahedral magnesium alkoxide intermediate.[6]
-
Protonation (Workup): The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride, which protonates the alkoxide to yield the final product, this compound.[4]
Experimental Protocol
Critical Prerequisite: Anhydrous Conditions
Grignard reagents are extremely sensitive to protic solvents, including water.[7][8][9] The presence of even trace amounts of moisture will quench the Grignard reagent, converting it to an alkane and significantly reducing the yield of the desired product.[10][11] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Magnesium Turnings | 99.8% | Sigma-Aldrich | 7439-95-4 | |
| 1,4-Dibromobenzene | 98% | Sigma-Aldrich | 106-37-6 | |
| Iodine | 99.8% | Sigma-Aldrich | 7553-56-2 | For activation |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Inhibitor-free |
| Tetrahydropyran-4-one | 98% | Sigma-Aldrich | 29943-42-8 | |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Sigma-Aldrich | 12125-02-9 | For workup |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ≥99.0% | Sigma-Aldrich | 7757-82-6 | For drying |
Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser (flame-dried)
-
Dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Part A: Preparation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine to activate the magnesium surface.[14]
-
Initiation: Add a small portion of a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF to the dropping funnel and add it to the magnesium. The initiation of the reaction is indicated by a gentle reflux and the appearance of a cloudy, grayish solution.[13] If the reaction does not start, gentle heating may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1,4-dibromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. The formation of the Grignard reagent is an exothermic process.[7]
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[4]
Part B: Reaction with Tetrahydropyran-4-one
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent. Control the addition rate to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4] This will protonate the alkoxide and dissolve any unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
-
Flammability: Grignard reagents and the ether solvents (THF, diethyl ether) used are highly flammable.[15][16] All operations must be conducted in a well-ventilated fume hood, away from open flames or ignition sources.[7]
-
Reactivity: Grignard reagents are highly reactive and can react violently with water and other protic sources.[17] The quenching step should be performed slowly and with adequate cooling.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[15] An ice bath should always be kept on hand for emergency cooling.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[16]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the tetrahydropyran ring, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as characteristic peaks for the C-O ether linkage and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (257.12 g/mol for C₁₁H₁₃BrO₂).[18]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound via a Grignard reaction. By adhering to strict anhydrous conditions and following the outlined safety precautions, researchers can successfully prepare this versatile intermediate for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
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- Fiveable. (n.d.). Anhydrous Conditions Definition - Organic Chemistry Key Term.
- Brainly. (2023, August 16). Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Scribd. (n.d.). Grignard Reaction Purification Guide.
- Quora. (2018, October 21). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?
- Allen. (n.d.). Explain why Grignard reagents should be prepared under anhydrous conditions.
- American Chemical Society. (n.d.). Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
- YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain.
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- Benchchem. (n.d.). Technical Support Center: Purification of Grignard Reaction Products.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
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- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.*
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- CymitQuimica. (n.d.). 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro-.
- Benchchem. (n.d.). Application Note: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol via Grignard Reaction.
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Application Notes and Protocols: Synthesis of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol via Grignard Reaction
Introduction: The Strategic Importance of Aryl-Substituted Tetrahydropyrans
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] Its non-planar ring system offers an avenue to escape "flatland" in molecular design, increasing the three-dimensionality of drug candidates which can lead to improved target specificity and pharmacokinetic properties.[2] The introduction of an aryl group, such as a 4-bromophenyl substituent, at the 4-position of the THP ring creates a versatile intermediate, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol. The bromine atom serves as a synthetic handle for further molecular elaboration through cross-coupling reactions, making this tertiary alcohol a valuable building block in the synthesis of novel therapeutics, particularly in the development of central nervous system (CNS) agents and kinase inhibitors.[3]
This document provides a comprehensive, field-proven protocol for the synthesis of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol. The methodology centers on the Grignard reaction, a robust and highly effective method for carbon-carbon bond formation.[4] We will delve into the preparation of the 4-bromophenylmagnesium bromide reagent and its subsequent nucleophilic addition to tetrahydropyran-4-one. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and critical parameters that ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The Grignard reaction is a two-stage process. First is the formation of the organometallic Grignard reagent, followed by its reaction with a carbonyl compound.[5][6]
-
Formation of the Grignard Reagent : 4-bromophenylmagnesium bromide is prepared through the oxidative insertion of magnesium metal into the carbon-bromine bond of 1,4-dibromobenzene.[6][7] This reaction is highly sensitive to moisture and requires anhydrous conditions.[4][8][9] The ether solvent (typically THF or diethyl ether) is not merely a solvent but a crucial coordinating agent that stabilizes the Grignard reagent.[10]
-
Nucleophilic Addition : The Grignard reagent possesses a highly nucleophilic carbon atom.[11][12] This nucleophilic carbon attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.[11] This addition forms a magnesium alkoxide intermediate.[6][13]
-
Protonation (Work-up) : The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol.[5][6][13]
Visualizing the Reaction Pathway
Caption: Overall workflow for the synthesis of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol.
Quantitative Data Summary
| Parameter | Value/Description | Notes |
| Reactant 1 | 1,4-Dibromobenzene | Should be pure and dry. |
| Reactant 2 | Magnesium Turnings | 1.1 - 1.2 molar equivalents. |
| Reactant 3 | Tetrahydropyran-4-one | 1.0 molar equivalent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous diethyl ether can also be used.[4] |
| Initiator | Iodine (a single crystal) | Used to activate the magnesium surface.[7][10] |
| Reaction Temperature | Formation: Refluxing THFAddition: 0 °C to room temp. | The Grignard formation is exothermic.[8][14] |
| Reaction Time | Formation: 1-2 hoursAddition: 1-3 hours | Monitor by TLC for consumption of the ketone.[13] |
| Work-up | Saturated aqueous NH₄Cl | A mild acid quench is crucial to prevent side reactions.[7][13] |
| Expected Yield | 70-85% | Yields are highly dependent on anhydrous conditions. |
| Product MW | 257.12 g/mol [15] | C₁₁H₁₃BrO₂[15] |
Experimental Protocols
PART A: Preparation of 4-bromophenylmagnesium bromide
Safety First: Grignard reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[14][16] The reaction is exothermic and can become vigorous.[17] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[14][17] Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the procedure.
-
Glassware Preparation : All glassware (a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be scrupulously dried to remove adsorbed water.[8][9] This is best achieved by flame-drying under vacuum or oven-drying overnight and assembling while hot, allowing to cool under a stream of inert gas.[14]
-
Reaction Setup : Assemble the glassware, equipping the flask with a magnetic stir bar. Attach the condenser and dropping funnel, and ensure the system is under a positive pressure of nitrogen or argon, vented through an oil bubbler.
-
Charging the Flask : To the flask, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.[4][10]
-
Initiation of Reaction : In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the dibromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle bubbling.[5][6] Gentle warming with a heat gun may be necessary to start the reaction.
-
Formation of the Grignard Reagent : Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[4] After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy, grayish-brown color.
PART B: Reaction with Tetrahydropyran-4-one and Work-up
-
Cooling : Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the addition to the ketone.[13]
-
Addition of Ketone : Dissolve tetrahydropyran-4-one (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the tetrahydropyran-4-one is consumed.
-
Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[7][13] This quenching step is highly exothermic and will produce fumes.[13] The NH₄Cl protonates the alkoxide to the desired alcohol and precipitates magnesium salts.[13]
-
Extraction : Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to maximize product recovery.[13]
-
Washing : Combine all organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[13] The brine wash helps to remove the bulk of the dissolved water.[13]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
PART C: Purification and Characterization
-
Purification : The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization : The identity and purity of the final product, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field-Proven Insights
-
Failure to Initiate the Grignard Reaction : This is the most common failure point and is almost always due to wet glassware or reagents.[9] If initiation is stubborn, adding a few drops of 1,2-dibromoethane can be effective.
-
Low Yields : Often a consequence of moisture contamination, which quenches the Grignard reagent.[8][9] Another cause can be the formation of a biphenyl side product, which is favored at higher concentrations and temperatures.[18]
-
Enolization of the Ketone : While less of a concern with non-enolizable ketones, Grignard reagents are strong bases and can deprotonate ketones at the α-position.[19] Using a less sterically hindered Grignard reagent and low temperatures can mitigate this.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
- Quora. (2022).
- University of California, Santa Barbara. (n.d.).
- American Chemical Society. (n.d.). Grignard Reaction.
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP)
- BenchChem. (2025). Application Note: A Detailed Protocol for the Formation of 4-Phenylphenylmagnesium Bromide (a Grignard Reagent)
- Chemistry LibreTexts. (2020). 5.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Leah4Sci. (2020).
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- BenchChem. (2025). Application Note: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol via Grignard Reaction.
- BenchChem. (2025). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
- Grignard Reaction. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Phenylmagnesium bromide.
- CymitQuimica. (n.d.). 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro-.
- MySkinRecipes. (n.d.). 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
- BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Authored by: A Senior Application Scientist
Introduction: Enabling Access to Novel Arylamine Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, allowing for the coupling of a wide array of aryl halides and sulfonates with diverse nitrogen nucleophiles under relatively mild conditions.[6][7]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-(4-bromophenyl)tetrahydropyran-4-ol, a substrate of interest due to the presence of both an aryl bromide for coupling and a tertiary alcohol, a functional group that can be sensitive under certain reaction conditions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful execution and optimization.
Mechanistic Rationale: A Palladium-Catalyzed Dance
The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of elementary steps involving a palladium catalyst.[1][2][8][9] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide. This is often the rate-determining step of the reaction.[10] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-Cl.[11]
-
Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the amine nucleophile. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[1][8][9]
An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[1][4] The choice of a suitable ligand is critical to promote the desired reductive elimination over this competing pathway.
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation | Purity |
| This compound | 208398-93-8 | Commercially available | >97% |
| Amine (e.g., Morpholine) | 110-91-8 | Commercially available | >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Commercially available | >98% |
| Racemic-BINAP | 98327-87-8 | Commercially available | >98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Commercially available | >97% |
| Anhydrous Toluene | 108-88-3 | Commercially available | >99.8% |
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and racemic-BINAP (0.03 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Key Considerations and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several parameters.
1. Catalyst System: The Heart of the Reaction
-
Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly used.[5] Pd(II) precursors are reduced in situ to the active Pd(0) species.[2][11]
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[1] For primary amines, ligands like BrettPhos have shown excellent performance.[2] Bidentate phosphine ligands such as BINAP and DPPF were an early development that expanded the reaction's scope to include primary amines.[1] For challenging substrates, screening a variety of ligands from different generations is often necessary.[11]
2. The Role of the Base: More Than Just a Proton Scavenger
A stoichiometric amount of base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8][9]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most commonly employed.[11]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures or longer reaction times.[11][12] The choice of base can also be influenced by the solvent, as its solubility can impact the reaction rate.[13][14][15]
3. Solvent Choice: The Reaction's Environment
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.
-
Common Solvents: Aprotic solvents such as toluene, dioxane, and THF are widely used.[16][17][18] Toluene is often a good starting point.
-
Solvent Effects: The polarity of the solvent can affect the reaction. Nonpolar solvents are generally favored.[13][14][15] Chlorinated solvents and coordinating solvents like acetonitrile and pyridine should be avoided as they can inhibit the catalyst.[11]
4. Substrate Considerations: The Case of this compound
The tertiary alcohol functionality in the substrate is generally well-tolerated under Buchwald-Hartwig conditions, especially when using weaker bases if necessary. The electron-donating character of the tetrahydropyran ring may slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to electron-deficient systems.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Inappropriate base or solvent | Screen different bases and solvents. Ensure the base is sufficiently soluble in the chosen solvent. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-hydride elimination is competing | Change the ligand to one that is more sterically bulky to favor reductive elimination. |
| Decomposition of Starting Material | Base-sensitive functional groups | Use a weaker base such as Cs₂CO₃ or K₃PO₄. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base that is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to complex substrates like this compound. The protocol and guidelines presented in this application note provide a solid foundation for the development of robust and efficient C-N bond-forming reactions, enabling the synthesis of novel molecules for drug discovery and materials science.
References
- Wikipedia.
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- WordPress.
- ACS Publications.
- ACS Publications.
- ACS Publications. Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. [Link]
- ACS Publications.
- PubMed.
- National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
- ACS Publications.
- Semantic Scholar. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
- ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]
- Reddit.
- Novartis OAK.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- YouTube. Buchwald-Hartwig Coupling. [Link]
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
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Application Notes & Protocols: Strategic Incorporation of 4-(4-Bromophenyl)tetrahydropyran-4-ol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The architecture of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation potency. While flexible alkyl and PEG chains have been foundational, there is a growing impetus to explore more rigid and defined linker structures to gain conformational control. This guide provides an in-depth technical overview of the application of 4-(4-Bromophenyl)tetrahydropyran-4-ol , a versatile building block for constructing PROTACs with a semi-rigid, three-dimensional linker. We will elucidate the rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss the strategic advantages it offers in the design of novel protein degraders.
Introduction: The "Linkerology" of PROTACs and the Role of Cyclic Scaffolds
PROTACs are heterobifunctional molecules composed of a warhead ligand for a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting them.[1][2] The linker is not merely a spacer but an active component that dictates the spatial orientation of the POI and E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[3] The field of "linkerology" aims to rationally design these connecting moieties to optimize PROTAC function.
Historically, linkers have been composed of flexible polyethylene glycol (PEG) or alkyl chains.[3] While synthetically accessible, their high flexibility can introduce a significant entropic penalty upon formation of the ternary complex (POI-PROTAC-E3 ligase). This has led to the exploration of more rigid linkers, such as those incorporating cyclic scaffolds.
This compound emerges as a strategic building block for several key reasons:
-
Conformational Constraint: The tetrahydropyran (THP) ring introduces a degree of rigidity, reducing the conformational flexibility of the linker. This can pre-organize the PROTAC into a productive binding pose, potentially enhancing ternary complex stability.
-
Improved Physicochemical Properties: The cyclic ether motif can improve solubility and other drug-like properties compared to purely aliphatic linkers.
-
Three-Dimensionality: The non-planar THP ring provides a three-dimensional exit vector, allowing for more precise spatial positioning of the warhead and E3 ligase ligand.
-
Synthetic Versatility: The aryl bromide handle is a versatile functional group, readily amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4] This allows for modular and convergent synthetic strategies. The tertiary alcohol provides an additional point for potential functionalization or can influence local polarity.
Conceptual Synthetic Workflow
The incorporation of this compound into a PROTAC typically involves a convergent synthetic strategy. The core idea is to functionalize the aryl bromide to connect to one part of the PROTAC (e.g., the E3 ligase ligand with a suitable linker extension) and then append the other part (the POI ligand) to the linker.
Below is a conceptual diagram illustrating this modular assembly.
Caption: Fig 1. Convergent PROTAC Synthesis Workflow.
Detailed Protocols: A Representative Synthesis
This section provides a representative, step-by-step protocol for synthesizing a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), using (+)-JQ1 as the warhead and a pomalidomide-derived ligand for the E3 ligase Cereblon (CRBN). The key step involves a Buchwald-Hartwig amination to couple the THP core to the CRBN ligand's linker.
Disclaimer: This is an illustrative protocol. Reaction conditions, particularly catalyst and ligand choice, may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of the Functionalized CRBN Ligand Module
This protocol describes the synthesis of an amine-terminated linker attached to pomalidomide, ready for coupling with the THP core.
Materials:
-
Pomalidomide
-
1-Bromo-2-(2-bromoethoxy)ethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
Alkylation: To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq). Stir the mixture at 60 °C for 12 hours. Monitor by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the alkylated intermediate.
-
Azidation: Dissolve the alkylated intermediate (1.0 eq) in DMF and add NaN₃ (3.0 eq). Stir at 80 °C for 6 hours. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the azide intermediate, which can often be used without further purification.
-
Staudinger Reduction: Dissolve the azide intermediate (1.0 eq) in THF/H₂O (9:1 v/v). Add PPh₃ (1.2 eq) and stir at room temperature for 12 hours. Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the amine-functionalized CRBN ligand module.
Protocol 2: Incorporation of the THP Core and Final PROTAC Assembly
This protocol details the core coupling reaction and the final attachment of the warhead.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized CRBN ligand module from Protocol 1 (1.1 eq)
-
(+)-JQ1 carboxylic acid analogue
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene or Dioxane (anhydrous)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Buchwald-Hartwig Amination: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound, the amine-functionalized CRBN ligand module, Pd(OAc)₂, Xantphos, and Cs₂CO₃. Add anhydrous toluene. Degas the mixture (e.g., by three freeze-pump-thaw cycles) and then heat to 100-110 °C for 16-24 hours.
-
Rationale: The Buchwald-Hartwig reaction is a robust method for forming C-N bonds from aryl halides.[4] Pd(OAc)₂ is a common palladium precursor, and Xantphos is a bulky phosphine ligand that is often effective for coupling with primary amines.
-
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the PROTAC precursor (THP-CRBN module).
-
Final Amide Coupling: Dissolve the (+)-JQ1 carboxylic acid analogue (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid. Add a solution of the THP-CRBN module (1.0 eq) in DMF. Stir at room temperature for 4-6 hours.
-
Rationale: HATU is a highly efficient peptide coupling reagent used to form the final amide bond between the warhead's carboxylic acid and the amine on the linker, completing the PROTAC structure.
-
-
Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final PROTAC compound by preparative HPLC to obtain the high-purity product for biological evaluation.
Characterization: The structure and purity of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Scheme Visualization
Caption: Fig 2. Representative Synthetic Route. (Note: Chemical structure images are placeholders for visualization purposes.)
Key Experimental Parameters & Data
The success of the synthesis hinges on the optimization of the cross-coupling reaction. Below is a table summarizing typical parameters for consideration during methods development.
| Parameter | Condition / Reagent | Rationale & Considerations |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst choice depends on the specific substrates. Pd₂(dba)₃ and Pd(OAc)₂ are common pre-catalysts. |
| Phosphine Ligand | Xantphos, RuPhos, SPhos, BINAP | The ligand is critical for catalytic activity, influencing reaction rate and yield. Bulky, electron-rich ligands are often preferred. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The base is required to deprotonate the amine and facilitate the catalytic cycle. Cs₂CO₃ is a strong, non-nucleophilic base often used in these couplings. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. Toluene and dioxane are commonly used due to their high boiling points. |
| Temperature | 80 - 120 °C | Higher temperatures are typically needed to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen and must be handled under inert conditions. |
Mechanism of Action: The Assembled PROTAC
Once synthesized, the PROTAC containing the this compound linker acts as a molecular bridge, inducing the proximity of the target protein (e.g., BRD4) and the E3 ligase (CRBN). This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Fig 3. PROTAC Mechanism of Action.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of advanced PROTACs. Its incorporation allows for the creation of linkers with reduced flexibility and defined three-dimensional geometry, which can lead to improved degradation potency and more favorable physicochemical properties. The synthetic accessibility via robust cross-coupling chemistries makes it an attractive tool for researchers aiming to move beyond simple linear linkers and explore more sophisticated "linkerology" in the quest for next-generation protein degraders. Future work will likely focus on exploring stereoisomers of this and related cyclic linkers to further refine the spatial vector and optimize interactions within the ternary complex.
References
- Gluetacs Therapeutics (Shanghai) Co. Ltd. (2023). Gluetacs Therapeutics patent describes new PROTACs. BioWorld.
- Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins.
- Krasniak, V., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry.
- Scaffidi, S., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
- Ciulli, A., et al. (2022). Improved small molecules. Google Patents.
- Arvinas, Inc. (2023). Pharmaceutical compositions of protac compounds and uses thereof. Google Patents.
- Hayhow, T. G., et al. (2020). Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC. ResearchGate.
- Bhela, S., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
- Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules.
- Luo, Y., et al. (2021). Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4. Bioorganic Chemistry.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
- Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences. (2023). A PROTAC chimera targeting degradation of GPX4 and its preparation method and application. Google Patents.
- Isiorho, A., et al. (2022). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. ACS Medicinal Chemistry Letters.
- Miller, M. D., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters.
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- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Versatile PROTAC Linkers from 4-(4-Bromophenyl)tetrahydropyran-4-ol
Abstract
This document provides a detailed guide for the synthesis of versatile bifunctional linkers for Proteolysis Targeting Chimeras (PROTACs) starting from the commercially available building block, 4-(4-Bromophenyl)tetrahydropyran-4-ol. The strategic use of this starting material offers two orthogonal synthetic handles—a sterically hindered tertiary alcohol and an aryl bromide—enabling modular and divergent synthesis of linkers with diverse chemical properties. We present two primary functionalization pathways: O-alkylation of the tertiary alcohol to introduce flexible chains and a palladium-catalyzed Sonogashira coupling of the aryl bromide to install a rigid alkyne moiety for subsequent "click chemistry" applications. These protocols are designed for researchers in drug discovery and chemical biology, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A PROTAC consists of three components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4][5] While the ligands provide specificity, the linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the key POI-PROTAC-E3 ligase ternary complex.[6][7][] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, impacting everything from degradation efficiency and selectivity to the molecule's physicochemical properties like solubility and cell permeability.[9][10][11]
The starting material, This compound , is an exemplary scaffold for linker synthesis. It offers several advantages:
-
A Rigid Tetrahydropyran (THP) Core: The non-planar THP ring introduces conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and improve pharmacokinetic properties.
-
Metabolically Robust Tertiary Alcohol: Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, thus enhancing the metabolic stability of the final PROTAC.[12]
-
Orthogonal Synthetic Handles: The molecule possesses a tertiary alcohol and an aryl bromide. These two functional groups can be modified using distinct and non-interfering chemical reactions, allowing for a highly modular and controlled synthetic strategy. The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, while the alcohol can be functionalized via etherification.
This guide details two reliable synthetic routes to functionalize this scaffold, creating advanced linker intermediates ready for incorporation into PROTAC drug discovery programs.
Overall Synthetic Strategy
The core strategy involves the selective functionalization of either the alcohol or the aryl bromide, followed by modification of the remaining handle. This divergent approach allows for the rapid generation of a library of linkers with varied lengths and functionalities from a single, common intermediate.
Figure 1: Divergent synthetic strategies from the starting material.
Pathway 1: Functionalization via Tertiary Alcohol Etherification
Scientific Rationale & Expertise
The most common linker motifs in PROTACs are flexible polyethylene glycol (PEG) and alkyl chains, as they provide the necessary length and conformational freedom to facilitate ternary complex formation.[1][2][] This protocol focuses on introducing a short PEG chain onto the tertiary alcohol.
Causality Behind Experimental Choices:
-
Challenge: Direct etherification of sterically hindered tertiary alcohols via traditional Williamson synthesis (using a strong base like sodium hydride) is often inefficient due to competing elimination reactions, which would lead to an undesired alkene byproduct.
-
Solution: An acid-catalyzed etherification provides a more effective route.[14][15] In the presence of a strong acid catalyst, the tertiary alcohol is protonated, forming a good leaving group (water) and generating a relatively stable tertiary carbocation. This carbocation is then readily trapped by the nucleophilic PEG-alcohol to form the desired ether bond. Using a Lewis acid like iron(III) triflate or a Brønsted acid like triflic acid are common strategies.[14] We will detail a protocol using a strong Brønsted acid for simplicity and effectiveness.
-
Self-Validation: The reaction progress must be monitored carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the formation of byproducts and ensure complete consumption of the starting material.
Protocol 1: Synthesis of 4-(4-Bromophenyl)-4-(2-(2-methoxyethoxy)ethoxy)tetrahydropyran
Figure 2: Reaction scheme for acid-catalyzed etherification.
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity | Amount (mmol) | Mass/Volume | Stoichiometry |
| This compound | 271.14 | - | 1.0 | 271 mg | 1.0 eq |
| 2-(2-Methoxyethoxy)ethanol | 120.15 | - | 3.0 | 360 mg | 3.0 eq |
| Trifluoromethanesulfonic acid (TfOH) | 150.08 | - | 0.1 | 15 mg (9 µL) | 0.1 eq |
| Dichloromethane (DCM), anhydrous | - | - | - | 5 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~10 mL | - |
| Brine | - | - | - | ~10 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (271 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (5 mL) and stir until the solid is fully dissolved. Add 2-(2-methoxyethoxy)ethanol (360 mg, 3.0 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (9 µL, 0.1 mmol) dropwise to the stirred solution. The addition should be done carefully as the reaction can be exothermic.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes) or by taking small aliquots for LC-MS analysis until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate solution (~10 mL) while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Pathway 2: Functionalization via Sonogashira Coupling
Scientific Rationale & Expertise
The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (like our aryl bromide) and sp-hybridized carbons (a terminal alkyne).[16][17][18] This reaction is a cornerstone of modern organic synthesis and is particularly useful in PROTAC development.
Causality Behind Experimental Choices:
-
Versatility of the Alkyne Handle: Installing a terminal alkyne creates a "clickable" linker.[] This alkyne can readily undergo a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most efficient "click chemistry" reactions, to attach a warhead or E3 ligase ligand that has been pre-functionalized with an azide group.[1][19] This modular approach is ideal for rapidly creating libraries of PROTACs.[20]
-
Reaction Conditions: We will describe a copper-free Sonogashira protocol. While traditional Sonogashira reactions use a copper(I) co-catalyst, these conditions can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[21] Copper-free conditions, often employing a palladium catalyst with a bulky, electron-rich phosphine ligand (like P(t-Bu)₃), can circumvent this issue and are often milder and more robust.[21]
-
Protecting Group Strategy: Using a protected alkyne like Trimethylsilylacetylene (TMSA) is a common strategy. The TMS group prevents self-coupling and other side reactions. It can be easily removed under mild basic conditions (e.g., with K₂CO₃ in methanol) after the coupling reaction is complete, revealing the terminal alkyne for the next synthetic step.
Protocol 2: Synthesis of 4-(4-Ethynylphenyl)tetrahydropyran-4-ol
Figure 3: Two-step Sonogashira coupling and deprotection sequence.
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity | Amount (mmol) | Mass/Volume | Stoichiometry |
| This compound | 271.14 | - | 1.0 | 271 mg | 1.0 eq |
| Ethynyltrimethylsilane (TMSA) | 98.22 | - | 1.5 | 147 mg (0.21 mL) | 1.5 eq |
| Pd(PPh₃)₄ | 1155.56 | - | 0.05 | 58 mg | 0.05 eq |
| Copper(I) Iodide (CuI) | 190.45 | - | 0.1 | 19 mg | 0.1 eq |
| Triethylamine (TEA), anhydrous | 101.19 | - | - | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 5 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | - | 2.0 | 276 mg | 2.0 eq |
| Methanol (MeOH) | - | - | - | 5 mL | - |
Step-by-Step Methodology
Step A: Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (271 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), anhydrous triethylamine (5 mL), and ethynyltrimethylsilane (0.21 mL, 1.5 mmol) via syringe.
-
Heating and Monitoring (Self-Validation): Heat the reaction mixture to 60 °C and stir. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude TMS-protected intermediate can often be used directly in the next step.
Step B: TMS Deprotection
-
Dissolution: Dissolve the crude TMS-protected intermediate from Step A in methanol (5 mL).
-
Base Addition: Add potassium carbonate (276 mg, 2.0 mmol).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully converted to the more polar product.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-ethynylphenyl)tetrahydropyran-4-ol.
Conclusion: A Gateway to PROTAC Linker Diversity
The protocols detailed in this application note demonstrate that This compound is a highly valuable and versatile starting material for the synthesis of advanced PROTAC linkers. By leveraging two distinct and reliable chemical transformations—acid-catalyzed etherification and palladium-catalyzed Sonogashira coupling—researchers can readily access a variety of linker intermediates. The modular nature of these synthetic routes allows for the systematic variation of linker length, flexibility, and terminal functionality, which is essential for optimizing the performance of a PROTAC.[10] The resulting bifunctional linkers, featuring both a flexible PEG chain and a "clickable" alkyne handle, serve as powerful tools for accelerating the development of novel protein degraders in the ongoing quest for new therapeutics.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- So, C. M., et al. (2006). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 8(20), 4493–4496. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed, 1(5), 273–312. [Link]
- Bursavich, M. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Scott, J. S., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Organic & Biomolecular Chemistry, 20(27), 5307-5332. [Link]
- Biocompare. (2022). PROTACs: A Practical Guide. Biocompare: The Buyer's Guide for Life Scientists. [Link]
- Al-Amin, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7339. [Link]
- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.
- Drug Hunter. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- The Biochemist. (2021).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Ghorai, P., & Kumar, A. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1014–1020. [Link]
- Ghorai, P., & Kumar, A. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
- Wang, Z., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters.
- Synthink. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Synthink. [Link]
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- American Chemical Society. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025. [Link]
- Gabarda-Mallorquí, A., et al. (2021). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. Organic Letters, 23(15), 5800–5804. [Link]
- Kim, D. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1960. [Link]
- Scott, D. E., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(30), 16531–16542. [Link]
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Application Notes & Protocols: Strategic Derivatization of 4-(4-Bromophenyl)tetrahydropyran-4-ol for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The 4-(4-bromophenyl)tetrahydropyran-4-ol scaffold is a valuable starting material in medicinal chemistry, presenting two distinct, orthogonal sites for chemical modification: a sterically hindered tertiary alcohol and an aryl bromide. The tetrahydropyran (THP) ring is a prevalent motif in numerous biologically active natural products and approved pharmaceuticals, often serving as a stable, non-planar bioisostere that can improve pharmacokinetic properties.[1][2][3][4] The aryl bromide provides a versatile handle for late-stage functionalization via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth analysis and detailed, field-proven protocols for the strategic derivatization of this key intermediate, focusing on etherification, esterification, and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Scaffold
In the landscape of drug discovery, scaffold-based design is a cornerstone for generating novel chemical entities with desirable biological activities. The this compound core embodies this principle by offering a robust, three-dimensional framework with predictable vectors for chemical elaboration.[4]
-
The Tertiary Alcohol: This functional group, while sterically encumbered, can be modified to introduce substituents that probe specific interactions within a biological target's binding pocket. Its derivatization into ethers or esters can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
The Aryl Bromide: This moiety is an exceptionally powerful tool for diversification. It serves as a prime electrophile for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[5][6] This allows for the systematic introduction of various aryl, heteroaryl, or amino groups, profoundly altering the molecule's steric and electronic profile.
This document details three primary derivatization pathways, providing not only step-by-step instructions but also the underlying chemical logic to empower researchers to adapt and troubleshoot these transformations.
Figure 1: Key derivatization strategies for the title compound.
Derivatization of the Tertiary Alcohol
The primary challenge in modifying the tertiary alcohol is its steric hindrance, which disfavors standard Sₙ2 reactions and can promote competing elimination pathways under harsh conditions.[7][8][9] Therefore, specialized methods are required.
O-Alkylation via Modified Williamson Ether Synthesis
The classical Williamson ether synthesis often fails with tertiary alcohols due to the strong basic conditions promoting E2 elimination of the alkyl halide.[10] To circumvent this, the strategy involves forming the tertiary alkoxide under controlled conditions with a non-nucleophilic base, followed by reaction with a highly reactive, unhindered electrophile (a primary alkyl halide).
Causality of Experimental Choice:
-
Base: Sodium hydride (NaH) is used as a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward without competing as a nucleophile.[10][11]
-
Electrophile: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is essential. This minimizes steric clash at the electrophilic carbon, ensuring the Sₙ2 pathway is favored over elimination.[7][8]
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide but do not interfere with the nucleophilicity of the oxygen anion.
Figure 2: Workflow for the O-Alkylation of the tertiary alcohol.
Esterification via Steglich Protocol
Fischer esterification, requiring strong acid and heat, is unsuitable for tertiary alcohols as it would readily promote carbocation formation and subsequent elimination to an alkene. The Steglich esterification is an exceptionally mild and effective alternative for coupling sterically demanding alcohols with carboxylic acids.[12][13]
Causality of Experimental Choice:
-
Coupling Agent: A carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14]
-
Catalyst: A catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) is crucial. DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea to form a reactive N-acylpyridinium salt.[15] This intermediate is highly electrophilic and readily acylated by the hindered tertiary alcohol, overcoming the steric barrier.[13] The side reaction of O- to N-acyl migration in the isourea intermediate is also suppressed by DMAP.[14]
Figure 3: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
Derivatization of the Aryl Bromide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[16] It enables the coupling of the aryl bromide with a boronic acid or ester, facilitated by a palladium catalyst, to form a biaryl structure. This is a cornerstone of library synthesis in drug discovery.[17]
Causality of Experimental Choice:
-
Catalyst System: A palladium source and a phosphine ligand are required. Pd(PPh₃)₄ can be used, but modern systems often employ a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, PCy₃).[18] These advanced ligands facilitate the rate-limiting oxidative addition step and promote the subsequent reductive elimination.[16]
-
Base: A base is essential for the transmetalation step.[16] Typically, an aqueous solution of an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is used. The choice of base can significantly impact reaction efficiency and should be screened for optimal results.[5]
-
Solvent: The reaction is often run in a two-phase system, such as 1,4-dioxane/water or toluene/water, which helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.[16]
Figure 4: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Derivatization Strategies
| Reaction | Target Site | Key Reagents | Typical Conditions | Key Considerations |
| Williamson Ether Synthesis | Tertiary Alcohol | NaH, Primary Alkyl Halide | Anhydrous THF or DMF, 0 °C to RT | Strict anhydrous conditions required. Only for unhindered primary halides to avoid elimination.[10][11] |
| Steglich Esterification | Tertiary Alcohol | Carboxylic Acid, DCC or EDC, DMAP | CH₂Cl₂ or DMF, RT | Byproduct (DCU) can be difficult to remove if DCC is used; EDC is preferred for easier workup. Ideal for acid/base sensitive substrates.[13][14] |
| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic Acid, Pd Catalyst, Ligand, Base | Dioxane/H₂O or Toluene/H₂O, 80-110 °C | Requires inert atmosphere. Catalyst, ligand, and base choice are critical and may require optimization.[5][16] |
Detailed Experimental Protocols
General Notes: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents should be sourced from reputable suppliers and used as received unless noted. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.
Protocol 1: Synthesis of 4-(4-Bromophenyl)-4-methoxytetrahydropyran
Principle: O-alkylation of the tertiary alcohol with methyl iodide using sodium hydride as a base.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (e.g., 1.00 g, 3.89 mmol).
-
Dissolve the starting material in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (60% dispersion, e.g., 0.233 g, 5.83 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (e.g., 0.36 mL, 5.83 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The product should have a higher Rf than the starting alcohol.
-
Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-20% EtOAc in hexanes) to yield the title compound.
Protocol 2: Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-yl Acetate
Principle: Steglich esterification of the tertiary alcohol with acetic acid using EDC as the coupling agent and DMAP as the catalyst.
Materials & Reagents:
-
This compound (1.0 eq)
-
Acetic acid (1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.00 g, 3.89 mmol), anhydrous CH₂Cl₂ (20 mL), and acetic acid (e.g., 0.27 mL, 4.67 mmol).
-
Add DMAP (e.g., 0.048 g, 0.39 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (e.g., 1.12 g, 5.83 mmol) in a single portion and stir.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The ester product will be less polar than the starting alcohol.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 3: Synthesis of 4-(4'-methyl-[1,1'-biphenyl]-4-yl)tetrahydropyran-4-ol
Principle: Suzuki-Miyaura cross-coupling of the aryl bromide with p-tolylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Equipment:
-
Schlenk flask or round-bottom flask equipped with a reflux condenser
-
Nitrogen/argon inlet
-
Heating mantle with stir plate
Procedure:
-
To a Schlenk flask, add this compound (e.g., 1.00 g, 3.89 mmol), p-tolylboronic acid (e.g., 0.63 g, 4.67 mmol), and K₂CO₃ (e.g., 1.61 g, 11.67 mmol).
-
Add Pd(PPh₃)₄ (e.g., 0.22 g, 0.19 mmol).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS. The product will be less polar than the starting material.
-
After completion, cool the reaction to room temperature.
-
Dilute with water (20 mL) and extract with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% EtOAc in hexanes) to yield the biaryl product.
References
- Vertex AI Search. (2024-05-16).
- Fiveable.
- Organic Chemistry Portal.
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
- ChemicalBook. (2023-12-19).
- ACS Publications. (2014-03-17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Chem-Space.
- Semantic Scholar. (2017-12-04).
- Springer Nature. (2021-07-29).
- Wikipedia.
- PubMed Central (PMC).
- Chemistry Steps. Williamson Ether Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. Williamson ether synthesis.
- Reddit. (2021-02-19). Your "Go-To", "just couple already", Suzuki conditions?.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- MySkinRecipes. 4-(4-Bromophenyl)tetrahydropyran.
- Master Organic Chemistry. (2014-11-07).
- PubMed Central (PMC). Organoborane coupling reactions (Suzuki coupling).
Sources
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(4-Bromophenyl)tetrahydropyran [myskinrecipes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. fiveable.me [fiveable.me]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Application Notes and Protocols: Exploring the Reactivity of the Tertiary Hydroxyl Group of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Introduction: A Versatile Scaffold in Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drug candidates. The specific compound, 4-(4-Bromophenyl)tetrahydropyran-4-ol, represents a particularly valuable building block for drug discovery and development. Its structure incorporates a synthetically versatile bromophenyl group, ideal for cross-coupling reactions, and a tertiary hydroxyl group on a tetrahydropyran ring. This tertiary alcohol is a key functional handle for introducing molecular diversity, allowing for the exploration of structure-activity relationships (SAR) in drug design. This guide provides an in-depth exploration of the key reactions involving this hydroxyl group, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
I. Acid-Catalyzed Dehydration: Synthesis of 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran
The dehydration of the tertiary alcohol in this compound is a facile transformation that yields the corresponding alkene, 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran. This reaction proceeds through an E1 (unimolecular elimination) mechanism, which is favored due to the formation of a stable tertiary carbocation intermediate. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted and thermodynamically stable alkene as the major product.
Mechanistic Rationale
The acid-catalyzed dehydration of a tertiary alcohol involves a three-step E1 mechanism[1][2]:
-
Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, the oxygen atom is protonated to form an alkyloxonium ion, which contains a much better leaving group (water).
-
Formation of a Carbocation: The departure of a water molecule leads to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.
Diagram 1: Mechanism of Acid-Catalyzed Dehydration
Caption: E1 mechanism for the dehydration of this compound.
Protocol: Dehydration using Phosphoric Acid
Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and tends to produce cleaner reactions with fewer side products.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and toluene (5-10 mL per gram of starting material).
-
Add 85% phosphoric acid (0.3-0.5 eq) to the mixture.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Catalyst | 85% Phosphoric Acid | Milder than sulfuric acid, minimizing charring and side reactions.[1] |
| Solvent | Toluene | Allows for azeotropic removal of water via a Dean-Stark trap, driving the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for the dehydration reaction. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst to prevent further reactions during work-up and purification. |
II. Nucleophilic Substitution: Deoxyfluorination with DAST
The conversion of the tertiary hydroxyl group to a fluorine atom is a valuable transformation in medicinal chemistry, as the introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the deoxyfluorination of alcohols. The reaction with tertiary alcohols generally proceeds via an SN1-like mechanism.
Mechanistic Considerations
The reaction of an alcohol with DAST involves the formation of a fluorosulfite intermediate. For tertiary alcohols, this intermediate can then dissociate to form a stable tertiary carbocation, which is subsequently trapped by a fluoride ion. Due to the carbocation intermediate, elimination to the corresponding alkene is a potential side reaction.
Diagram 2: Experimental Workflow for Deoxyfluorination with DAST
Caption: A typical workflow for the deoxyfluorination of a tertiary alcohol using DAST.
Protocol: Deoxyfluorination using DAST
This protocol is adapted from general procedures for the fluorination of tertiary alcohols.[3][4] Caution: DAST is toxic, corrosive, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (10-20 mL per gram of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 eq) dropwise via syringe to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reagent | DAST (1.1-1.5 eq) | Effective nucleophilic fluorinating agent for tertiary alcohols.[3][4] |
| Solvent | Anhydrous DCM | Inert solvent that is suitable for low-temperature reactions. |
| Temperature | -78 °C to rt | Low initial temperature helps to control the reactivity of DAST and minimize elimination byproducts. |
| Work-up | Quenching with NaHCO₃ | Neutralizes excess DAST and acidic byproducts. |
III. Etherification: Challenges and Strategies
The direct etherification of tertiary alcohols, such as this compound, is challenging due to the high propensity for elimination under both acidic and basic conditions. The classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols as the alkoxide often acts as a base, leading to elimination of the alkyl halide. However, alternative strategies can be employed for the synthesis of ethers from tertiary benzylic alcohols.
Strategy: Iron(III) Chloride Catalyzed Etherification
Recent literature has shown that iron(III) chloride can catalyze the etherification of benzylic alcohols under relatively mild conditions. This method offers a potential route to synthesize ethers from this compound.
Protocol: Iron(III) Chloride Catalyzed Etherification with a Primary Alcohol
Materials:
-
This compound
-
Primary alcohol (e.g., methanol, ethanol)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Molecular sieves (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the primary alcohol (used as solvent or in excess), and the anhydrous solvent.
-
Add anhydrous iron(III) chloride (5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with the reaction solvent or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Anhydrous FeCl₃ (5-10 mol%) | Lewis acid catalyst that activates the hydroxyl group for nucleophilic attack. |
| Nucleophile | Primary Alcohol | Acts as both the nucleophile and can be used as the solvent. |
| Temperature | Room temperature to 50 °C | Milder conditions to favor substitution over elimination. |
| Work-up | NaHCO₃ wash | Neutralizes the Lewis acid catalyst. |
Conclusion
The tertiary hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives for applications in drug discovery. This guide has provided detailed protocols and mechanistic insights into three key reactions: acid-catalyzed dehydration, deoxyfluorination with DAST, and a potential strategy for etherification. While the protocols provided are based on established methodologies for similar substrates, it is crucial for researchers to perform their own optimization studies to achieve the best results for their specific applications.
References
- Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?.
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- ResearchGate. (2010). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
- ACS Omega. (2021). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
Application Note: Synthesis of 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran via Acid-Catalyzed Dehydration
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran through the acid-catalyzed dehydration of 4-(4-bromophenyl)tetrahydropyran-4-ol. The protocol herein is grounded in the fundamental principles of E1 elimination reactions for tertiary alcohols. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for product purification and characterization. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction and Theoretical Background
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes.[1] The reaction proceeds by eliminating a molecule of water from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and often with the application of heat.[2][3][4]
The substrate , this compound, is a tertiary alcohol. The dehydration of tertiary and secondary alcohols proceeds via an E1 (Elimination, Unimolecular) mechanism.[5][6][7][8] This is due to the relative stability of the tertiary carbocation intermediate that is formed during the reaction.[2][5] The reactivity of alcohols in acid-catalyzed dehydration follows the order: tertiary > secondary > primary, which correlates directly with the stability of the corresponding carbocation intermediate.[1][9][10]
The E1 Mechanism consists of three key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. This is a rapid equilibrium step that converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (-OH₂⁺).[2][7][9][11]
-
Formation of a Carbocation (Rate-Determining Step): The protonated alcohol dissociates, losing a molecule of water to form a carbocation intermediate.[2][6][12] This is the slowest step in the mechanism and is therefore the rate-determining step.[2][13] The stability of the tertiary carbocation, stabilized by the adjacent aryl group and the tetrahydropyran ring, facilitates this process.
-
Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[6][12][14]
The overall transformation is a reversible process. To drive the equilibrium towards the formation of the alkene product, it is common practice to remove the product from the reaction mixture as it forms, often by distillation.[15]
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the dehydration of this compound.
2.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | (Internal Synthesis) | Starting material |
| Phosphoric Acid (85%) | ACS Reagent | Major Supplier | Catalyst, safer alternative to H₂SO₄[3][4] |
| Toluene | Anhydrous | Major Supplier | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Major Supplier | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Major Supplier | Drying agent |
| Diethyl Ether | ACS Reagent | Major Supplier | Extraction Solvent |
| Silica Gel | 60-120 mesh | Major Supplier | For column chromatography |
| Hexanes/Ethyl Acetate | HPLC Grade | Major Supplier | Eluent for chromatography |
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes, IR sample holder, GC vials
2.2. Reaction Workflow
Caption: Experimental workflow for the dehydration synthesis.
2.3. Step-by-Step Procedure
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle phosphoric acid with care in a chemical fume hood.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add toluene (50 mL). The solvent facilitates azeotropic removal of water.
-
Carefully add 85% phosphoric acid (e.g., 2.5 mL). Phosphoric acid is preferred over sulfuric acid as it is less oxidizing and leads to cleaner reactions with fewer side products.[3][4]
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Dehydration Reaction:
-
Heat the mixture to reflux using a heating mantle. The temperature of the reaction mixture should be around 110-120 °C.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The removal of water is crucial as it drives the reaction equilibrium toward the product.[15][16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The alkene product will have a higher Rf value than the starting alcohol. The reaction is typically complete within 2-4 hours, or when no more water is observed collecting in the trap.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Carefully transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the phosphoric acid catalyst.
-
Water (1 x 30 mL).
-
Brine (1 x 30 mL) to aid in the separation of the layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Pack the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(4-bromophenyl)-3,6-dihydro-2H-pyran as a clear oil or a white solid.
-
Mechanism and Rationale
The choice of a tertiary alcohol as the substrate makes the E1 pathway highly favorable. The stability of the resulting carbocation is a key driving force for the reaction.
Caption: The E1 mechanism for alcohol dehydration.
-
Choice of Acid: While concentrated sulfuric acid is a powerful dehydrating agent, it can also act as an oxidizing agent and cause charring or other side reactions.[3][4] Phosphoric acid is a non-oxidizing acid and generally provides cleaner results for alcohol dehydrations, making it the preferred catalyst for this protocol.[3][4]
-
Temperature Control: Heating is necessary to provide the activation energy for the rate-determining step (carbocation formation).[7] The temperature range for tertiary alcohol dehydration is typically mild (25-80°C), but using a higher-boiling solvent like toluene allows for the efficient azeotropic removal of water, which is critical for achieving a high yield.[9][10]
Characterization of the Product
The final product, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the 7.4-7.5 ppm range (doublet) and 7.1-7.2 ppm range (doublet). The vinylic proton should appear as a broad singlet or multiplet around 6.0-6.2 ppm. The allylic protons on the dihydropyran ring would be expected around 4.2 ppm (multiplet) and 2.5 ppm (multiplet), with the other methylene protons around 3.8 ppm (triplet).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals would include the aromatic carbons, the two sp² carbons of the double bond (one quaternary around 135-140 ppm and one tertiary around 120-125 ppm), and the three sp³ carbons of the dihydropyran ring.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting alcohol (around 3300-3500 cm⁻¹) and the appearance of a C=C stretch (around 1650-1670 cm⁻¹) and a vinylic =C-H stretch (around 3030-3080 cm⁻¹) in the product spectrum.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the formula C₁₁H₁₁BrO, exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the dehydration of this compound. By understanding the E1 mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently and efficiently synthesize the desired alkene, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. The detailed procedure for reaction, work-up, and purification, combined with expected characterization data, offers a complete guide for professionals in chemical and pharmaceutical development.
References
- Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance.
- Various Authors. (2017). What is the mechanism for the dehydration of tertiary alcohols? Quora.
- Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
- Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems.
- Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry.
- Khan Academy. (n.d.). E1 elimination: regioselectivity.
- The Organic Chemistry Tutor. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube.
- Brainly.in. (2019). Acid catalyzed dehydration of secondary and tertiary alcohols.
- Clark, J. (n.d.). dehydration of alcohols. Chemguide.
- Chemistry LibreTexts. (2023). Dehydrating Alcohols to Make Alkenes.
- Chemistry LibreTexts. (2023). E1 Reactions.
- Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.
- RevisionDojo. (2025). What Dehydrating Agents Do in Chemistry.
- Various Authors. (2017). What are some common dehydrating agents used in chemistry? Quora.
- Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols.
- Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol.
- Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols.
- Chemistry LibreTexts. (2020). 8.8: Alkene Synthesis by Dehydration of Alcohols.
- Unspecified Author. (n.d.). Synthesis of Alkenes From Alcohols.
- Organic Chemistry. (2020). Acid-Catalyzed Dehydration. YouTube.
- Pearson+. (2024). The acid-catalyzed dehydration we learned in this chapter is reversible.
- Unspecified Author. (n.d.). Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol.
- Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.
- Chem Help ASAP. (2024). OChem I Exam 4: Key notes for Hydration, Dehydration, Hydroboration, Halohydrin Formation & More! YouTube.
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Application Notes and Protocols: Oxidation of 4-(4-Bromophenyl)tetrahydropyran-4-ol to 4-(4-Bromophenyl)tetrahydropyran-4-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrahydropyranone Moiety in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The targeted oxidation of 4-aryl-tetrahydropyran-4-ols to their corresponding ketones is a critical transformation, yielding versatile intermediates for further functionalization. Specifically, the synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-one provides a key building block for structure-activity relationship (SAR) studies. The bromo-aryl substituent serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse compound libraries for lead optimization in drug discovery programs.
This guide provides an in-depth analysis of three robust and widely adopted methods for the oxidation of the tertiary alcohol, 4-(4-Bromophenyl)tetrahydropyran-4-ol, to the desired ketone. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer practical insights into experimental execution, safety, and product purification.
Comparative Analysis of Oxidation Methodologies
The choice of an oxidizing agent is paramount and is dictated by factors such as substrate sensitivity, desired scale, and safety considerations. For the oxidation of a secondary alcohol like this compound, several excellent methods are available. We will focus on three of the most reliable: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-mediated Oxidation.
| Method | Reagents | Pros | Cons | Typical Conditions |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High yields, wide functional group tolerance, avoids heavy metals.[1] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, evolution of CO and CO2 gas.[2] | -78 °C to rt, CH2Cl2 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral conditions, rapid reactions at room temperature, high chemoselectivity.[3][4] | DMP is expensive and can be shock-sensitive, stoichiometric iodine waste. | rt, CH2Cl2 or CHCl3 |
| TEMPO-mediated Oxidation | TEMPO (catalyst), Stoichiometric oxidant (e.g., NaOCl) | Catalytic use of TEMPO, environmentally benign options for the terminal oxidant.[5] | Can be slower, optimization of catalyst and co-oxidant may be needed. | 0 °C to rt, Biphasic (e.g., CH2Cl2/H2O) |
Detailed Experimental Protocols
Note: The following protocols are general procedures that have been successfully applied to a wide range of secondary alcohols and are expected to be effective for this compound. Optimization of reaction time and stoichiometry may be required for this specific substrate.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species.[1] This method is renowned for its mildness and broad functional group compatibility.
Safety Precautions:
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction is highly exothermic and generates carbon monoxide and carbon dioxide gas.[2] Ensure adequate cooling and venting.
-
Dimethyl sulfide (DMS) is a volatile and malodorous byproduct. All glassware should be quenched with bleach after use.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of DMSO (2.2 equiv.) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45-60 minutes.
-
Quenching: Slowly add triethylamine (TEA) (5.0 equiv.) dropwise to the flask. A thick white precipitate of triethylammonium chloride will form.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and highly selective method that employs a hypervalent iodine reagent.[3][4] It is particularly useful for sensitive substrates and is performed at room temperature.[6]
Safety Precautions:
-
Dess-Martin Periodinane (DMP) is shock-sensitive and potentially explosive upon heating. Handle with care and avoid grinding.
-
The reaction should be performed in a well-ventilated fume hood.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask, add solid Dess-Martin Periodinane (1.2-1.5 equiv.) in one portion at room temperature.
-
Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The addition of a small amount of water can accelerate the reaction.[3]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Shake vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: TEMPO-mediated Oxidation
This catalytic method uses the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[5]
Safety Precautions:
-
Sodium hypochlorite (bleach) is corrosive. Handle with appropriate PPE.
-
The reaction can be exothermic. Maintain the recommended temperature.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane (DCM) (approx. 0.2 M). Add TEMPO (0.01-0.05 equiv.) and aqueous KBr (0.1 equiv.).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium hypochlorite (household bleach, ~5-8% aqueous solution, 1.2-1.5 equiv.) containing sodium bicarbonate (1.5 equiv.) dropwise while stirring vigorously.
-
Monitoring: Maintain the temperature at 0 °C and monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous Na2S2O3. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these oxidations is crucial for troubleshooting and optimizing reaction conditions.
Swern Oxidation Mechanism
The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the ketone.[1]
Caption: Swern Oxidation Mechanism.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The DMP oxidation involves the formation of a periodinane intermediate, followed by an intramolecular elimination.[3]
Caption: Dess-Martin Oxidation Mechanism.
TEMPO-mediated Oxidation Mechanism
This catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which then oxidizes the alcohol.[5]
Caption: TEMPO-mediated Oxidation Cycle.
Product Purification and Characterization
Purification
The crude 4-(4-Bromophenyl)tetrahydropyran-4-one obtained from any of the above methods can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is generally effective. The fractions containing the pure product can be identified by TLC analysis.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the methylene protons of the tetrahydropyran ring. The disappearance of the hydroxyl proton signal from the starting material is a key indicator of a successful reaction.
-
13C NMR: The carbon NMR spectrum should show a characteristic signal for the ketone carbonyl carbon, typically in the range of 190-210 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ketone, typically around 1710-1725 cm-1. The broad O-H stretch from the starting alcohol (around 3200-3600 cm-1) should be absent in the product spectrum.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 4-(4-Bromophenyl)tetrahydropyran-4-one. The isotopic pattern for the bromine atom (approximately 1:1 ratio for 79Br and 81Br) will be a characteristic feature.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient amount of oxidizing agent. | Increase the equivalents of the oxidizing agent. |
| Low reaction temperature (for Swern). | Allow the reaction to warm slightly after alcohol addition. | |
| Deactivated catalyst (for TEMPO). | Use fresh TEMPO and co-oxidant. | |
| Low Yield | Product decomposition. | Ensure mild work-up conditions; avoid strong acids or bases if the product is sensitive. |
| Volatility of the product. | Use care during solvent removal under reduced pressure. | |
| Formation of Byproducts | Over-oxidation (less common for these methods). | Reduce reaction time or the amount of oxidant. |
| Side reactions due to moisture (for Swern and DMP). | Ensure all glassware is flame-dried and reagents are anhydrous. |
Conclusion
The oxidation of this compound to its corresponding ketone is a valuable transformation in the synthesis of pharmaceutical intermediates. The Swern, Dess-Martin, and TEMPO-mediated oxidation methods all offer reliable and high-yielding pathways to this key building block. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this important chemical transformation.
References
- Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156.
- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552.
- Anelli, P. L., Biffi, C., Montanari, F., & Quinci, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562.
- de Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174.
- Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
- Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information.
- PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. National Center for Biotechnology Information.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
Protocol for the Definitive Purification of 4-(4-Bromophenyl)tetrahydropyran-4-ol via Optimized Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a key building block in synthetic organic chemistry and drug discovery. The methodology is centered on the classical yet powerful technique of recrystallization, optimized for this specific substrate. We move beyond a simple list of steps to elucidate the underlying principles of solvent selection, crystal nucleation, and growth, thereby empowering the researcher to adapt and troubleshoot the procedure effectively. The protocol is designed to be a self-validating system, incorporating in-process checks and post-purification analysis to ensure the highest degree of purity.
Introduction and Scientific Context
This compound (CAS 165119-46-0) is a tertiary alcohol whose structural motifs—a substituted aromatic ring and a heterocyclic system—make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents[1][2]. As with any synthetic intermediate, the purity of this compound is paramount; impurities can lead to undesirable side reactions, low yields, and complications in subsequent structural analysis and biological testing.
Recrystallization remains a cornerstone technique for the purification of solid organic compounds[3]. The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures[4]. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities either remain in the cold solvent or are removed via hot filtration[5]. This guide provides a systematic approach to achieving this outcome for this compound.
Physicochemical Profile of the Target Compound
A foundational understanding of the compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 165119-46-0 | [6] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [6] |
| Molecular Weight | 257.12 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Structural Features | - Polar tertiary alcohol (-OH) - Polar ether (tetrahydropyran ring) - Non-polar bromophenyl group | [7] |
The molecule's amphiphilic nature, possessing both polar and non-polar regions, suggests that a single solvent may not be ideal. Therefore, a mixed-solvent system is often the most effective approach[8][9].
The Recrystallization Workflow: A Conceptual Overview
The purification process is a multi-stage workflow designed to systematically remove different types of impurities. Each stage has a specific purpose, contributing to the final purity of the isolated material.
Figure 1. Conceptual workflow for the purification of this compound.
Experimental Protocols
PART I: Solvent System Selection – The Key to Success
The choice of solvent is the most critical variable in recrystallization[10]. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point[11]. For this compound, a mixed-solvent system is highly recommended. This involves a "good" solvent in which the compound is soluble and a miscible "bad" or "anti-solvent" in which it is poorly soluble[9].
Recommended Solvent Systems for Screening:
-
System A: Ethanol (good) / Water (bad)
-
System B: Toluene (good) / Hexanes (bad)
-
System C: Ethyl Acetate (good) / Hexanes (bad)
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 50 mg of the crude solid into three separate small test tubes.
-
Add 'Good' Solvent: To each test tube, add the respective 'good' solvent (Ethanol, Toluene, Ethyl Acetate) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume.
-
Heat: If the solid does not dissolve at room temperature after adding ~1 mL, gently warm the test tube in a hot water bath to facilitate dissolution[11]. Add more 'good' solvent only if necessary to achieve full dissolution at the elevated temperature.
-
Add 'Anti-Solvent': While the solution is still warm, add the corresponding 'anti-solvent' (Water or Hexanes) dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated[12].
-
Re-dissolve: Add one or two drops of the 'good' solvent to re-dissolve the precipitate, resulting in a clear, hot, saturated solution.
-
Cool & Observe: Allow the test tubes to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best system will produce a high yield of well-formed crystals with minimal coloration in the supernatant liquid.
PART II: Protocol for Bulk Recrystallization (Example using Ethanol/Water)
This protocol assumes the Ethanol/Water system was identified as optimal in Part I.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask (never a beaker, to minimize solvent evaporation and contamination).
-
Add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature. Add the solvent in small portions and heat the flask on a hot plate[3][13]. Swirl gently to aid dissolution. Using the absolute minimum amount of solvent is critical for maximizing yield[5].
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
If the hot solution contains particulate matter, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution quickly through the funnel. This step removes insoluble impurities that would otherwise contaminate the final product[13].
-
-
Inducing Crystallization:
-
To the clear, hot ethanolic solution, add hot water dropwise while swirling until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to render the solution clear again. The solution is now perfectly saturated for crystallization upon cooling[12].
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities[12].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask[4].
-
Transfer the crystalline slurry into the funnel. Use the cold mother liquor (the filtrate) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing:
-
With the vacuum disconnected, add a small amount of ice-cold solvent mixture (e.g., a 50:50 ethanol/water mixture) to the crystals to wash away any soluble impurities adhering to their surface.
-
Reconnect the vacuum to draw the wash solvent through. Repeat once more. Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent[9].
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them as much as possible.
-
Transfer the crystalline cake to a watch glass, break it up gently, and allow it to dry completely in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Assessment and Validation
A successful purification must be confirmed by analytical methods.
-
Melting Point Analysis: A pure compound exhibits a sharp melting point over a narrow range (typically < 2 °C). Impurities depress and broaden the melting range. Compare the experimental melting point of the recrystallized product to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The purified product should appear as a single, distinct spot with a different Rf value from any impurities visible in the crude sample.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off a portion of the solvent to concentrate the solution and allow it to cool again. If necessary, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional 'good' solvent and allow the solution to cool much more slowly. An alcohol/water mixture can sometimes promote oiling[9]. |
| Poor Recovery | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Adhere strictly to using the minimum volume of hot solvent. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated to prevent premature crystal formation. |
References
- Solvent Choice. Chemistry Teaching Labs, University of York. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
- Finding the best solvent for recrystallisation.
- Recrystallization. University of California, Los Angeles - Chemistry. [Link]
- Recrystallization. University of Toronto, Department of Chemistry. [Link]
- Recrystalliz
- Organic Chemistry 253 Experiment #3 Recrystalliz
- 3-(4-bromophenyl)tetrahydro-2H-pyran-3-ol.
- Mixed Solvent Recrystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]
- Tetrahydro-4H-pyran-4-ol.
- Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]
- 7. 3-(4-bromophenyl)tetrahydro-2H-pyran-3-ol | C11H13BrO2 | CID 105512020 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Scalable and Robust Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a key building block in medicinal chemistry and materials science. The protocol details a robust and scalable Grignard reaction, focusing on practical execution, process safety, and optimization for high yield and purity. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing multi-gram to kilogram quantities of the target compound. We will delve into the causality behind experimental choices, provide detailed step-by-step instructions, and outline critical safety protocols essential for handling organometallic reagents at scale.
Introduction and Scientific Background
The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Specifically, 4-aryl-tetrahydropyran-4-ols serve as versatile intermediates, enabling further molecular elaboration. The title compound, this compound, incorporates a synthetically valuable bromine handle, making it an ideal precursor for cross-coupling reactions and the development of complex molecular architectures.[3]
The chosen synthetic strategy is the Grignard reaction, a classic and highly reliable method for forming carbon-carbon bonds.[4][5] This process involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The primary advantages of this approach are the high availability of starting materials, straightforward execution, and amenability to scale-up.
However, the exothermicity and moisture sensitivity of Grignard reactions present significant safety and operational challenges, particularly at a large scale.[6][7] This guide addresses these challenges by providing a protocol grounded in rigorous safety procedures and process control.
Reaction Mechanism and Workflow
The synthesis proceeds in two primary stages: the formation of the Grignard reagent followed by its reaction with the ketone.
Stage 1: Grignard Reagent Formation Magnesium metal inserts into the carbon-bromine bond of 4-bromobenzene. This is a surface-mediated reaction believed to involve single-electron transfer (SET) and radical intermediates, ultimately forming the highly nucleophilic organomagnesium halide.[8]
Stage 2: Nucleophilic Addition The Grignard reagent attacks the carbonyl of tetrahydropyran-4-one. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol.
Visualizing the Synthetic Pathway
Caption: High-level workflow for the two-stage synthesis.
Detailed Synthesis Protocol
Disclaimer: This protocol is intended for trained professional chemists. All operations should be conducted in a well-ventilated chemical fume hood with appropriate engineering controls and personal protective equipment.
Materials and Equipment
| Parameter | Specification |
| Reagents | |
| Magnesium Turnings | >99.5% purity |
| 4-Bromobenzene | >99%, anhydrous |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Iodine | Crystal, ACS grade |
| Tetrahydropyran-4-one | >98% purity |
| Ammonium Chloride (NH₄Cl) | Saturated aqueous solution |
| Ethyl Acetate | ACS grade |
| Brine | Saturated aqueous NaCl solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Equipment | |
| Three-neck round-bottom flask | Sized for reaction volume (e.g., 5 L for a 1 mole scale) |
| Mechanical stirrer | |
| Reflux condenser | With gas inlet/outlet for inert atmosphere |
| Pressure-equalizing dropping funnel | |
| Thermocouple/thermometer | |
| Heating mantle & Jack | For precise temperature control |
| Inert gas supply | Nitrogen or Argon |
| Separatory funnel | |
| Rotary evaporator |
Part A: Preparation of 4-Bromophenylmagnesium bromide (Grignard Reagent)
Causality: The success of a Grignard reaction hinges on maintaining strictly anhydrous conditions. Water will protonate and destroy the Grignard reagent as it forms, severely reducing the yield.[5][9] The glassware must be scrupulously dried, and anhydrous solvents are mandatory.
-
Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, reflux condenser (topped with a nitrogen inlet), and a rubber septum. Place magnesium turnings (e.g., 26.7 g, 1.1 mol, 1.1 equiv) into the flask.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes to displace air and moisture. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add anhydrous THF (e.g., 250 mL) to the flask via cannula or a dry syringe.
-
Initiation: Add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium surface to initiate the reaction.[5] The disappearance of the brown iodine color is an indicator of initiation.
-
Reagent Addition: In a separate dry flask, prepare a solution of 4-bromobenzene (e.g., 157.0 g, 1.0 mol, 1.0 equiv) in anhydrous THF (e.g., 750 mL). Transfer this solution to the pressure-equalizing dropping funnel.
-
Grignard Formation: Add a small portion (~5-10%) of the 4-bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heating mantle may be required.[10]
-
Controlled Addition: Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux. The exothermic nature of the reaction requires careful monitoring.[6] Have an ice bath on standby to cool the flask if the reaction becomes too vigorous.[9]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure all magnesium has reacted.
Part B: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent nucleophilic addition.
-
Substrate Preparation: In a separate flask, dissolve tetrahydropyran-4-one (e.g., 90.1 g, 0.9 mol, 0.9 equiv) in anhydrous THF (e.g., 200 mL). Transfer this solution to the dropping funnel.
-
Nucleophilic Addition: Add the tetrahydropyran-4-one solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. A thick, off-white precipitate of the magnesium alkoxide salt will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (e.g., 500 mL) dropwise. This is a highly exothermic step that quenches unreacted Grignard reagent and protonates the alkoxide. NH₄Cl is a weak acid and is preferred over strong acids to prevent potential side reactions of the tertiary alcohol product.
-
Extraction: Transfer the mixture to a large separatory funnel. Add ethyl acetate (e.g., 500 mL) and shake vigorously. Allow the layers to separate.
-
Phase Separation: Collect the upper organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).
-
Washing: Combine all organic extracts and wash them sequentially with water (250 mL) and then brine (250 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to afford the final product as a white to off-white crystalline solid.
Quantitative Data and Characterization
| Compound | Formula | MW ( g/mol ) | Moles | Equiv. | Mass/Volume |
| 4-Bromobenzene | C₆H₅Br | 157.01 | 1.0 | 1.0 | 157.0 g |
| Magnesium | Mg | 24.31 | 1.1 | 1.1 | 26.7 g |
| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 0.9 | 0.9 | 90.1 g |
| Product | C₁₁H₁₃BrO₂ | 257.12 | - | - | ~190-210 g |
-
Expected Yield: 82-91% (based on tetrahydropyran-4-one)
-
Appearance: White to off-white solid
-
Melting Point: 115-118 °C (literature)
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Large-Scale Safety and Process Considerations
Scaling up Grignard reactions introduces significant safety risks that must be mitigated through robust engineering controls and strict protocols.[11]
-
Runaway Reactions: The primary hazard is a runaway reaction due to the exothermic nature of both the Grignard formation and the nucleophilic addition.[6][7] At scale, heat dissipation is less efficient. Use a reactor with a jacket for cooling, monitor the internal temperature continuously, and ensure the addition rate is strictly controlled.
-
Fire Hazard: THF and other ether solvents are extremely flammable.[9] All equipment must be properly grounded to prevent static discharge. The reaction must be performed in an area free of ignition sources.
-
Water Reactivity: Grignard reagents react violently with water, producing flammable hydrogen gas.[12] Ensure all reagents and equipment are scrupulously dry. The quenching step must be performed slowly and with adequate cooling to control the rate of gas evolution.
-
Inert Atmosphere: Maintaining a robust inert nitrogen or argon atmosphere is non-negotiable. This prevents both the degradation of the Grignard reagent by atmospheric moisture and oxygen and reduces the fire risk.[12]
-
PPE: Standard PPE includes a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. For large-scale operations, a face shield is also recommended.
-
Emergency Plan: Have a plan for emergency cooling (e.g., a readily available large ice bath or a connection to a cooling system). Ensure appropriate fire extinguishers (Class D for magnesium fires, Class B for solvent fires) are accessible.
Visualizing the Grignard Mechanism
Caption: Mechanism of nucleophilic addition to the ketone.
Conclusion
The protocol described provides a reliable, scalable, and well-characterized method for the synthesis of this compound. By adhering to the principles of strict anhydrous conditions, controlled reaction temperatures, and rigorous safety procedures, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity. The causality-driven explanations and detailed steps are designed to empower the user to not only replicate the procedure but also to troubleshoot and adapt it as necessary for their specific large-scale production needs.
References
- Benchchem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Various Authors. (2022). What are Grignard reagent preparation precautions during preparation? Quora.
- American Chemical Society. (n.d.). Grignard Reaction. ACS Chemistry for Life.
- ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- Funny Ehs info. (2024). Grignard reaction safety. YouTube.
- International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- ResearchGate. (2018). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions.
- J-GLOBAL. (n.d.). LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS.
- DR-NTU, Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
- Syracuse University. (n.d.). Synthesis of substituted tetrahydropyrans using metal-catalyzed coupling reaction. SURFACE at Syracuse University.
- De Gruyter. (2003). Large-Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Z. Naturforsch.
- ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- Winthrop University. (n.d.). The Grignard Reaction. Department of Chemistry.
- Sigma-Aldrich. (n.d.). 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide solution.
- Benchchem. (n.d.). Application Note: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol via Grignard Reaction.
- ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- ResearchGate. (n.d.). Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane.
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Application Notes and Protocols: 4-(4-Bromophenyl)tetrahydropyran-4-ol as a Versatile Building Block for Novel Protein Degraders
Introduction: The Imperative for Advanced Building Blocks in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs), a leading class of protein degraders, are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3][4] A typical PROTAC is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The modular nature of PROTACs allows for systematic optimization of their pharmacological properties; however, this also presents a significant synthetic challenge, demanding a diverse and sophisticated toolbox of chemical building blocks.[5][6]
This guide focuses on the strategic application of 4-(4-Bromophenyl)tetrahydropyran-4-ol , a unique building block poised to address some of the most pressing challenges in the development of orally bioavailable and efficacious protein degraders. The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into FDA-approved drugs to enhance desirable physicochemical properties.[7][8] Its saturated, non-planar structure can improve aqueous solubility, reduce metabolic liability, and provide favorable three-dimensional vectors for exiting a binding pocket, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of PROTACs.[9][10][11]
The presence of a bromine atom on the phenyl ring of this compound offers a versatile chemical handle for facile elaboration into ligands for commonly recruited E3 ligases, such as von Hippel-Lindau (VHL) and Cereblon (CRBN).[9][12][13][14] This application note will provide a comprehensive overview of the rationale for employing this building block, detailed synthetic protocols for its incorporation into E3 ligase ligands and subsequent PROTAC assembly, and methodologies for the characterization and evaluation of the resulting protein degraders.
The Strategic Advantage of the Tetrahydropyran Moiety in Protein Degrader Design
The physicochemical properties of PROTACs often fall into the "beyond Rule of Five" (bRo5) chemical space, characterized by high molecular weight, a large number of rotatable bonds, and a high topological polar surface area. These characteristics can lead to poor cell permeability, low aqueous solubility, and limited oral bioavailability, hindering their clinical translation.[10][15] The incorporation of saturated heterocyclic scaffolds like tetrahydropyran is a key strategy to mitigate these challenges.
Key Physicochemical Benefits of the Tetrahydropyran Scaffold:
| Property | Impact on Protein Degrader Performance | Rationale |
| Improved Solubility | Enhances aqueous solubility, crucial for formulation and in vivo administration.[9] | The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving interactions with water. |
| Enhanced Permeability | Can improve passive diffusion across cell membranes.[10] | The non-planar, three-dimensional structure of the THP ring can disrupt planarity and reduce the energetic penalty of desolvation upon entering the lipid bilayer, a concept sometimes referred to as the "molecular chameleon" effect.[10][16] |
| Metabolic Stability | Reduces susceptibility to metabolic degradation by cytochrome P450 enzymes. | The saturated nature of the THP ring makes it less prone to oxidative metabolism compared to aromatic systems. |
| Optimal Exit Vector | Provides a well-defined three-dimensional exit vector from the E3 ligase binding pocket. | The defined chair conformation of the THP ring allows for precise positioning of the linker attachment point, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). |
The tertiary alcohol in this compound can also serve as a hydrogen bond donor, potentially contributing to binding interactions or further improving solubility.
Synthesis of E3 Ligase Ligands from this compound
The 4-bromophenyl group of the title compound is a versatile precursor for the synthesis of both VHL and CRBN ligands through well-established cross-coupling methodologies. Below are detailed, exemplary protocols.
Protocol 1: Synthesis of a VHL Ligand Precursor
This protocol outlines the synthesis of a key intermediate for a VHL ligand, leveraging a Suzuki-Miyaura cross-coupling reaction.
Workflow for VHL Ligand Precursor Synthesis
Sources
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Application Notes and Protocols for Investigating the Biological Activity of 4-(4-Bromophenyl)tetrahydropyran-4-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 4-Aryl-tetrahydropyran-4-ol Scaffold
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are explored for diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of an aryl group at the 4-position, creating a 4-aryl-tetrahydropyran-4-ol structure, offers a three-dimensional architecture that can facilitate precise interactions with biological targets.
This guide focuses on derivatives of 4-(4-Bromophenyl)tetrahydropyran-4-ol (CAS No. 165119-46-0) .[4] The presence of a bromophenyl moiety is of particular interest, as brominated organic compounds are known to exhibit significant biological effects, including potent anticancer and antimicrobial properties.[5][6] The bromine atom can enhance activity through various mechanisms, including improved binding to target proteins via halogen bonding and increased metabolic stability. This document provides a comprehensive framework for the synthesis and detailed biological evaluation of this promising class of compounds.
Part 1: Anticipated Biological Activities and Mechanistic Rationale
Based on extensive studies of related heterocyclic compounds, derivatives of this compound are hypothesized to possess significant anticancer and antimicrobial activities.
Anticancer Activity
The fusion of a tetrahydropyran ring with a bromophenyl group suggests a strong potential for anticancer efficacy. Numerous pyran derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including colon, lung, and breast cancer.[1][7]
Causality Behind Experimental Choices: The primary mechanism of action for many heterocyclic anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[5][7] Bromophenol hybrids, for instance, have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to DNA damage and the activation of caspase cascades.[5] Therefore, the initial screening of this compound derivatives should focus on assessing their cytotoxic effects on various cancer cell lines. Subsequent mechanistic studies should investigate apoptosis induction, cell cycle arrest, and ROS production.
Hypothesized Anticancer Signaling Pathway
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains. [8] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound stock solution (e.g., 1 mg/mL in DMSO).
-
Positive control (e.g., Ciprofloxacin or Gentamicin).
-
Sterile 96-well microtiter plates (U-bottom).
-
0.5 McFarland standard.
Procedure:
-
Compound Preparation: In the first column of a 96-well plate, add 100 µL of the test compound diluted in CAMHB to twice the highest desired final concentration (e.g., 256 µg/mL). Add 50 µL of sterile CAMHB to the remaining wells (columns 2-12).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11: Growth control (no compound).
-
Column 12: Sterility control (no bacteria).
-
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. [9]4. Inoculation: Add 50 µL of the final bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) compared to the growth control well. [10]
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Anticipated Cytotoxicity of 4-Aryl-Tetrahydropyran Derivatives (Example Data from Related Compounds)
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4H-Pyran | Derivative 4d | HCT-116 (Colon) | 75.1 | [1][7] |
| 4H-Pyran | Derivative 4k | HCT-116 (Colon) | 85.88 | [1][7] |
| Brominated Coelenteramine | Clm-1 | PC-3 (Prostate) | 24.3 | [6] |
| Brominated Coelenteramine | Clm-1 | MCF-7 (Breast) | 21.6 | [6] |
| Fused Pyran | Compound 4h | HeLa (Cervical) | Potent | [11] |
| Fused Pyran | Compound 4j | A549 (Lung) | 2.53 | [11] |
Table 2: Anticipated Antimicrobial Activity of Bromophenyl and Pyran Derivatives (Example Data from Related Compounds)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4H-Pyran Derivative | S. aureus | 2-4 | [12] |
| 4H-Pyran Derivative | S. pyogenes | 2-4 | [12] |
| N-(4-Bromophenyl)carboxamide | A. baumannii (XDR) | 6.25 | [1] |
| N-(4-Bromophenyl)carboxamide | MRSA | 12.5 | [1] |
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The protocols and rationale outlined in this guide provide a robust framework for systematically evaluating the anticancer and antimicrobial potential of its derivatives. By combining targeted synthesis with rigorous biological screening and mechanistic studies, researchers can effectively explore the structure-activity relationships within this compound class and identify lead candidates for further preclinical development.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Wang, W., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(21), 5183.
- Esteves, C. I. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7858.
- Abdel-Maksoud, M. S., et al. (2024). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Scientific Reports, 14(1), 1019.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616.
- Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Archiv der Pharmazie, 347(1), 49-57.
- Al-Jumaili, M. H. A., et al. (2024). Development of heterocyclic-based anticancer agents: A comprehensive review. Heterocyclic Communications, 30(1), 20230225.
- Rodrigues, F., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 25(12), 2861.
- Al-Mokyna, F. H., et al. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(23), 7134.
- Wang, Z., et al. (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. Bioorganic Chemistry, 155, 108156.
- ResearchGate. (2018). 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation.
- Mamedov, I. G., & Mamedova, Y. V. (2021). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry - Section B, 60B(2), 323-327.
- Firoozi, M., et al. (2014). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. DARU Journal of Pharmaceutical Sciences, 22(1), 36.
- Google Patents. (2002). CN1344264A - Tetrahydropyran derivatives and their use as therapeutic agents.
- MySkinRecipes. (n.d.). 4-(4-Bromophenyl)tetrahydropyran.
- ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules.
- ResearchGate. (2019). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.
- Chen, Q., et al. (2024). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 53(1), 123-134.
- Szałek, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(23), 16793.
- Wang, J., et al. (2024). Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). Bioorganic Chemistry, 147, 107394.
- ResearchGate. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Grignard reaction. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, ensuring scientific accuracy and procedural reliability.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of this Grignard reaction?
The synthesis of this compound is a classic example of a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1][2] The process involves two main stages:
-
Formation of the Grignard Reagent : 4-Bromophenylmagnesium bromide is prepared by reacting 4-bromobenzene with magnesium metal in an anhydrous ether solvent. This involves the oxidative insertion of magnesium into the carbon-bromine bond.[3]
-
Nucleophilic Addition : The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.[2][4] This forms a magnesium alkoxide intermediate.
-
Protonation (Work-up) : The reaction is quenched with a mild acid source, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final tertiary alcohol product.[2][3][5]
Q2: Why are anhydrous conditions absolutely critical for a Grignard reaction?
Grignard reagents are potent nucleophiles but are also extremely strong bases.[6][7] They will react readily with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids.[2][6] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl.[2] If even trace amounts of water are present, the Grignard reagent will be protonated and "quenched," converting it into an inactive alkane (bromobenzene in this case) and preventing the formation of the desired product.[2][6] Therefore, all glassware must be rigorously dried (e.g., oven-dried at >120°C), and all solvents and reagents must be strictly anhydrous.[2][8]
Q3: What is the purpose of adding a crystal of iodine or a few drops of 1,2-dibromoethane?
Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[8] Iodine or 1,2-dibromoethane are used as activators to remove this oxide layer and expose a fresh, reactive magnesium surface.[8][9] Iodine etches the surface, while 1,2-dibromoethane reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the surface and provides a visual cue (bubbling) that the magnesium is active.[9]
Q4: Can I use a different solvent instead of THF or diethyl ether?
Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are crucial for stabilizing the Grignard reagent.[10] The lone pairs on the ether's oxygen atom coordinate with the magnesium center, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[11] Using non-coordinating solvents like hydrocarbons is generally not effective unless a co-solvent like THF is added.[12] THF is often preferred over diethyl ether due to its higher boiling point, which allows for a wider temperature range during reagent formation, and its superior ability to solvate the Grignard complex.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions |
| No Grignard reagent formation (no heat, bubbling, or color change) | 1. Wet Glassware/Solvents: Moisture is quenching the reaction.[2][8] 2. Inactive Magnesium Surface: The MgO layer is preventing initiation.[8] 3. Impure 4-Bromobenzene: Inhibitors in the starting material. | 1. Rigorously dry all glassware in an oven (>120°C for at least 4 hours) and assemble it hot under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents or solvents dried over a suitable agent.[8] 2. Activate the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] Gently warming the flask with a heat gun can also help initiate the reaction. If it still fails, crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.[13] 3. Purify the 4-bromobenzene by distillation if impurities are suspected. |
| Low yield of the final product | 1. Wurtz Coupling: A significant side reaction where the Grignard reagent reacts with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl.[14] 2. Enolization of the Ketone: The Grignard reagent acts as a base, deprotonating the α-carbon of tetrahydropyran-4-one instead of attacking the carbonyl.[2][4] 3. Incomplete Reaction: Insufficient reaction time or incorrect temperature. 4. Inefficient Work-up: Product loss during extraction. | 1. Control the addition rate. Add the 4-bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a gentle reflux and keep the local concentration of the halide low.[8][14] Avoid excessive heating.[13] 2. Lower the reaction temperature. Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[8][15] 3. Monitor the reaction. Use Thin Layer Chromatography (TLC) to track the consumption of the starting ketone before quenching the reaction. 4. Perform multiple extractions. Extract the aqueous layer at least three times with an organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[5] |
| Reaction starts but then stops | 1. Insufficient Solvent: The Grignard reagent may precipitate out of the solution if the concentration is too high. 2. Air Leak: Oxygen can also quench the Grignard reagent through oxidation. | 1. Ensure a sufficient volume of anhydrous solvent is used throughout the reaction. 2. Check all joints and septa to ensure the apparatus is sealed and maintained under a positive pressure of an inert gas (nitrogen or argon). |
| Significant amount of unreacted ketone recovered | 1. Insufficient Grignard Reagent: The Grignard reagent was the limiting reagent, or its concentration was overestimated. 2. Grignard Reagent Quenched: The reagent was destroyed by moisture or air before or during the addition of the ketone.[2] | 1. Use a slight excess of magnesium (e.g., 1.2 equivalents) to ensure full conversion of the aryl halide.[8] If possible, titrate the Grignard reagent before use to determine its exact concentration.[16] 2. Ensure the ketone and its solvent are anhydrous. Add the ketone solution slowly to the Grignard reagent to minimize exposure to any potential contaminants.[8] |
Visualizing the Process
Grignard Reaction Mechanism
Caption: The three key stages of the Grignard synthesis pathway.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
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- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. leah4sci.com [leah4sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary synthetic route involves the Grignard reaction between 4-bromophenylmagnesium bromide and tetrahydropyran-4-one. While powerful, this reaction is sensitive to reaction conditions and can generate several predictable side products.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected, and I've isolated unreacted tetrahydropyran-4-one. What went wrong?
A1: This is a frequent issue that typically points to problems with the Grignard reagent itself or competing side reactions that consume it. There are three primary causes:
-
Poor Grignard Reagent Formation or Degradation: Grignard reagents are highly sensitive to moisture and oxygen.[1] Traces of water in your glassware or solvent will protonate and inactivate the reagent, forming bromobenzene.[1]
-
Causality: The carbon-magnesium bond is highly polarized, making the carbon atom a potent base that readily abstracts protons from water.[4]
-
Troubleshooting Protocol:
-
Glassware: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or solvent purified through a solvent system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[5]
-
Reagents: Use freshly crushed magnesium turnings. The oxidized surface of old magnesium can inhibit the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended to initiate the reaction.[1][6]
-
-
-
Enolization of the Ketone: The Grignard reagent can act as a base instead of a nucleophile, deprotonating the α-carbon of tetrahydropyran-4-one to form a magnesium enolate.[7] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon aqueous workup.
-
Causality: This pathway becomes competitive if the Grignard reagent is sterically hindered or if the reaction temperature is too high.[7]
-
Troubleshooting Protocol:
-
Temperature Control: Add the ketone solution slowly to the Grignard reagent at 0 °C to disfavor the enolization pathway.
-
Reverse Addition: Consider adding the Grignard reagent to the ketone solution (reverse addition), which keeps the ketone concentration low and can minimize enolization.
-
-
-
Wurtz Coupling: A significant portion of your Grignard reagent may have been consumed by reacting with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl.[8][9] This reduces the amount of reagent available to react with the ketone. This is discussed in detail in Q2.
Q2: I have an unexpected, non-polar spot on my TLC analysis that runs higher than the 4-bromobenzene starting material. What is it?
A2: This impurity is almost certainly 4,4'-dibromobiphenyl , the product of a Wurtz-type coupling reaction.[8][9]
-
Causality: This side reaction occurs when a molecule of the formed Grignard reagent (4-bromophenylmagnesium bromide) nucleophilically attacks the bromine-bearing carbon of an unreacted 4-bromobenzene molecule.[8][10] This is more likely to happen at higher temperatures and higher concentrations of the aryl halide.[4][8]
-
Troubleshooting Protocol:
-
Slow Addition: Add the 4-bromobenzene solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent.[8]
-
Temperature Management: The formation of the Grignard reagent is exothermic.[1] Maintain a gentle reflux and avoid excessive heating, which accelerates the coupling reaction.[4][8]
-
Efficient Stirring: Ensure the magnesium turnings are vigorously stirred to promote reaction at the metal surface and quickly dissipate localized heat.
-
Q3: After acidic workup, my product appears oily and a new, less polar spot (compared to the desired alcohol) is visible on TLC. What happened?
A3: This observation strongly suggests that your desired tertiary alcohol product, this compound, has undergone acid-catalyzed dehydration to form 4-(4-bromophenyl)-3,6-dihydro-2H-pyran .
-
Causality: Tertiary alcohols are highly susceptible to elimination reactions in the presence of acid. The acidic workup protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a stable tertiary carbocation, which is then deprotonated to form an alkene.
-
Troubleshooting Protocol:
-
Use a Buffered Quench: Avoid strong acids like HCl or H₂SO₄ for the workup. Instead, quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the alkoxide but is buffered and mild enough to prevent dehydration.
-
Maintain Low Temperature: Perform the entire quench and extraction procedure in an ice bath to minimize the rate of any potential elimination reactions.
-
Frequently Asked Questions (FAQs)
Q4: What are the primary side products in this synthesis and how can I identify them?
A4: The three most common side products are summarized below. They can be identified and distinguished by their polarity (TLC/Column Chromatography) and spectroscopic data (MS/NMR).
| Side Product | Structure | Molecular Weight ( g/mol ) | Identification Notes |
| Bromobenzene | C₆H₅Br | 157.01 | From quenching of the Grignard reagent by moisture. Volatile. |
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | Wurtz coupling product. Very non-polar, crystalline solid. Elutes first in column chromatography.[4][9] |
| 4-(4-bromophenyl)-3,6-dihydro-2H-pyran | C₁₁H₁₁BrO | 239.11 | Dehydration product. Non-polar. Will show characteristic alkene signals in ¹H NMR (~5.5-6.0 ppm). |
Q5: What is the best way to purify the final product, this compound?
A5: Flash column chromatography is the most effective method for purifying the target compound from the common side products.
-
Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute the non-polar 4,4'-dibromobiphenyl and any unreacted 4-bromobenzene.
-
Elution Order:
-
First: 4,4'-Dibromobiphenyl
-
Second: 4-(4-bromophenyl)-3,6-dihydro-2H-pyran (if present)
-
Third: Unreacted tetrahydropyran-4-one
-
Last: The desired product, This compound , which is the most polar compound.
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can further enhance its purity.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions, the following diagrams illustrate the synthetic pathways and a logical troubleshooting workflow.
Caption: Reaction scheme showing the desired synthesis and major side product pathways.
Caption: A decision-tree workflow for troubleshooting low product yield.
References
- Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
- Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling....
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Reddit. (2022). Grignard side reactions.
- ResearchGate. (2024). How to purify tertiary alcohol?.
- Winthrop University. (n.d.). The Grignard Reaction. Retrieved from Winthrop University Chemistry. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Google Patents. (2012). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
- Reddit. (2022). Failed Grignard Reaction?.
- Wikipedia. (n.d.). Phenylmagnesium bromide.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 10. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
Technical Support Center: Grignard Reaction Purification
Welcome to the Technical Support Center for Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to effectively address the common challenge of biphenyl byproduct formation and removal. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your Grignard synthesis.
Introduction: The Biphenyl Problem
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its utility is often complicated by the formation of byproducts, most notably biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide.[1] Elevated temperatures and high concentrations of the aryl halide favor the formation of this impurity.[2][3][4] This guide provides a systematic approach to both minimize the formation of biphenyl and effectively remove it from your reaction mixture.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter during the purification of your Grignard product.
Issue 1: High concentration of biphenyl detected in the crude product post-synthesis.
Root Cause Analysis:
The formation of biphenyl is a common side reaction, particularly when using aryl halides.[1] It occurs through a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide (e.g., bromobenzene).[2] This side reaction is exacerbated by:
-
High local concentration of aryl halide: Adding the halide too quickly can lead to localized areas of high concentration, promoting the coupling reaction.[3][4]
-
Elevated reaction temperature: Higher temperatures increase the rate of the radical coupling pathway that forms biphenyl.[2][3]
-
Inefficient initiation: A delayed or sluggish start to the Grignard reagent formation can leave a significant amount of unreacted aryl halide available to couple.
Immediate Corrective Actions:
-
Trituration with a Non-Polar Solvent: For solid products, trituration is an effective first-line strategy. This involves washing the crude solid with a solvent in which biphenyl is soluble, but your desired product is not.
-
Recommended Solvents: Petroleum ether or hexane are excellent choices due to biphenyl's high solubility in non-polar solvents.[5]
-
Preventative Measures for Future Syntheses:
-
Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium turnings to maintain a low concentration and minimize the coupling reaction.[3][4]
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating to disfavor the formation of biphenyl.[3]
-
Magnesium Activation: Ensure the magnesium surface is activated to promote efficient formation of the Grignard reagent. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Issue 2: Biphenyl co-elutes with the desired product during column chromatography.
Root Cause Analysis:
If your product has a polarity similar to biphenyl, separation by standard silica gel chromatography can be challenging. Biphenyl, being non-polar, will travel quickly through the column with less polar eluents.
Troubleshooting Strategies:
-
Optimize Your Solvent System:
-
Employ a less polar mobile phase: Start with a very non-polar solvent system (e.g., pure hexane) and gradually increase the polarity. This will maximize the retention of your more polar product on the silica while eluting the biphenyl.
-
Consider a different stationary phase: Biphenyl-specific HPLC columns are available and offer unique selectivity for aromatic compounds, which can aid in separation.[6][7][8]
-
-
Pre-Chromatography Purification:
-
Recrystallization: This is a powerful technique to remove biphenyl if a suitable solvent is found. The ideal solvent will dissolve your product and the biphenyl at high temperatures, but upon cooling, your product will crystallize out, leaving the more soluble biphenyl in the mother liquor.[9][10] Methanol can be a good solvent for recrystallizing biphenyl itself, suggesting that a more polar solvent might be a good starting point for your product.[11]
-
Issue 3: The final product, a solid, is an inseparable mixture with biphenyl.
Root Cause Analysis:
When the product and biphenyl co-crystallize or have very similar solubilities, physical separation becomes difficult.
Advanced Purification Protocol: Recrystallization
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a solvent where your desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while biphenyl remains soluble at lower temperatures.[10]
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved biphenyl.[9]
-
Drying: Dry the purified crystals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of biphenyl formation in a Grignard reaction?
Biphenyl is formed through a side reaction where the Grignard reagent acts as a nucleophile and attacks an unreacted molecule of the aryl halide.[12] Another proposed mechanism involves the coupling of phenyl radicals that are intermediates in the formation of the Grignard reagent.[1][3]
Caption: Formation of biphenyl byproduct in a Grignard reaction.
Q2: How can I easily remove a small amount of biphenyl from my liquid product?
For liquid products, liquid-liquid extraction can be an effective method. If your product has a functional group that can be made water-soluble (e.g., an amine or a carboxylic acid), you can use this to your advantage.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolve your crude product in a suitable organic solvent like diethyl ether.
-
If your product is acidic (e.g., a carboxylic acid), wash the organic layer with an aqueous base (e.g., 1.5 M NaOH). Your product will move to the aqueous layer as a salt, leaving the non-polar biphenyl in the organic layer.[13][14]
-
Separate the layers.
-
Re-acidify the aqueous layer to precipitate your pure product.
-
If your product is basic, a similar extraction with an aqueous acid can be performed.
Q3: What is the solubility of biphenyl in common organic solvents?
Biphenyl is a non-polar aromatic hydrocarbon, and as such, it is soluble in most organic solvents but insoluble in water.[15][16][17] Its solubility generally increases with temperature.[17]
| Solvent | Solubility | Reference |
| Benzene | Soluble | [15] |
| Toluene | Soluble | [17] |
| Hexane | Soluble | [17] |
| Diethyl Ether | Soluble | [15] |
| Methanol | Soluble | [15][18] |
| Ethanol | Soluble | [18] |
| Carbon Tetrachloride | Soluble | [15][18] |
| Water | Insoluble | [16][17] |
Q4: Can I use column chromatography to remove biphenyl?
Yes, column chromatography is a viable method. Since biphenyl is non-polar, it will elute quickly with non-polar solvents. By using a gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), you can often achieve good separation. For more challenging separations, consider using a biphenyl stationary phase column, which provides enhanced selectivity for aromatic compounds.[6][7][19]
Caption: General workflow for biphenyl removal by column chromatography.
References
- Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]
- De Fina, K. M., et al. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Canadian Journal of Chemistry. [Link]
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl). [Link]
- Filo. (2023, October 7). Why is biphenyl formed as a by-product in a grignard reaction?[Link]
- Wikipedia. (n.d.). Biphenyl. [Link]
- Gauth. (n.d.). Explain how biphenyl (an undesired product)
- Solubility of Things. (n.d.). Biphenyl. [Link]
- Brainly. (2020, February 26). Explain how biphenyl (an undesired product)
- National Center for Biotechnology Inform
- Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?[Link]
- Quora. (2021, July 3).
- Chegg. (2020, September 23). Solved Separation of Benzoic Acid and Biphenyl - Solvents. [Link]
- Scribd. (n.d.).
- University of Alberta. (n.d.).
- Chromatography Online. (2017, June 1).
- Advanced Materials Technology. (n.d.). HALO® 90 Å Biphenyl, 2 µm Column Care & Use Sheet. [Link]
- Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. [Link]
- University of California, Los Angeles. (n.d.).
- University of Canterbury. (n.d.).
- Course Hero. (n.d.). A student performs the following steps to isolate biphenyl from a solid 1:1 mixture of biphenyl and salicylic acid. [Link]
- Restek. (2024, April 2).
- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
- Wiley Online Library. (2000, December 4). Grignard Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
- ResearchGate. (2012).
- Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?[Link]
- Pyvot Tech. (n.d.).
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- University of Missouri–St. Louis. (n.d.). Extraction. [Link]
- ResearchGate. (2025, August 8).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Wikipedia. (n.d.). Grignard reaction. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. quora.com [quora.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation ‣ Pyvot [pyvot.tech]
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- 10. mt.com [mt.com]
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- 19. Biphenyl column for liquid chromatography | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Anhydrous Conditions for Grign-ard Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful Grignard synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol, with a critical focus on maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction?
Grignard reagents, such as the 4-bromophenylmagnesium bromide intermediate in this synthesis, are highly potent nucleophiles and strong bases.[1] In the presence of even trace amounts of water or other protic solvents (e.g., alcohols), the Grignard reagent will be rapidly quenched through an acid-base reaction.[2][3] The reagent will deprotonate water to form the corresponding alkane (bromobenzene in this case) and magnesium hydroxide salts, rendering it inactive for the desired nucleophilic attack on the tetrahydropyran-4-one carbonyl.[3][4] This side reaction will significantly lower or completely inhibit the formation of the desired tertiary alcohol product.[2]
Q2: What are the primary sources of water contamination in a Grignard reaction setup?
Moisture can be introduced from several sources:
-
Atmospheric Moisture: Especially in humid environments, exposure of the reaction to air can introduce significant amounts of water.[5][6]
-
Adsorbed Water on Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere.[7][8]
-
Contaminated Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are hygroscopic and can absorb moisture if not stored and handled properly.[3]
-
Wet Reagents: The starting materials, 1,4-dibromobenzene or tetrahydropyran-4-one, could have absorbed moisture.
Q3: What are the visual cues that my Grignard reaction has been compromised by water?
A key indicator is the failure of the reaction to initiate. You may observe that the magnesium turnings remain shiny, and there is no spontaneous heat generation (exotherm) or gentle boiling of the solvent.[9][10] Additionally, if the reaction starts but then ceases prematurely, it could be a sign of moisture contamination. The formation of a white precipitate (magnesium hydroxide/oxide) instead of the typically cloudy, grey/brownish appearance of a successful Grignard reagent formation can also indicate the presence of water.[10]
In-Depth Troubleshooting Guide
Issue 1: The Grignard Reaction Fails to Initiate
Symptoms:
-
No exotherm is observed after adding a small amount of the 4-bromophenyl bromide solution.
-
The magnesium turnings remain shiny and unreacted.[9]
-
If an activator like iodine was used, its color persists.[9][10]
Root Cause Analysis & Solutions:
The most common culprit for initiation failure is a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the aryl halide.[10] The second major cause is the presence of trace moisture, which quenches the small amount of Grignard reagent as it forms, preventing the reaction from becoming self-sustaining.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Issue 2: Low Yield of this compound
Symptoms:
-
The reaction appeared to initiate and proceed, but the isolated product yield is significantly lower than expected.
-
TLC analysis of the crude product shows a significant amount of unreacted tetrahydropyran-4-one and the presence of bromobenzene.
Root Cause Analysis & Solutions:
Low yields are often a result of partial quenching of the Grignard reagent throughout the reaction. This can happen if the system is not perfectly sealed from atmospheric moisture or if the solvent or ketone substrate contains water. Another common side reaction that reduces yield is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide to form a biphenyl byproduct.[8][9]
Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried. Disassemble all components, clean them, and dry them in an oven at >120°C overnight.[7] For best results, flame-dry the assembled apparatus under a vacuum or a stream of inert gas (Nitrogen or Argon) just before use to remove any adsorbed water.[8]
-
Solvent Preparation: Tetrahydrofuran (THF) is a common solvent for this synthesis.[11] Commercial anhydrous THF should be used. For ultimate dryness, THF can be distilled from a drying agent like sodium-benzophenone ketyl. The deep blue or purple color of the ketyl radical anion indicates that the solvent is free of water and oxygen.
-
Reagent Handling: Magnesium turnings should be of high quality and not visibly oxidized.[12] If they appear dull, they may need activation. The 1,4-dibromobenzene and tetrahydropyran-4-one should be stored in desiccators.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere.[2] This is achieved by flushing the apparatus with dry nitrogen or argon and maintaining a positive pressure throughout the experiment, often using a balloon or a bubbler system. A drying tube filled with a desiccant like calcium sulfate should be placed on top of the reflux condenser.[13]
Table 1: Common Methods for Magnesium Activation
| Activation Method | Procedure | Indicators of Success |
| Iodine (I₂) | Add one or two small crystals of iodine to the magnesium turnings in the flask.[10] | The brown/purple color of the iodine fades as it reacts with the magnesium surface.[10] |
| 1,2-Dibromoethane (DBE) | Add a small amount (a few drops) of DBE to the magnesium suspension.[10][12] | Evolution of ethylene gas (bubbling) is observed.[10] |
| Mechanical Grinding | Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours, or briefly crush them with a clean, dry glass rod.[14][15] | Exposes a fresh, unoxidized metal surface. |
| DIBAH | Utilize diisobutylaluminum hydride (DIBAH) for surface activation and drying of the reaction mixture.[16] | Allows for reaction initiation at lower temperatures.[16] |
The Chemistry of Water Interference
The Grignard reagent formation is believed to occur via a single electron transfer (SET) process on the surface of the magnesium metal.[17] The resulting organomagnesium halide is a highly polar species, with the carbon atom bearing a significant partial negative charge, making it a potent base.[1]
Caption: Competing reaction pathways in the presence of water.
As illustrated above, any water present in the system provides an acidic proton that is readily abstracted by the Grignard reagent.[3] This acid-base reaction is kinetically much faster than the desired nucleophilic addition to the carbonyl group of tetrahydropyran-4-one, effectively consuming the Grignard reagent and preventing the formation of the target molecule.
References
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- BenchChem. (n.d.). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Wikipedia. (n.d.). Grignard reaction.
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
- Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents.
- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University Website. (n.d.). Grignard Synthesis of Triphenylmethanol.
- ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.
- ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- Quora. (2019). What happens when a Grignard reagent is treated with water?
- BYJU'S. (n.d.). Grignard Reagent.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Suzuki Coupling of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(4-Bromophenyl)tetrahydropyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a practical question-and-answer format. Our goal is to empower you to troubleshoot effectively and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?
The main challenges with this substrate stem from the presence of the tertiary alcohol and the moderate reactivity of the aryl bromide. The hydroxyl group can potentially coordinate with the palladium catalyst, influencing its activity. Additionally, aryl bromides are generally less reactive than the corresponding aryl iodides, often requiring more carefully optimized conditions to achieve high yields.[1]
Q2: I'm observing low to moderate yields. What is the most common cause?
Low yields in the Suzuki coupling of this substrate are frequently traced back to several key factors:
-
Suboptimal Catalyst/Ligand System: The choice of palladium source and, more critically, the phosphine ligand, is paramount.[2][3] The ligand's steric and electronic properties directly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2][4][5][6] An inappropriate choice of base, or insufficient equivalents, can stall the catalytic cycle.
-
Presence of Oxygen: Palladium(0), the active catalytic species, is sensitive to atmospheric oxygen.[7][8] Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[7][9][10]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of certain bases, leading to the formation of the corresponding arene as a byproduct.[8][11]
Q3: Can the tertiary alcohol on my substrate interfere with the reaction?
While the tertiary alcohol is generally well-tolerated in Suzuki couplings, it can potentially interact with the palladium center. This interaction is usually not detrimental and, in some cases, might even be beneficial. However, if you suspect interference, particularly if you are using a very strong base that could deprotonate the alcohol, consider protecting the hydroxyl group as a silyl ether (e.g., TBS or TIPS ether). This is often an unnecessary step but can be a useful troubleshooting measure in persistent low-yield scenarios.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Conversion of Starting Material (this compound Remains)
Q: I'm seeing a significant amount of my starting aryl bromide at the end of the reaction. What should I investigate first?
A: This points to an issue with the initial, often rate-determining, oxidative addition step.[12][13] Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Evaluation:
-
Palladium Source: While Pd(PPh₃)₄ can be effective, consider using a more active pre-catalyst system like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.[4]
-
Ligand Choice: For aryl bromides, bulky, electron-rich phosphine ligands are often superior.[3] Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.[3][4] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition.[14]
-
-
Reaction Temperature:
-
Aryl bromides typically require higher temperatures than aryl iodides.[1] If you are running the reaction at a lower temperature (e.g., 60-70 °C), consider increasing it to 80-100 °C.
-
-
Solvent Choice:
Problem 2: Formation of Significant Side Products
Q: My desired product is formed, but I also see significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
A: The formation of these byproducts indicates competing reaction pathways are at play.
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7][9][10]
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to use and maintaining the reaction under a positive pressure of the inert gas.
-
-
Dehalogenation (Protodebromination) of the Starting Material: This occurs when the aryl bromide is reduced instead of coupled.[8]
-
Potential Cause: The hydride source can be trace water or impurities in the reagents.
-
Solution: Use high-purity, anhydrous solvents and ensure your base is of good quality. Sometimes, changing the base can mitigate this issue. For instance, switching from a stronger base like NaOH to a milder one like K₂CO₃ or Cs₂CO₃ might be beneficial.
-
Problem 3: Reaction Stalls or is Sluggish
Q: My reaction starts but seems to stop before completion, even after an extended time. What could be the issue?
A: A stalling reaction often points to catalyst deactivation or issues with the transmetalation step.
-
Base Selection and Stoichiometry:
-
The transmetalation step requires the activation of the boronic acid by the base to form a more nucleophilic boronate species.[2][4][6]
-
Recommendation: Screen different bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with sterically hindered substrates.[2] Ensure you are using at least 2 equivalents of the base.
-
-
Boronic Acid Quality:
-
Boronic acids can degrade over time, forming boroxines (trimeric anhydrides) which are less reactive.
-
Recommendation: Use fresh, high-quality boronic acid. If you suspect degradation, you can try dissolving the boronic acid in a minimal amount of a suitable solvent and then adding it to the reaction mixture.
-
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a good starting point for the reaction.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Improved Yield
This protocol incorporates a more active catalyst system.
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the flask, evacuate, and backfill with argon.
-
Add degassed dioxane.
-
To a separate flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Evacuate and backfill this flask with argon.
-
Transfer the catalyst solution to the flask containing the solids via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Follow steps 5-8 from the standard protocol for workup and purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 72 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 4 | 91 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2) | Toluene | 100 | 6 | 88 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Suzuki Coupling - Organic Chemistry Portal
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society
- Merits of the Suzuki Coupling Reaction - BYJU'S
- Suzuki Coupling: Mechanism & Examples | NROChemistry
- Suzuki reaction - Wikipedia
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
- Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry - ACS Public
- Optimizing Suzuki Coupling Reactions - CovaSyn
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem
- Preformed Pd(II)
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing)
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Optimizing Suzuki coupling reaction conditions for bromonaphthalenes - Benchchem
- The Suzuki Reaction - Andrew G Myers Research Group
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
- Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
- Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure | Organic Process Research & Development - ACS Public
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids - ResearchG
- What is the prominent role of w
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit
- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchG
- 4-(4-Bromophenyl)tetrahydropyran - MySkinRecipes
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
- 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol, 95% Purity, C11H13BrO2, 1 gram
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-(4-Bromophenyl)tetrahydropyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific transformation. We will move beyond generic protocols to address the nuances of this substrate and empower you to optimize your reaction conditions for maximal yield and purity.
I. Understanding the Substrate: Key Considerations
The substrate, this compound, presents a unique set of characteristics that must be considered for successful Buchwald-Hartwig amination. The presence of a tertiary alcohol on the tetrahydropyran ring introduces a potential coordinating group that could interact with the palladium catalyst. While this is not always detrimental, it is a factor to be aware of during catalyst and ligand selection. The aryl bromide provides a good handle for oxidative addition, generally being more reactive than the analogous chloride and less prone to catalyst inhibition than the corresponding iodide.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst selection for this substrate?
A: For aryl bromides, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a biarylphosphine ligand.[2][3] Given the potential for coordination from the tertiary alcohol, a bulky, electron-rich ligand is recommended to promote efficient reductive elimination. Ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, are excellent candidates.[4]
Q2: Which base should I choose for my initial screening?
A: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine and to facilitate the catalytic cycle.[2] Sodium tert-butoxide (NaOtBu) is a common and effective choice for many Buchwald-Hartwig aminations.[1] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). The choice of base can be critical and is often interdependent with the choice of solvent and ligand.[5][6][7]
Q3: What are the most suitable solvents for this reaction?
A: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[2][8][9][10][11] The solubility of the starting materials and reagents should be considered. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
Q4: My reaction is not going to completion. What are the first things I should check?
A: First, ensure the integrity of your reagents and the reaction setup. This includes verifying the quality of the catalyst, ligand, and base, and ensuring the solvent is anhydrous and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). Next, consider increasing the reaction temperature or extending the reaction time. If these measures do not lead to improvement, a systematic screening of catalysts, ligands, and bases is recommended.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.
Problem 1: Low to No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Explanation: The palladium catalyst may not be in the active Pd(0) state. If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction.[1][12] The presence of oxygen can also deactivate the catalyst.
-
Solution:
-
Switch to a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a commercially available precatalyst (e.g., XPhos Pd G3).
-
Ensure rigorous degassing of the solvent and inert atmosphere techniques.
-
-
-
Inappropriate Ligand:
-
Explanation: The chosen ligand may not be suitable for the specific substrate and amine coupling partner. Bulky, electron-rich phosphine ligands are generally effective for promoting the key steps of the catalytic cycle.[13]
-
Solution: Screen a panel of ligands. A suggested screening workflow is provided below.
-
-
Incorrect Base:
-
Low Reaction Temperature:
-
Explanation: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C, while monitoring the reaction progress.
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Biaryl Formation)
Possible Causes & Solutions:
-
Hydrodehalogenation (Replacement of Bromine with Hydrogen):
-
Explanation: This side reaction can occur, particularly at higher temperatures or with certain catalyst/ligand combinations. It is often promoted by the presence of water or other protic sources.
-
Solution:
-
Ensure strictly anhydrous conditions.
-
Screen different ligands; some ligands are known to suppress reductive dehalogenation better than others.[3]
-
Consider lowering the reaction temperature if the desired reaction proceeds at a reasonable rate.
-
-
-
Homocoupling of the Aryl Bromide (Biaryl Formation):
-
Explanation: This can be a significant side reaction, especially if the rate of amination is slow.
-
Solution:
-
Optimize the catalyst-to-ligand ratio. A slight excess of ligand can sometimes suppress homocoupling.
-
Re-evaluate the choice of ligand. More sterically hindered ligands can often disfavor the homocoupling pathway.
-
-
Problem 3: Reaction Stalls at Intermediate Conversion
Possible Causes & Solutions:
-
Catalyst Decomposition:
-
Explanation: The catalyst may be degrading over the course of the reaction, leading to a cessation of catalytic activity.
-
Solution:
-
Consider a more stable precatalyst.
-
Ensure the reaction is protected from oxygen and moisture throughout its duration.
-
If feasible, a second charge of the catalyst can be added to the reaction mixture.
-
-
-
Product Inhibition:
-
Explanation: The product amine may be coordinating to the palladium center and inhibiting further catalytic turnover.
-
Solution:
-
This can be a challenging issue to resolve. Sometimes, using a more sterically hindered ligand can mitigate product inhibition by creating a more crowded coordination sphere around the palladium.
-
-
IV. Experimental Protocols & Data Presentation
Catalyst/Ligand Screening Protocol
This protocol outlines a general procedure for screening different palladium catalysts and ligands for the amination of this compound with a generic secondary amine (e.g., morpholine).
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under an inert atmosphere, add the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration of the aryl bromide).
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS or GC-MS to determine the conversion to the desired product.
Data Presentation: Catalyst/Ligand Screening Results
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 85 |
| 3 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 90 |
| 4 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 110 | 75 |
| 5 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 60 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
V. Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion.
VI. References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
WordPress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2011, July 29). Aminations of Aryl Bromides in Water at Room Temperature. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Institutes of Health. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2019, January 7). Buchwald-Hartwig coupling. [Link]
-
Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the technical support center for the scaled-up synthesis of 4-(4-bromophenyl)tetrahydropyran-4-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable guidance on overcoming the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As Senior Application Scientists, we present not just protocols, but the underlying chemical principles and field-proven insights to ensure a safe, efficient, and reproducible process.
The synthesis of this compound is most commonly achieved via the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] This involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with tetrahydropyran-4-one. While straightforward on a small scale, scaling this process introduces significant challenges related to reaction initiation, heat management, impurity control, and product isolation.[3][4]
Reaction Pathway Overview
The synthesis proceeds in two primary stages: the formation of the Grignard reagent followed by its nucleophilic addition to the ketone.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses the most frequent issues encountered during scale-up in a practical question-and-answer format.
Q1: My large-scale Grignard reaction is difficult to initiate. What are the primary causes and solutions?
A1: Failure to initiate is the most common hurdle in Grignard synthesis, often exacerbated at scale. The reaction is heterogeneous and relies on the interaction between the aryl halide and the magnesium metal surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[5]
-
Causality:
-
Trace Moisture: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[2][6] On a large scale, ensuring every component (glassware, solvent, starting materials) is rigorously anhydrous is more challenging. Solvents like Tetrahydrofuran (THF) must be confirmed to be dry.[7]
-
Magnesium Surface Passivation: The MgO layer prevents the magnesium from reacting.[5] While minor on the lab scale, the surface-area-to-volume ratio changes at scale, making this layer more problematic.
-
Poor Mass Transfer: In large reactors, ensuring the 4-bromobenzene solution makes effective contact with the magnesium surface can be difficult without adequate agitation.
-
-
Solutions:
-
Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use.[2][8] Solvents should be of high purity and confirmed to be anhydrous.
-
Magnesium Activation: This is critical for reliable initiation at scale.
-
Mechanical Activation: Crushing or rapidly stirring the magnesium turnings in situ under an inert atmosphere can expose a fresh reactive surface.[5][6]
-
Chemical Activation: Using a small amount of an activating agent is the most common industrial practice. Common activators include iodine (a few crystals), 1,2-dibromoethane, or methyl iodide.[5][9] 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation.[5]
-
-
Controlled Initiation: Add a small portion (5-10%) of the 4-bromobenzene solution to the activated magnesium and wait for a visible exotherm or color change (typically cloudy, grey, or brownish) before beginning the main addition.[7][10] Using in-situ monitoring tools like FTIR can definitively confirm initiation by observing the consumption of the aryl halide.[7]
-
Caption: Main reaction pathway versus common side reactions.
Q3: The aqueous work-up of my large-scale reaction results in a persistent emulsion that makes phase separation impossible. What are the best practices to avoid or break these emulsions?
A3: Emulsion formation is a very common and frustrating issue during the work-up of large-scale Grignard reactions. [11]It is primarily caused by the precipitation of fine magnesium salts (Mg(OH)Br, Mg(OH)₂) which stabilize the interface between the organic and aqueous layers.
-
Causality: The quenching step, where an aqueous acid is added to protonate the alkoxide intermediate and neutralize excess Grignard reagent, is highly exothermic and generates insoluble salts. [12]
-
Solutions:
-
Controlled Quenching: Cool the reaction mixture to 0 °C before quenching. [12]Add the quenching solution slowly with vigorous stirring to control the exotherm and promote the formation of larger, more easily filterable salt particles.
-
Choice of Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. [11][12]It is a mild acid that effectively protonates the alkoxide but is less aggressive than strong acids like HCl, which can generate more heat and potentially lead to side reactions with the tertiary alcohol product.
-
Breaking Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which draws water out of the organic layer. [11][12] * Filtration: If a thick precipitate is present, filtering the entire quenched mixture through a pad of a filter aid like Celite® can remove the solid magnesium salts that cause the emulsion. The filter cake should be washed thoroughly with the organic solvent to recover the product.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A:
-
4-Bromobenzene: Must be free of moisture and other reactive impurities. Purity should be >99%.
-
Magnesium: Use high-purity magnesium turnings. Avoid fine powders which can be too reactive and difficult to control at scale.
-
Tetrahydropyran-4-one: Should be pure and dry. Impurities can lead to side products.
-
Solvent (THF or Diethyl Ether): Must be anhydrous (<50 ppm water). The presence of peroxides in ethers should also be checked and removed, as they can be an explosion hazard. [5] Q: How can I effectively monitor reaction completion at scale? A: Monitoring the disappearance of the limiting reagent (typically the ketone) is key. On a large scale, taking aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice. In-situ IR spectroscopy can also be used to track the disappearance of the ketone's carbonyl stretch (~1715 cm⁻¹). [7] Q: What are the primary safety considerations? A:
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. [8]They must be handled under an inert atmosphere (Nitrogen or Argon) and away from ignition sources.
-
Exotherm: The reaction is highly exothermic. A runaway reaction can lead to over-pressurization of the reactor. Ensure adequate cooling capacity and have a plan for emergency quenching if necessary. [3][4]* Quenching: The quenching process releases flammable gases (from the solvent boiling) and is highly exothermic. It must be done slowly, with efficient cooling, and in a well-ventilated area. [12]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Failed Initiation | Moisture; Passivated Mg surface | Rigorously dry all components; Use chemical activators (I₂, 1,2-dibromoethane) [5][6][9] |
| Low Yield | Incomplete reaction; Side reactions (Wurtz, enolization) [1][11] | Monitor completion (TLC/HPLC); Control temperature during addition (0-5 °C) [12] |
| Persistent Emulsion | Fine magnesium salt precipitates [11] | Quench with sat. NH₄Cl; Add brine; Filter through Celite® [11][12] |
| High Biphenyl Impurity | High reaction temperature; High 4-bromobenzene concentration | Ensure slow, controlled addition of aryl halide; Maintain reflux, avoid overheating [13] |
Protocol: Scaled-Up Synthesis and Purification
Safety Notice: This procedure must be conducted by trained personnel in a suitable chemical reactor with appropriate safety controls and personal protective equipment.
-
Reactor Preparation: Ensure a multi-neck reactor is scrupulously clean and oven-dried. Assemble it with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet. Maintain a positive inert gas pressure throughout the reaction.
-
Grignard Formation:
-
Charge the reactor with magnesium turnings (1.1-1.2 molar equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Charge the reactor with anhydrous THF or diethyl ether.
-
Prepare a solution of 4-bromobenzene (1.0 molar equivalent) in anhydrous ether in an addition funnel.
-
Add ~10% of the 4-bromobenzene solution to the magnesium suspension. Wait for signs of initiation (gentle reflux, color change). [10] * Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 1-2 hours until most of the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent to 0-5 °C using an ice-water or chiller bath.
-
Slowly add a solution of tetrahydropyran-4-one (0.95-1.0 molar equivalents) in anhydrous ether via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the ketone.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. [9][11][12] * Transfer the mixture to a larger separatory funnel or extraction vessel.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with fresh ether or ethyl acetate. [9] * Combine all organic layers and wash with water, followed by a wash with saturated brine. [12] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Trituration: To remove the non-polar 4,4'-dibromobiphenyl impurity, stir the crude solid product with a cold, non-polar solvent like hexanes or petroleum ether, then filter to isolate the more polar alcohol product. [11] * Recrystallization: Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound.
-
References
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
- Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- ACS Publications. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
- JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Grignard reagent.
- YouTube. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment.
- Chegg.com. (2021). Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Winthrop University. (n.d.). The Grignard Reaction.
Sources
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- 8. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in 4-(4-Bromophenyl)tetrahydropyran-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)tetrahydropyran-4-ol. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, purification, and storage of this compound. The information herein is based on established principles of organic chemistry and analytical science to ensure technical accuracy and practical utility.
Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing step-by-step guidance to identify and resolve issues related to impurities.
Question 1: I see an unexpected peak in my HPLC chromatogram during the analysis of a freshly synthesized batch of this compound. How do I identify it?
Answer: An unexpected peak in your HPLC analysis of a newly synthesized batch is likely a process-related impurity. The most probable synthetic route to this compound is the Grignard reaction between 4-bromophenylmagnesium bromide and tetrahydro-4H-pyran-4-one.[1][2] Based on this, the impurity could be an unreacted starting material, a Grignard-related by-product, or a side-reaction product.
Here is a systematic workflow to identify the unknown peak:
Step 1: Analyze the Starting Materials
-
Action: Inject samples of your starting materials, 4-bromobromobenzene and tetrahydro-4H-pyran-4-one, into the HPLC system using the same method.
-
Rationale: This will help you determine if the unknown peak corresponds to either of the unreacted starting materials.
Step 2: Consider Grignard-Related By-products
-
Action: Analyze your sample using Gas Chromatography-Mass Spectrometry (GC-MS). Look for a peak with a molecular ion corresponding to biphenyl (154.21 g/mol ).
-
Rationale: A common by-product in Grignard reactions is the homocoupling of the Grignard reagent, which in this case would form 4,4'-dibromobiphenyl, or the coupling with unreacted aryl halide to form biphenyl.[3][4] These are often more volatile and amenable to GC-MS analysis.
Step 3: Utilize Mass Spectrometry for Structural Clues
-
Action: Perform LC-MS analysis on your sample.
-
Rationale: The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for identification.
Step 4: Employ NMR for Definitive Structural Elucidation
-
Action: If the impurity is present in a sufficient quantity, isolate it using preparative HPLC and subject it to ¹H and ¹³C NMR spectroscopy.
-
Rationale: NMR will provide detailed information about the chemical structure of the impurity, allowing for unambiguous identification.[5]
Below is a decision-tree diagram to guide your troubleshooting process:
Caption: Workflow for identifying an unknown process-related impurity.
Question 2: My sample of this compound has developed a new impurity peak during storage. What could it be?
Answer: The appearance of a new impurity upon storage suggests degradation of the parent compound. This compound is a tertiary benzylic alcohol, which makes it susceptible to certain degradation pathways, particularly acid-catalyzed dehydration.[5][6][7]
Plausible Degradation Product: Dehydration Product The most likely degradation product is 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, formed through the elimination of water. This can be catalyzed by trace acidic impurities.
Troubleshooting and Identification Steps:
-
Check Storage Conditions: Ensure the compound is stored in a neutral, dry environment, away from acidic vapors.
-
LC-MS Analysis: Perform LC-MS on the aged sample. The dehydration product will have a molecular weight that is 18 Da less than the parent compound (C₁₁H₁₁BrO, MW: 239.11 g/mol ).
-
NMR Analysis: If isolated, the ¹H NMR spectrum of the dehydration product would show characteristic olefinic proton signals, which are absent in the parent compound.
Question 3: I am conducting forced degradation studies and observe multiple new peaks under oxidative conditions. What are the likely products?
Answer: Tertiary benzylic alcohols can undergo oxidation, though they are generally more resistant than primary or secondary alcohols.[8] Strong oxidizing agents can lead to cleavage of the carbon-carbon bond.
Potential Oxidative Degradation Products:
-
Ring-Opened Products: Strong oxidation may lead to the cleavage of the tetrahydropyran ring.
-
Aromatic Oxidation: While the benzene ring is generally stable, harsh oxidative conditions could lead to hydroxylation of the aromatic ring or even cleavage.
-
Oxidation of Benzyl Alcohol Analogs: The degradation of benzyl alcohol itself is known to proceed through benzaldehyde to benzoic acid.[9][10] While the tertiary nature of your compound prevents direct oxidation to a ketone, analogous cleavage products could be formed.
Analytical Approach:
-
LC-MS/MS: This is a powerful tool for identifying multiple degradation products in a complex mixture. Fragmentation patterns from MS/MS can provide structural information.
-
GC-MS: Suitable for identifying any volatile degradation products.
Frequently Asked Questions (FAQs)
What are the most likely process-related impurities in the synthesis of this compound?
The synthesis via a Grignard reaction can introduce several impurities:
| Impurity Name | Structure | Origin | Recommended Analytical Technique |
| Tetrahydro-4H-pyran-4-one | Unreacted starting material | HPLC, GC-MS | |
| 4-Bromobromobenzene | Unreacted starting material | HPLC, GC-MS | |
| Biphenyl | Homocoupling of the Grignard reagent[3][4] | GC-MS, HPLC | |
| Benzene | Quenching of the Grignard reagent by moisture | GC-MS |
What are the expected degradation products of this compound under different stress conditions?
Forced degradation studies are crucial for identifying potential degradation products.[11] Based on the structure, the following are expected:
| Stress Condition | Potential Degradation Product(s) | Plausible Mechanism |
| Acidic | 4-(4-bromophenyl)-3,6-dihydro-2H-pyran | Acid-catalyzed dehydration (E1 elimination)[7][12] |
| Basic | Generally stable | The tertiary alcohol is not prone to base-catalyzed degradation. |
| Oxidative | Ring-opened products, aromatic hydroxylation | C-C bond cleavage, electrophilic aromatic substitution |
| Thermal | Dehydration product | Similar to acidic degradation, can be catalyzed by heat. |
| Photolytic | Debrominated products, radical-induced products | Cleavage of the C-Br bond upon UV exposure[11][13] |
What analytical methods are best suited for purity testing and impurity profiling of this compound?
A multi-faceted approach is recommended for comprehensive analysis:[14]
-
High-Performance Liquid Chromatography (HPLC): With UV detection is the primary method for purity assessment and quantification of non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the detection of volatile impurities such as residual solvents and low molecular weight by-products like benzene and biphenyl.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated impurities and for confirming the structure of the main compound.
References
- White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Jasperse, J. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- JoVE. (2025). Reactions at the Benzylic Position: Oxidation and Reduction. Journal of Visualized Experiments.
- National Center for Biotechnology Information. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. PubMed Central.
- ResearchGate. (2025). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.
- Ali, R., et al. (n.d.). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Asian Journal of Chemistry.
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
- Shultz, G. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- ResearchGate. (2025). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
- American Chemical Society. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology.
- Doubtnut. (2020). A tertiary alcohol (H) upon acid-catalysed dehydration gives a product (I). Ozonolysis of (I) leads. YouTube.
- Royal Society of Chemistry. (2023). Alcohols to alkenes: a comparison of homogeneous, Brønsted acid and heterogeneous catalysts. Catalysis Science & Technology.
- National Center for Biotechnology Information. (2019). Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies. PubMed.
- Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Syracuse University. (n.d.). Synthesis of substituted tetrahydropyrans using metal-catalyzed coupling reaction.
- Organic Syntheses. (n.d.). Procedure.
- Amanote Research. (1970). Grignard Reaction and Products. I. 1, 4-Addition of.
- National Center for Biotechnology Information. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
- ResearchGate. (2025). Impact of reaction products on the Grignard reaction with silanes and ketones.
- Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
- National Center for Biotechnology Information. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed.
- National Center for Biotechnology Information. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed.
- ResearchGate. (2025). Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane.
- Google Patents. (n.d.). EP4371623A1 - Method for photolytic degradation of brominated flame retardants in a plastic - apparatus therefor.
- MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules.
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How to increase the reactivity of 4-(4-Bromophenyl)tetrahydropyran-4-ol in cross-coupling
Introduction: Understanding the Challenge
Welcome to the technical support guide for optimizing cross-coupling reactions with 4-(4-Bromophenyl)tetrahydropyran-4-ol. This substrate is of significant interest in medicinal chemistry and materials science. However, its unique structure presents a distinct challenge to chemists: significant steric hindrance around the C-Br bond. The bulky tetrahydropyran-4-ol moiety can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling cycles, leading to low reactivity and diminished yields.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered during your experiments. We will move from diagnosing issues to implementing advanced optimization strategies, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is designed in a question-and-answer format to directly address the most frequent challenges observed with this substrate.
Problem 1: My reaction shows very low or no conversion of the starting aryl bromide.
This is the most common issue and almost always points to a problem with the initial, rate-limiting oxidative addition step. The palladium catalyst is struggling to access the sterically congested carbon-bromine bond.
***dot graph TD { A[Start: Low or No Conversion] --> B{Is the Catalyst System Optimized for Steric Hindrance?}; B -- No --> C[Action:Switch to Bulky, Electron-Rich Ligands(e.g., Buchwald Ligands, NHCs).Use a Pre-catalyst.See Table 1 & Protocol 1.]; B -- Yes --> D{Are Reaction Conditions Optimal?}; D -- No --> E[Action:Screen Bases (K₃PO₄, Cs₂CO₃).Increase Temperature (80-140 °C).Ensure Proper Solvent Choice (Toluene, Dioxane, CPME).See Table 2.]; D -- Yes --> F{Is the Catalyst Active?}; F -- No --> G[Action:Use Fresh Reagents & Anhydrous Solvents.Ensure Rigorous Degassing to Remove O₂.Check for Catalyst Decomposition (Palladium Black).]; C --> H[Re-run Reaction]; E --> H; G --> H; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; A[style="fill:#EA4335, fontcolor:#FFFFFF"]; H[style="fill:#34A853, fontcolor:#FFFFFF"];
Caption: A logical workflow for troubleshooting low conversion.
Possible Cause & Solution Pathway:
-
Inadequate Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for substrates this hindered.[3] The catalyst requires a ligand that promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species.
-
Solution: Employ bulky, electron-rich biaryl monophosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands. These ligands are designed to accelerate both the oxidative addition and the subsequent reductive elimination steps, which can also be slow for sterically demanding products.[3][4] Excellent starting points include XPhos, SPhos, and RuPhos.[3]
-
-
Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under the reaction conditions.
-
Solution: Use a pre-formed, air-stable Pd(0) source or a precatalyst that readily generates the active monoligated catalyst in situ.[1] This ensures a higher concentration of the active catalytic species from the start of the reaction.
-
-
Suboptimal Base or Solvent: The base is not merely a stoichiometric reagent; it plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura).[5] Its solubility and strength are key.
-
Solution: For sterically hindered Suzuki couplings, potassium phosphate (K₃PO₄) is a highly reliable and effective base.[3] Cesium carbonate (Cs₂CO₃) is another strong option. Ensure the solvent (e.g., toluene, dioxane) can adequately solubilize the reagents at the reaction temperature. Poor solubility can lead to a failed reaction.[3][5]
-
-
Insufficient Thermal Energy: The activation energy for oxidative addition into a hindered C-Br bond is high.
Problem 2: My reaction is messy, with significant side products.
Observing side products indicates that while the catalyst may be active, competing degradation pathways are occurring.
Possible Cause & Solution Pathway:
-
Protodeboronation (in Suzuki Coupling): You observe the formation of 4-phenyltetrahydropyran-4-ol, meaning the boronic acid is being quenched by a proton source before it can transmetalate to the palladium center.
-
Solution: This is often caused by excess water in the reaction.[5] While some water can be beneficial for Suzuki couplings, too much can be detrimental. Use anhydrous solvents, ensure your base is dry (K₃PO₄ can be dried in an oven), and consider using more stable boronic esters, such as pinacol esters, which are less prone to this side reaction.[8]
-
-
Homocoupling: You observe byproducts from the coupling of two boronic acid molecules or two aryl bromide molecules.
-
Solution: Boronic acid homocoupling is typically promoted by the presence of oxygen. Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[5]
-
-
Hydrodehalogenation: The starting this compound is converted to 4-phenyltetrahydropyran-4-ol.
-
Solution: This reduction can be promoted by certain solvents or bases. If this is a major issue, screening different bases or ligand systems is recommended.[8] Sometimes, a less reactive base can mitigate this pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which specific cross-coupling reaction is best suited for this substrate? A1: The Suzuki-Miyaura coupling is generally the most robust and versatile choice for this type of sterically hindered aryl bromide due to the vast library of available boronic acids and well-optimized catalyst systems for challenging substrates.[9] Sonogashira[1] and Buchwald-Hartwig amination[10] reactions are also certainly feasible but will require careful optimization using catalyst systems designed for hindered electrophiles.
Q2: Can I use an aryl chloride version of this substrate instead of the bromide? A2: Aryl chlorides are significantly less reactive than aryl bromides.[11] While modern catalyst systems can couple aryl chlorides, this would add another layer of difficulty to an already challenging transformation. It is highly recommended to start with the aryl bromide or even the aryl iodide for maximum reactivity.[12][13]
Q3: My tertiary alcohol seems sensitive. Could it be interfering with the reaction? A3: While the tertiary alcohol is a functional group, it is generally compatible with the conditions of most modern cross-coupling reactions.[14][15] Unlike primary or secondary amines, it is not a potent catalyst poison.[16] The primary challenge remains the steric bulk it imparts, not its chemical reactivity under typical cross-coupling conditions. However, under very harsh basic conditions, elimination could become a concern.
Q4: I see black particles forming in my reaction flask. What does this mean? A4: The formation of a black precipitate, known as palladium black, indicates that your palladium catalyst has decomposed and crashed out of the solution.[16] This is a sign of a failed reaction. It is typically caused by the presence of oxygen, impurities, or excessively high temperatures. The solution is to improve your inert atmosphere technique, purify your reagents, and potentially screen lower reaction temperatures.[5][16]
Optimization Strategies & Key Parameters
Success with this substrate lies in systematically optimizing the key components of the reaction.
The Catalyst System: Ligand is Critical
The single most important factor for this transformation is the choice of ligand. The goal is to create a Pd(0) center that is both highly reactive and sterically accessible.
Caption: Bulky ligands favor the more reactive monoligated Pd(0) species.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or a precatalyst (e.g., XPhos-Pd-G3) | Precatalysts are often more efficient at generating the active L-Pd(0) species. Standard sources are effective if paired with a good ligand.[16] |
| Ligand Class | Bulky Biaryl Monophosphines (Buchwald-type) | These ligands are engineered to accelerate oxidative addition and reductive elimination for sterically demanding substrates.[3][4] |
| Specific Ligands | Suzuki: XPhos, SPhos, RuPhos.[3] Sonogashira: DTBNpP, XPhos.[1] Buchwald-Hartwig: XPhos, RuPhos.[17] | The optimal ligand may vary by reaction type, but this list provides excellent starting points for screening. |
| Pd:Ligand Ratio | 1:1 to 1:2 | For monophosphine ligands, a slight excess of ligand is often beneficial. For precatalysts, no additional ligand is needed. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly challenging couplings, but optimization should aim to keep this as low as possible.[2] |
Table 1. Recommended Catalyst Systems for Cross-Coupling of Sterically Hindered Aryl Bromides.
Base and Solvent: A Synergistic Relationship
The choice of base and solvent is interdependent and crucial for success.
| Base | Recommended Solvents | Comments & Rationale |
| K₃PO₄ | Toluene, Dioxane, CPME, THF/H₂O | An excellent, broadly applicable base for hindered Suzuki couplings. Its moderate strength and high efficacy are well-documented.[3] |
| Cs₂CO₃ | Toluene, Dioxane | A stronger base that can be effective when K₃PO₄ is not. Its higher solubility in organic solvents can be an advantage.[5] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A standard, milder base. May require higher temperatures but can be useful if the coupling partners are base-sensitive.[18] |
| KOt-Bu | Toluene, Dioxane (anhydrous) | A very strong, non-nucleophilic base. Often used in Buchwald-Hartwig aminations and for coupling unreactive aryl chlorides.[3][17] |
Table 2. Recommended Base and Solvent Combinations.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 5.5 mol%). Alternatively, use a single-component precatalyst (e.g., XPhos Pd G3, 5 mol%).
Inert Atmosphere: 3. Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[5]
Reagent Addition & Reaction: 4. Through the septum, add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1-0.5 M solution) via syringe. 5. Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (start by screening 100-110 °C).[2] 6. Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
Workup: 7. After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. 8. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screening
To efficiently optimize conditions, it is recommended to run several small-scale reactions in parallel to screen ligands, bases, and solvents. This can be done in a 24-well plate or in individual vials.
-
Prepare a stock solution of this compound and the boronic acid in the chosen solvent.
-
In an array of vials under an inert atmosphere, dispense the appropriate base and catalyst/ligand combination for each experiment.
-
Add the stock solution to each vial.
-
Seal the vials and place them in a heating block.
-
After the reaction time, quench all reactions and analyze the conversion and yield by LC-MS or ¹H NMR with an internal standard.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... ResearchGate.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. Benchchem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT.
- Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. RSC Publishing.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Buchwald–Hartwig amination. Wikipedia.
- Sonogashira coupling. Wikipedia.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Reactivity of (4-bromophenoxy)trimethylsilane in Cross-Coupling Reactions: A Comparative Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05726D [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. quora.com [quora.com]
Troubleshooting PROTAC linker synthesis with 4-(4-Bromophenyl)tetrahydropyran-4-ol
Technical Support Center: PROTAC Linker Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for PROTAC linker synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the versatile building block, 4-(4-Bromophenyl)tetrahydropyran-4-ol . This molecule offers a unique combination of a rigid, non-planar tetrahydropyran (THP) core—which can improve physicochemical properties—and two distinct functional handles: a tertiary alcohol and an aryl bromide. This duality allows for sequential, directed synthesis of complex linker architectures central to modern PROTAC design.[1][2]
This document is structured as a dynamic troubleshooting guide and FAQ resource. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and successfully incorporate this key building block into your PROTAC development pipeline.
Core Concepts: The Reactivity of this compound
Understanding the distinct reactivity of the two functional groups is paramount. The tertiary alcohol can be functionalized through nucleophilic attack after deprotonation, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions.
Caption: Key synthetic pathways for functionalizing this compound.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions.
Reaction 1: Williamson Ether Synthesis (Functionalizing the Tertiary Alcohol)
Q: I am attempting to form an ether by reacting my deprotonated this compound with an alkyl halide, but I am seeing very low to no product formation and recovery of my starting material. What is going wrong?
A: This is a common issue when working with sterically hindered alcohols. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk at the reaction center.[3][4]
Potential Causes:
-
Steric Hindrance: The tertiary nature of the alcohol makes it a poor nucleophile, significantly slowing down the desired SN2 reaction.
-
E2 Elimination: The alkoxide you form is a strong base. If you are using a secondary or tertiary alkyl halide as your electrophile, an E2 elimination reaction will likely outcompete the SN2 substitution, leading to the formation of an alkene from your alkyl halide instead of the desired ether.[3][4]
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the tertiary alcohol, resulting in a low concentration of the required alkoxide nucleophile.
Suggested Solutions:
-
Optimize Your Electrophile:
-
Use Primary Alkyl Halides: Switch to a more reactive, unhindered electrophile. Methyl iodide, primary alkyl iodides, bromides, or tosylates are ideal substrates for SN2 reactions.[3]
-
Avoid Bulky Halides: Do not use secondary or tertiary alkyl halides, as they will almost exclusively lead to elimination byproducts.[3]
-
-
Refine Reaction Conditions:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol. The reaction generates hydrogen gas, so it must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Selection: Employ a polar aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents solvate the cation (e.g., Na+) but not the alkoxide, increasing its nucleophilicity and favoring the SN2 pathway.[5]
-
Temperature and Time: Due to steric hindrance, the reaction may require elevated temperatures (e.g., 50-80 °C) and longer reaction times (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Electrophile | Primary Alkyl Iodide/Bromide/Tosylate | Minimizes steric hindrance and avoids E2 elimination.[3] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent enhances nucleophilicity and favors SN2.[5] |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the base and alkoxide by moisture and air. |
| Temperature | 50-80 °C | Overcomes the activation energy barrier caused by steric hindrance. |
Reaction 2: Buchwald-Hartwig Amination (Functionalizing the Aryl Bromide)
Q: My Buchwald-Hartwig C-N coupling reaction is failing. I either get no product, a complex mixture, or significant amounts of hydrodehalogenation (bromide replaced by hydrogen). How can I troubleshoot this?
A: The Buchwald-Hartwig amination is a powerful but sensitive palladium-catalyzed reaction.[6][7] Success hinges on the precise interplay of the catalyst, ligand, base, and solvent, all under strictly anaerobic conditions.
Caption: A troubleshooting flowchart for common Buchwald-Hartwig amination failures.
Potential Causes:
-
Catalyst Deactivation: Oxygen is the primary culprit. It can oxidize the Pd(0) active species and the phosphine ligands, killing the catalytic cycle.[8]
-
Incorrect Ligand Choice: The ligand is not just a spectator; it controls the reactivity of the palladium center. Aryl bromides typically require bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to promote the crucial oxidative addition and reductive elimination steps.[6][7]
-
Inappropriate Base: The base's role is to deprotonate the amine, but its strength and nature are critical. A base that is too weak will not facilitate catalysis, while some bases can be incompatible with other functional groups.[7]
-
Solvent Purity: Protic impurities (like water or alcohols) in the solvent can consume the base and interfere with the catalyst.
Suggested Solutions:
-
Ensure a Scrupulously Inert Environment:
-
Degas Solvents: Use a solvent like toluene or 1,4-dioxane that has been thoroughly degassed. This can be done by bubbling argon or nitrogen through it for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Use Schlenk Technique: Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Optimize the Catalytic System:
-
Palladium Source: Use a reliable palladium source such as Pd₂(dba)₃ or an air-stable pre-catalyst like XPhos-Pd-G3. Pre-catalysts are often more reliable as they generate the active Pd(0) species in situ with a defined ligand ratio.
-
Ligand Selection: For aryl bromides, bulky biarylphosphine ligands are the standard. Good starting points include XPhos, RuPhos, or tBuXPhos.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, effective base for coupling with neutral amines. If your amine is an HCl salt or if your molecule is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[7]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or XPhos-Pd-G3 | Reliable sources of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, tBuXPhos | Bulky, electron-rich ligands facilitate key catalytic steps.[6] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Choice depends on amine pKa and substrate stability. |
| Solvent | Anhydrous, Degassed Toluene or Dioxane | Aprotic nature and low oxygen content protect the catalyst. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction. |
Reaction 3: Suzuki-Miyaura Coupling (Functionalizing the Aryl Bromide)
Q: I am attempting a Suzuki coupling with a boronic acid, but my yields are low and I see a significant amount of a side product from the homo-coupling of my boronic acid. How can I improve the reaction?
A: The Suzuki-Miyaura reaction is one of the most robust cross-coupling methods, but it is not without its challenges.[9][10] Homo-coupling and low yields often point to issues with the reaction setup or the specific conditions chosen.
Potential Causes:
-
Inefficient Transmetalation: The key step where the organic group moves from boron to palladium requires activation by a base. If the base is incorrect or insufficient, this step will be slow, allowing side reactions to occur.[9]
-
Boronic Acid Decomposition: Boronic acids can undergo proto-deboronation (replacement of the B(OH)₂ group with H) or form inactive cyclic anhydride trimers (boroxines), especially upon heating in the absence of water.
-
Oxygen-Induced Homo-coupling: While the Suzuki reaction is generally more tolerant of air than other cross-couplings, oxygen can promote the unwanted homo-coupling of the boronic acid.[8]
Suggested Solutions:
-
Optimize Base and Solvent System:
-
Use an Aqueous Base: The most common and effective bases are aqueous solutions of potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄). The presence of water is often crucial for activating the boronic acid and facilitating transmetalation.[9][11]
-
Solvent Choice: A two-phase system like Toluene/Water or a single polar aprotic solvent like 1,4-Dioxane or DMF with added water is standard.[11]
-
-
Control Reaction Stoichiometry and Atmosphere:
-
Boronic Acid Equivalents: Use a slight excess of the boronic acid (1.1 to 1.5 equivalents) to compensate for any potential decomposition or homo-coupling.
-
Inert Atmosphere: While not as critical as for the Buchwald-Hartwig reaction, running the reaction under an inert atmosphere (Nitrogen or Argon) is still best practice to minimize side reactions like homo-coupling.[11]
-
-
Select the Right Catalyst:
-
Standard Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst for many Suzuki reactions and can often be used directly.[11]
-
Alternative Catalysts: If Pd(PPh₃)₄ fails, systems using Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos can be more effective for challenging substrates.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable workhorse; other systems for difficult cases.[11][12] |
| Boronic Acid | 1.1–1.5 equivalents | Compensates for side reactions and drives the reaction to completion. |
| Base | Aqueous K₂CO₃, Na₂CO₃, or K₃PO₄ | Activates the boronic acid for the critical transmetalation step.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O | The presence of water is often beneficial for the catalytic cycle.[11] |
| Temperature | 80-100 °C | Provides energy to overcome activation barriers. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the tertiary alcohol on the THP ring before performing palladium cross-coupling on the aryl bromide?
A: In most cases, no. The tertiary alcohol is generally robust and non-reactive under the neutral to basic conditions used for standard Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The pKa of the tertiary alcohol is high enough that it will not be deprotonated by bases like K₂CO₃ or even NaOtBu to an extent that interferes with the reaction. However, if your subsequent synthetic steps involve strongly acidic conditions or require the use of organometallic reagents like Grignards, protecting the alcohol as a silyl ether (e.g., TBDMS, TIPS) would be a prudent measure.[13][14][15]
Q2: The tetrahydropyran ring seems bulky. Does this affect the reactivity of the aryl bromide in cross-coupling reactions?
A: The tetrahydropyran ring is ortho to the bromine atom. While it does add some steric bulk, it generally does not prevent cross-coupling reactions. In fact, the steric hindrance can sometimes be beneficial by promoting the reductive elimination step in the catalytic cycle. However, for particularly challenging couplings, you may need to switch to a more active catalytic system with a bulkier ligand (like those mentioned in the Buchwald-Hartwig section) to overcome any steric impediment during the oxidative addition step.[9]
Q3: What is the best way to purify my final linker product derived from this building block?
A: Standard silica gel flash column chromatography is the most common and effective method. The polarity of your final compound will dictate the solvent system. A good starting point for elution is a gradient of ethyl acetate in hexanes. The tertiary alcohol and the pyran oxygen add polarity, so your compound will likely not be extremely nonpolar. If your final product contains a basic nitrogen atom (from a Buchwald-Hartwig reaction), it may streak on the silica gel. This can often be suppressed by adding a small amount of triethylamine (0.1-1%) to your eluent.
Q4: Can this compound be prone to degradation or side reactions under certain conditions?
A: The molecule is quite stable under normal storage and reaction conditions.[16] The primary concern would be elimination of the tertiary alcohol to form an alkene. This would require strongly acidic and dehydrating conditions (e.g., concentrated H₂SO₄ with heat), which are not typically employed during PROTAC linker synthesis. The aryl bromide is stable to most conditions except for strong reducing agents or the palladium-catalyzed reactions for which it is intended.
Key Synthetic Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.2 eq.), Sodium tert-butoxide (1.4 eq.), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and Pd(PPh₃)₄ (3-5 mol%).
-
Add a solvent mixture, typically Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane.
-
Add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 2-3 eq.).
-
Flush the flask with nitrogen or argon and heat the mixture to 90 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
References
- University of Evansville. (n.d.). Alcohol Protecting Groups.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538–2545.
- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(11), 2948.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Reddit. (2023, February 27). Williamson Ether synthesis. r/OrganicChemistry.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.
- ResearchGate. (2015). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1393-1406.
- YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Pearson. (n.d.). Williamson Ether Synthesis Exam Prep.
- Khan, K. M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2019). Synthesis of tetrahydropyran derivatives.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today, 28(4), 103509.
- Chemical & Pharmaceutical Bulletin. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem Compound Database.
- Watson, D. A., et al. (2013). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 135(44), 16629–16632.
- Royal Society of Chemistry. (2019). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin.
- ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Molecules. (2019). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- ChemRxiv. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders.
- NROChemistry. (n.d.). Cross-Coupling Reactions.
- Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1435-1449.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
Sources
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Minimizing homo-coupling in Grignard reaction for tertiary alcohols
A Specialist's Guide to Synthesizing Tertiary Alcohols and Suppressing Homo-coupling
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand the nuances and challenges of complex reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of tertiary alcohols using Grignard reagents, with a specific focus on minimizing the pervasive issue of homo-coupling.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered when performing Grignard reactions for tertiary alcohol synthesis.
Q1: What is the basic principle of synthesizing a tertiary alcohol via a Grignard reaction?
The synthesis of a tertiary alcohol via a Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] It involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone.[2][4][5] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate.[6] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[2][4]
Q2: What is homo-coupling in the context of a Grignard reaction, and why is it a problem?
Homo-coupling, often referred to as a Wurtz-type coupling, is a significant side reaction where two Grignard reagent molecules react with each other, or a Grignard reagent reacts with the parent organic halide, to form a new carbon-carbon bond, resulting in a symmetrical alkane (R-R).[7][8][9][10] This side reaction consumes the Grignard reagent, reducing the overall yield of the desired tertiary alcohol and complicating the purification process due to the formation of this non-polar byproduct.[11]
Q3: What are the primary causes of homo-coupling?
Several factors can promote homo-coupling. The presence of certain impurities, especially transition metals, can catalyze this side reaction.[12] High local concentrations of the organic halide during the formation of the Grignard reagent can also lead to coupling.[11] Additionally, elevated reaction temperatures can increase the rate of homo-coupling.[7][11]
Q4: Can the choice of solvent affect the outcome of my Grignard reaction?
Absolutely. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents.[4][5] They solvate the magnesium center, which is crucial for the reagent's reactivity.[4] The choice between diethyl ether and THF can influence the reaction; THF is a better solvent for stabilizing the Grignard reagent but can sometimes lead to side reactions if not properly purified and dried.[13] It is critical that the solvent is anhydrous, as Grignard reagents are strong bases and will react with any available protons, such as those from water.[7][14][15]
Troubleshooting Guide: Minimizing Homo-coupling and Other Side Reactions
This section provides a more in-depth look at specific issues you might encounter and offers actionable solutions.
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of tertiary alcohol, significant amount of R-R byproduct detected. | Homo-coupling (Wurtz Reaction) | • Slow Addition of Organic Halide: During the formation of the Grignard reagent, add the organic halide dropwise to the magnesium turnings. This maintains a low concentration of the halide and minimizes its reaction with the newly formed Grignard reagent.[7] • Temperature Control: Maintain a gentle reflux during Grignard formation. For the reaction with the ketone, lower temperatures (e.g., 0 °C to -78 °C) can suppress homo-coupling.[11][16][17] • Use of Highly Active Magnesium: Consider using Rieke magnesium or activating the magnesium turnings with iodine, 1,2-dibromoethane, or mechanical grinding to ensure a clean, reactive surface.[1][18][19][20] |
| Reaction fails to initiate (no bubbling or heat generation). | Inactive Magnesium Surface or Presence of Moisture | • Magnesium Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[1][18][19] • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents.[1] |
| Formation of a dark brown or black solution during Grignard preparation. | Decomposition or Presence of Impurities | • Purify Reagents: Ensure the organic halide and magnesium are of high purity. Impurities can catalyze decomposition.[1] • Moderate Temperature: Avoid excessive heating during Grignard formation, as this can lead to decomposition. |
| Recovery of starting ketone after workup. | Enolization of the Ketone | • Bulky Reagents/Substrates: If either the Grignard reagent or the ketone is sterically hindered, the Grignard reagent may act as a base, deprotonating the α-carbon of the ketone to form an enolate.[1][21] • Use of a Less Hindered Reagent: If possible, choose a less sterically demanding Grignard reagent. • Lower Reaction Temperature: Performing the reaction at lower temperatures can favor nucleophilic addition over enolization.[17] |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a slow stream of nitrogen until the purple iodine vapor is visible.
-
Allow the flask to cool to room temperature. The magnesium surface should now be activated.
Protocol 2: Synthesis of a Tertiary Alcohol (Example: 2-Phenyl-2-propanol)
-
To the flask containing activated magnesium turnings (2.43 g, 0.1 mol), add 20 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.1 mol) in 30 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of acetone (5.81 g, 0.1 mol) in 20 mL of anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated sulfuric acid.
-
Separate the ether layer, and extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
Visualizing the Reaction and Side Reaction
Grignard Reaction for Tertiary Alcohol Synthesis
Caption: The desired reaction pathway for tertiary alcohol synthesis.
Homo-coupling (Wurtz) Side Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
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- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Grignard Reaction [organic-chemistry.org]
Effect of temperature on the stability of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Technical Support Center: Stability of 4-(4-Bromophenyl)tetrahydropyran-4-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, you will find troubleshooting guides and FAQs to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
My sample of this compound shows signs of degradation after storage at elevated temperatures. What is the likely cause?
Elevated temperatures can promote the degradation of this compound. As a tertiary alcohol, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a stabilized carbocation, which can then undergo elimination or substitution reactions. The presence of the electron-withdrawing bromophenyl group can influence the stability of this intermediate.
Key takeaway: The primary cause of degradation at elevated temperatures is likely acid-catalyzed dehydration, followed by potential rearrangement or polymerization of the resulting unsaturated species.
What are the expected degradation products of this compound under thermal stress?
Under thermal stress, particularly in the presence of acidic or basic catalysts, this compound can undergo several degradation pathways. The most probable degradation pathway is dehydration to form an unsaturated tetrahydropyran derivative.
A potential major degradation product is 4-(4-bromophenyl)-5,6-dihydro-2H-pyran. Depending on the conditions, other isomers or subsequent reaction products could also be formed.
How can I monitor the stability of my this compound samples?
A stability-indicating analytical method is crucial for monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[1] A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both.
Other techniques that can provide valuable information include:
-
Mass Spectrometry (MS): To identify the mass of potential degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown degradants.[1]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal events like decomposition.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram After Thermal Stress Study
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Peak Identification:
-
Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of the parent compound.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the compound corresponding to the new peak. This can help in proposing a structure for the degradant.
-
-
Forced Degradation Study:
-
To confirm that the new peak is a degradation product, perform a forced degradation study.[2][3] Subject a sample of this compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[4][5]
-
This will help in systematically identifying the degradation products and understanding the degradation pathways.
-
Issue 2: Change in Physical Appearance (e.g., color change, melting point depression) of the sample
Possible Cause: Significant degradation leading to the formation of impurities.
Troubleshooting Steps:
-
Purity Assessment:
-
Re-analyze the sample using a validated stability-indicating method (e.g., HPLC) to quantify the level of degradation.
-
Perform a melting point analysis. A broad or depressed melting range compared to a reference standard is indicative of impurities.
-
-
Storage Conditions Review:
-
Verify the storage conditions (temperature, humidity, light exposure) of the sample.
-
Ensure the container closure is appropriate and intact to prevent exposure to environmental factors.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][6]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade acetonitrile and water
-
Calibrated oven, photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C and withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).[2] Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide. Keep at room temperature and withdraw aliquots at specified time points.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 70°C).[4] Analyze samples at various time points.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for stability testing.[1]
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak for the parent compound is resolved from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 4-(4-bromophenyl)-5,6-dihydro-2H-pyran |
| 0.1 M NaOH | 24 hours | 60°C | ~5% | Minor unidentified peaks |
| 3% H₂O₂ | 24 hours | Room Temp | <2% | No significant degradation |
| Dry Heat | 48 hours | 70°C | ~8% | 4-(4-bromophenyl)-5,6-dihydro-2H-pyran |
| Photolytic | ICH Q1B | Ambient | <1% | No significant degradation |
Visualizations
Diagram 1: Potential Thermal Degradation Pathway
Caption: Proposed acid-catalyzed thermal degradation pathway.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
References
- Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. (2012).
- Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. Benchchem.
- Analytical Techniques In Stability Testing.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- Stability testing of existing active substances and related finished products. European Medicines Agency. (2023).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Sources
Avoiding over-reduction in the synthesis of tetrahydropyran-4-ones
Welcome to the technical support center for the synthesis of tetrahydropyran-4-ones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Tetrahydro-4H-pyran-4-one and its derivatives are vital building blocks in medicinal chemistry and organic synthesis.[1][2][3] However, their synthesis, particularly the reduction of α,β-unsaturated precursors, is often plagued by challenges like over-reduction.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high yields and selectivity in your reactions.
Troubleshooting Guide: Avoiding Over-Reduction
Over-reduction is a common side reaction during the synthesis of tetrahydropyran-4-ones, where the ketone functionality is further reduced to an alcohol. This guide will help you diagnose and solve this issue.
Question 1: My catalytic hydrogenation of a dihydropyranone precursor is yielding the tetrahydropyran-4-ol as a major byproduct. How can I prevent this?
Answer:
This is a classic case of over-reduction, where the catalyst is not only reducing the carbon-carbon double bond but also the carbonyl group. The key is to enhance the chemoselectivity of your reduction.
Underlying Cause:
Standard hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum oxide (Adam's catalyst) under typical conditions can be too reactive, leading to the reduction of both the alkene and the ketone.[4][5] The relative rate of these two reductions can be influenced by factors such as catalyst type, solvent, pressure, and temperature.
Solutions:
-
Catalyst Selection: Switch to a catalyst known for higher selectivity in reducing C=C bonds in the presence of C=O bonds. While Pd/C is common, its selectivity can be variable.[4] Consider catalysts with modified reactivity.
-
Reaction Conditions Optimization:
-
Hydrogen Pressure: Lower the hydrogen pressure. High pressures can increase the rate of ketone reduction.
-
Temperature: Perform the reaction at room temperature or even lower. Increased temperature often leads to over-reduction.
-
Solvent Choice: The solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol are common, but exploring aprotic solvents might be beneficial.
-
Workflow for Optimizing Catalytic Hydrogenation:
Caption: Troubleshooting workflow for over-reduction.
Question 2: I've tried optimizing my catalytic hydrogenation with little success. Are there alternative, more selective reduction methods?
Answer:
Absolutely. When catalytic hydrogenation proves difficult to control, several other methods offer excellent chemoselectivity for the 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones.[6][7][8]
Recommended Alternatives:
-
Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a transition metal catalyst. It often provides higher selectivity than direct hydrogenation.[7]
-
Metal Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the alkene and ketone, more nuanced hydride reagents can be selective.
-
Luche Reduction Conditions: This method uses sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol. It is highly selective for the 1,2-reduction of the ketone to an allylic alcohol, so it's not suitable for obtaining the saturated ketone. However, it's a good example of how additives can dramatically alter selectivity.[10]
-
Copper-Catalyzed Hydroboration/Protodeboronation: A novel method involves a copper-catalyzed reduction using a hydroboration/protodeboronation strategy, which is highly chemoselective for the C=C bond.[6][8][11]
-
Data Comparison of Reduction Methods:
| Method | Reducing Agent/System | Typical Selectivity (Saturated Ketone) | Key Advantages |
| Catalytic Hydrogenation | H₂, Pd/C | Variable, prone to over-reduction | Atom economical, scalable |
| Transfer Hydrogenation | HCOOH, Ir-catalyst | Good to Excellent | Milder conditions, good selectivity[9] |
| Copper-Catalyzed | Hydroboration/Protodeboronation | Excellent | High chemoselectivity, mild conditions[6][8][11] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing tetrahydropyran-4-ones?
The synthesis of tetrahydropyran-4-ones can be approached from various starting materials. A common route involves the Prins cyclization of homoallylic alcohols with aldehydes.[12] Another approach is the hetero-Diels-Alder reaction.[13] The reduction of a dihydropyranone or a pyran-4-one precursor is also a widely used method.[14]
Q2: Can I use sodium borohydride (NaBH₄) to reduce the double bond of my dihydropyranone precursor?
Generally, no. Sodium borohydride is a chemoselective reducing agent for carbonyls (ketones and aldehydes) and typically does not reduce isolated or conjugated carbon-carbon double bonds under standard conditions.[10][15] In fact, it's more likely to reduce the ketone to an alcohol, which is the opposite of the desired outcome in this context.
Q3: My reaction is very slow. How can I increase the reaction rate without causing over-reduction?
If you are performing a catalytic hydrogenation, you can try slightly increasing the catalyst loading. However, be cautious as this can sometimes lead to decreased selectivity. Another option is to ensure your catalyst is fresh and active. If using transfer hydrogenation, gently warming the reaction mixture might be possible, but this should be done with careful monitoring for the formation of byproducts.
Q4: What is the mechanism of over-reduction in catalytic hydrogenation?
In catalytic hydrogenation, both the alkene and the ketone can be adsorbed onto the surface of the metal catalyst. Hydrogen is also activated on the catalyst surface. The reduction of the C=C double bond is generally faster than the reduction of the C=O bond.[4] However, if the reaction is left for too long, or if the conditions are too harsh (high pressure/temperature), the saturated ketone product can be further reduced to the corresponding alcohol.
Reaction Pathway Diagram:
Caption: Desired vs. undesired reduction pathways.
Experimental Protocols
Protocol 1: Selective Transfer Hydrogenation of a Dihydropyranone
This protocol provides a method for the selective reduction of the C=C bond of a dihydropyranone precursor using formic acid as a hydrogen source.
Materials:
-
Dihydropyranone precursor
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Formic acid (HCOOH)
-
Solvent (e.g., water or an organic solvent)
-
Sodium carbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a solution of the dihydropyranone precursor in the chosen solvent, add the iridium catalyst.
-
Add formic acid as the hydrogen donor.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Case Study - Catalytic Hydrogenation Prone to Over-reduction
This protocol describes a standard catalytic hydrogenation that can lead to over-reduction if not carefully controlled. It serves as a baseline for troubleshooting.
Materials:
-
Dihydropyranone precursor
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply with a balloon or a Parr shaker
Procedure:
-
Dissolve the dihydropyranone precursor in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon).
-
Monitor the reaction closely. Note: extended reaction times can lead to over-reduction.
-
Once the starting material is consumed (as determined by TLC/GC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired tetrahydropyran-4-one to the over-reduced tetrahydropyran-4-ol.
References
- Ding, W., & Song, Q. (2015). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Organic Chemistry Frontiers, 2(11), 1461-1465. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2015).
- Dey, K., & de Ruiter, G. (2023). Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds via a CS2/t-BuOK System: Dimethyl Sulfoxide as a Hydrogen Source. The Journal of Organic Chemistry, 88(15), 10731–10736. [Link]
- Ding, W., & Song, Q. (2015). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Organic Chemistry Frontiers. [Link]
- Reddy, T. R., & Li, C.-J. (2012). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 10(42), 8443-8446. [Link]
- Zahim, S., et al. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
- Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]
- Wikipedia. (n.d.). Enantioselective ketone reduction. [Link]
- Feng, X., et al. (2011). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 13(23), 6316–6319. [Link]
- Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. [Link]
- MDPI. (2024).
- PubMed. (2021). Catalytic hydrogenation enabled by ligand-based storage of hydrogen. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2014).
- eScholarship.org. (n.d.).
- World Scientific. (n.d.).
- Wiley Online Library. (2024).
- LinkedIn. (2024). The Essential Role of Tetrahydro-4H-pyran-4-one in Modern Organic Synthesis. [Link]
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
- Chemistry LibreTexts. (2024). 8.
- ACS Publications. (2020).
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- 6. Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
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- 12. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(4-Bromophenyl)tetrahydropyran-4-ol and 4-(4-chlorophenyl)tetrahydropyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, aryl-substituted heterocyclic scaffolds are of paramount importance. Among these, the 4-aryl-tetrahydropyran-4-ol motif serves as a versatile building block. The specific halogen substituent on the phenyl ring—most commonly bromine or chlorine—is not merely a placeholder but a critical determinant of the molecule's synthetic fate. This guide provides an in-depth technical comparison of the reactivity of 4-(4-Bromophenyl)tetrahydropyran-4-ol and its chloro-analog, 4-(4-chlorophenyl)tetrahydropyran-4-ol . We will explore the fundamental chemical principles governing their differential reactivity, supported by experimental data and detailed protocols for key transformations.
The choice between a bromo or chloro substituent is a strategic one, often dictated by the desired subsequent chemical transformations. The most profound differences in their reactivity are observed in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Physicochemical Properties: A Baseline for Comparison
Before delving into reactivity, a comparison of the fundamental physicochemical properties of the two compounds is instructive. These properties, governed by the nature of the halogen atom, lay the groundwork for understanding their chemical behavior.
| Property | This compound | 4-(4-chlorophenyl)tetrahydropyran-4-ol |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃ClO₂ |
| Molecular Weight | 257.12 g/mol | 212.67 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| C-X Bond Energy | ~276-285 kJ/mol (C-Br)[1][2][3] | ~328-339 kJ/mol (C-Cl)[1][2] |
| Electronegativity (Pauling) | Br: 2.96 | Cl: 3.16 |
The most critical differentiator is the carbon-halogen (C-X) bond energy. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[1][4][5] This difference is the primary driver behind the enhanced reactivity of the bromo-analog in reactions involving the cleavage of this bond.
Core Reactivity Comparison: A Tale of Two Halogens
The utility of these compounds as synthetic intermediates is largely defined by their performance in two main categories of reactions: palladium-catalyzed cross-coupling and reactions involving the tertiary alcohol.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This class of reactions represents the most significant area of reactivity divergence between the two molecules. Aryl halides are key partners in these transformations, which form new carbon-carbon or carbon-heteroatom bonds.
The Decisive Step: Oxidative Addition
The catalytic cycle of these reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6] This step involves the cleavage of the C-X bond and is almost always the rate-determining step of the overall reaction.[7] The general reactivity trend for aryl halides in oxidative addition is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[6]
This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-Br bond in this compound requires less energy to break, leading to a much faster rate of oxidative addition compared to the chloro-analog.[1][8][9] Consequently, the bromo-compound is significantly more reactive and versatile in cross-coupling reactions.
Practical Implications:
-
Reaction Conditions: Suzuki-Miyaura couplings of this compound can often be achieved under mild conditions, using standard palladium catalysts (e.g., Pd(PPh₃)₄) and bases at moderate temperatures. In contrast, the chloro-analog is substantially less reactive and typically requires more forcing conditions: higher temperatures, stronger bases, and specialized, highly active catalysts employing electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands).[10]
-
Yields and Reaction Times: Reactions with the bromo-compound generally proceed to completion in shorter times and with higher yields.[9][11] The coupling of the chloro-analog can be sluggish, often resulting in lower yields and the formation of side products from dehalogenation or catalyst decomposition, especially under the required harsh conditions.[10]
Reactions at the Tertiary Alcohol: Acid-Catalyzed Dehydration
The tertiary alcohol moiety can undergo reactions such as acid-catalyzed dehydration to form the corresponding alkene. This reaction proceeds via an E1 mechanism, which involves the formation of a tertiary carbocation intermediate after protonation of the hydroxyl group and loss of water.[12][13]
The Role of Electronic Effects
The stability of this carbocation intermediate is the key to the reaction rate. Both bromine and chlorine are halogens, which exert two opposing electronic effects:
-
Inductive Effect (-I): They are electronegative and withdraw electron density through the sigma bond network. This effect is deactivating and destabilizes a positive charge on the adjacent phenyl ring.[14][15]
-
Resonance Effect (+M): Their lone pairs can be donated into the aromatic pi-system. This effect is activating (at the ortho/para positions) and would help stabilize a carbocation.[15][16]
For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivating groups.[15][17] Chlorine is more electronegative than bromine, so it exerts a stronger electron-withdrawing inductive effect. This would slightly destabilize the tertiary benzylic carbocation intermediate more than the bromine substituent does.
Practical Implications:
-
Reactivity Difference: The 4-(4-chlorophenyl) analog is expected to be slightly less reactive in acid-catalyzed dehydration compared to the 4-(4-bromophenyl) analog. The stronger inductive pull of chlorine makes the formation of the carbocation intermediate less favorable.
-
Significance: This difference in reactivity is generally subtle and less pronounced than the dramatic differences seen in cross-coupling.[18] In many synthetic applications, the conditions required for dehydration (e.g., strong acid, heat) would be effective for both compounds, though the reaction with the chloro-analog might require slightly longer times or higher temperatures to achieve the same conversion.
Experimental Protocols & Comparative Data
To illustrate the practical differences, a representative experimental protocol for a Suzuki-Miyaura coupling is provided below.
Workflow: Comparative Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction with this compound (Substrate A):
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 4.0 mmol).
-
Add toluene (5 mL) and ethanol (1 mL) as solvents.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
Reaction with 4-(4-chlorophenyl)tetrahydropyran-4-ol (Substrate B):
-
To a separate, oven-dried round-bottom flask, add 4-(4-chlorophenyl)tetrahydropyran-4-ol (1.0 mmol), phenylboronic acid (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄) (2.0 mmol) as a solid.
-
Add anhydrous toluene (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
Expected Comparative Data
| Parameter | This compound | 4-(4-chlorophenyl)tetrahydropyran-4-ol |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Specialized (e.g., Pd₂(dba)₃/SPhos) |
| Temperature | 80 °C | 110 °C |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Expected Yield | >90% | 60-75% (highly dependent on conditions) |
| Key Challenge | Generally robust | Prone to dehalogenation; requires inert atmosphere |
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analog is a critical decision in synthesis design, with clear trade-offs.
-
This compound is the superior substrate for palladium-catalyzed cross-coupling reactions . Its lower C-Br bond energy ensures higher reactivity, allowing for milder reaction conditions, shorter reaction times, broader substrate scope, and generally higher yields. It should be the default choice when the synthetic plan involves functionalization at the para-position of the phenyl ring via cross-coupling.
-
4-(4-chlorophenyl)tetrahydropyran-4-ol is significantly less reactive in cross-coupling. While it can be functionalized using modern, highly active catalyst systems, it requires more forcing conditions and may provide lower yields. Its utility shines in scenarios where chemoselectivity is desired. For instance, if a molecule contains both a bromo (or iodo) and a chloro substituent, a cross-coupling reaction can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Furthermore, aryl chlorides are often less expensive than their bromide counterparts, which can be a consideration for large-scale synthesis if the reactivity challenges can be overcome.
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Aryl Bromides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of catalyst is paramount to the success of this transformation, dictating reaction efficiency, substrate scope, and overall process viability. This guide provides a comparative analysis of common catalyst systems for the Suzuki coupling of aryl bromides, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
An Overview of Leading Catalyst Systems
While a plethora of catalysts have been developed, they can be broadly categorized into a few major classes, each with its distinct advantages and mechanistic nuances. Palladium-based catalysts are the most common, though nickel-based systems are gaining traction as a cost-effective alternative.[1][3]
Palladium-Phosphine Catalyst Systems
The evolution of the Suzuki-Miyaura reaction has been intrinsically linked to the development of sophisticated phosphine ligands.[4] Early iterations often relied on simple triarylphosphines, but the real breakthrough for challenging substrates like aryl bromides (and even chlorides) came with the introduction of bulky, electron-rich dialkylbiaryl phosphines.[4][5]
-
Buchwald Ligands: Developed by the group of Stephen Buchwald, ligands such as SPhos and XPhos are highly effective for a wide range of Suzuki-Miyaura reactions.[6] Their bulk and electron-donating properties facilitate both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product.[5] SPhos, in particular, has shown unprecedented activity and stability, enabling reactions at low catalyst loadings and even at room temperature for some substrates.[7][8]
-
Fu Ligands: Gregory Fu's group introduced sterically hindered and electron-rich trialkylphosphines, such as P(t-Bu)3, which have proven to be highly effective for the Suzuki coupling of unactivated and sterically hindered aryl bromides and chlorides, often at room temperature.[9][10][11]
Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[12] They are typically stronger σ-donors than even the most electron-rich phosphines, which can lead to highly active and stable catalysts.[13]
-
Key Advantages: The strong Pd-NHC bond often results in catalysts with greater thermal stability compared to their phosphine counterparts. This strong donation facilitates the oxidative addition step, which is often rate-limiting for less reactive aryl halides.[13][14] The steric bulk of the NHC ligand can be readily tuned to promote the reductive elimination step, completing the catalytic cycle efficiently.[13][15]
Ligand-Free and Palladium Nanoparticle Systems
In an effort to simplify reaction conditions and reduce costs associated with complex ligands, "ligand-free" Suzuki couplings have been developed.[16][17] These typically utilize a simple palladium salt, like Pd(OAc)₂, which is believed to form catalytically active palladium nanoparticles in situ. While attractive for their simplicity, these systems may require higher temperatures and can sometimes suffer from issues with reproducibility and catalyst deactivation.[17]
Nickel-Based Catalyst Systems
Nickel catalysts have garnered significant attention as a more economical and sustainable alternative to palladium.[3][12] Nickel can catalyze the coupling of aryl bromides and even more challenging aryl chlorides, often with high efficiency.[18][19] The mechanism of nickel-catalyzed cross-couplings can differ from palladium, potentially involving Ni(I)/Ni(III) or radical pathways, which can offer complementary reactivity.[18]
Comparative Performance Analysis
The choice of catalyst has a profound impact on reaction outcomes. The following table summarizes representative data for the Suzuki coupling of aryl bromides with phenylboronic acid using different catalyst systems, compiled from various sources.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Phosphine | ||||||
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT | 12 | ~95 | Effective for deactivated and hindered aryl bromides at room temperature.[11] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 2 | >98 | Highly active for a range of aryl bromides. |
| Palladium-NHC | ||||||
| (IPr)Pd(allyl)Cl | NaOᵗBu | Dioxane | RT-80 | 0.5-2 | >95 | Highly active for both activated and unactivated aryl bromides.[14] |
| Ligand-Free Palladium | ||||||
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 1 | >95 | Simple conditions, but may not be suitable for all substrates.[20] |
| Nickel-Based | ||||||
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | Cost-effective alternative, particularly for large-scale synthesis.[3] |
Note: Reaction conditions and yields are substrate-dependent and the data presented serves as a representative comparison.
Mechanistic Insights: The "Why" Behind Performance
The superior performance of modern catalyst systems can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step, especially for the relatively inert C-Br bond. Bulky, electron-rich ligands (both phosphines and NHCs) accelerate this step by increasing the electron density on the palladium(0) center, making it more nucleophilic and prone to react with the aryl bromide.[5][9]
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center requires activation of the boronic acid by a base.[21] The nature of the ligand can influence the rate of this step, but it is generally fast.
-
Reductive Elimination: This final step forms the C-C bond and regenerates the active Pd(0) catalyst. Sterically bulky ligands promote this step by creating a crowded coordination sphere around the palladium, which favors the release of the product.[13]
The key difference between high-performance phosphine and NHC ligands lies in the nature of their bond to palladium and their electronic properties. NHCs are generally stronger σ-donors, which can lead to more stable and active catalysts, particularly at higher temperatures.[13]
Practical Considerations for Catalyst Selection
Choosing the right catalyst system is a multi-faceted decision. The following workflow can guide researchers toward an optimal choice.
Caption: A decision-making workflow for selecting a catalyst for Suzuki coupling of aryl bromides.
-
For Challenging Substrates (Sterically Hindered or Electron-Poor Aryl Bromides): High-performance catalyst systems based on Buchwald or Fu phosphine ligands, or robust Pd-NHC complexes, are the preferred choice.[5][7][9] They often allow for lower catalyst loadings and milder reaction conditions.
-
For Large-Scale Synthesis and Cost-Sensitive Applications: Nickel-based catalysts present a compelling alternative due to the much lower cost of nickel compared to palladium.[3] Ligand-free systems can also be considered for simple, activated aryl bromides.[17]
-
For High-Throughput Screening and Array Synthesis: Pre-formed, air-stable catalysts such as (IPr)Pd(allyl)Cl or palladacycles can be advantageous due to their ease of handling and consistent performance.[14]
Experimental Protocols
The following are representative, self-validating protocols for the Suzuki-Miyaura coupling of an aryl bromide.
Protocol 1: General Procedure using a Palladium-Phosphine System (Pd(OAc)₂/SPhos)
This protocol is broadly applicable for a range of aryl bromides and provides high yields.[1]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and SPhos (2-4 mol%). Add degassed toluene and water (e.g., a 4:1 mixture).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Nickel-Based System (NiCl₂(PCy₃)₂)
This protocol is a cost-effective alternative, particularly for less challenging aryl bromides.[3]
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried vial.
-
Catalyst Addition: Add NiCl₂(PCy₃)₂ (5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-Me-THF or tert-amyl alcohol).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 18-24 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Conclusion
The Suzuki-Miyaura coupling of aryl bromides is a well-established and highly versatile reaction. The success of this transformation is heavily reliant on the judicious choice of catalyst. While traditional palladium-phosphine systems, particularly those employing bulky, electron-rich ligands like SPhos and P(t-Bu)₃, remain the gold standard for high performance and broad substrate scope, Pd-NHC complexes offer enhanced stability and activity in many cases. For applications where cost is a primary driver, nickel-based catalysts are an increasingly viable and powerful alternative. By understanding the mechanistic underpinnings and comparative performance of these catalyst systems, researchers can confidently select the optimal conditions to achieve their synthetic goals.
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Nucleophilic Addition to Tetrahydropyran-4-one: The Classical Approach
An In-Depth Comparative Guide to the Synthesis of 4-Aryl-Tetrahydropyran-4-ols for Drug Discovery Professionals
The 4-aryl-tetrahydropyran-4-ol scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules, including antagonists for the P2X7 receptor and inhibitors of stearoyl-CoA desaturase. Its rigid, non-planar structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for probing protein-ligand interactions. This guide provides a comparative analysis of the primary synthetic methodologies for accessing this valuable core, with a focus on experimental practicality, efficiency, and substrate scope.
The most direct and widely employed method for the synthesis of 4-aryl-tetrahydropyran-4-ols is the nucleophilic addition of an organometallic aryl species to the commercially available tetrahydropyran-4-one. This approach is favored for its simplicity, reliability, and the broad availability of starting materials.
Mechanism and Experimental Choices
The reaction proceeds via the nucleophilic attack of a carbanionic aryl group, typically from a Grignard or organolithium reagent, onto the electrophilic carbonyl carbon of tetrahydropyran-4-one. The resulting tetrahedral intermediate is then quenched with an aqueous acid workup to yield the tertiary alcohol.
The choice between a Grignard reagent (ArMgX) and an organolithium reagent (ArLi) can influence the reaction's success. Grignard reagents are often preferred due to their lower basicity and greater functional group tolerance. However, organolithium reagents can be more reactive and may be necessary for less reactive or sterically hindered substrates.
Experimental Protocol: Grignard Addition
Materials:
-
Tetrahydropyran-4-one (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine (one crystal)
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.3 eq) and a crystal of iodine.
-
The flask is gently heated under vacuum and then backfilled with nitrogen.
-
A solution of the aryl bromide (1.2 eq) in anhydrous THF is prepared and added to the dropping funnel. Approximately 10% of the aryl bromide solution is added to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once the Grignard formation has started (indicated by a color change and gentle reflux), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
A solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with Et₂O (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-tetrahydropyran-4-ol.
Workflow Diagram
Halogen Wars: A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Tetrahydropyran Derivatives
In the landscape of medicinal chemistry, the introduction of halogen atoms into a molecular scaffold is a time-honored strategy to modulate pharmacological properties. The tetrahydropyran (THP) ring, a privileged scaffold found in numerous natural products and synthetic drugs, is no exception. The choice between bromine and chlorine as a substituent can profoundly influence a molecule's biological activity, dictating its potency, selectivity, and even its mechanism of action. This guide provides an in-depth comparison of brominated and chlorinated tetrahydropyran derivatives, offering experimental insights and data to inform rational drug design and development.
The Halogen Effect: More Than Just Size and Electronegativity
The decision to incorporate bromine or chlorine into a tetrahydropyran core is a nuanced one, extending beyond simple steric and electronic considerations. While both are electron-withdrawing, their differing properties—size, polarizability, and ability to form halogen bonds—lead to distinct biological outcomes.
Chlorine, being smaller and more electronegative, often forms stronger polar interactions. In contrast, the larger and more polarizable bromine atom can engage in significant halogen bonding, a non-covalent interaction with Lewis bases that is increasingly recognized for its importance in ligand-protein binding.[1] The stereoselectivity of reactions involving halogenated tetrahydropyrans can also be influenced by the choice of halogen, with bromine and chlorine favoring the formation of 1,2-trans products in substitution reactions, a factor that can impact the ultimate 3D conformation of the molecule and its fit within a biological target.[2]
Comparative Biological Activities: A Data-Driven Analysis
Direct comparative studies on a homologous series of brominated and chlorinated tetrahydropyran derivatives are not abundant in the public domain. However, by synthesizing data from studies on related pyran and chromene structures, as well as general principles of halogenation in bioactive molecules, a clear picture emerges.
Cytotoxicity and Anticancer Activity
In the realm of oncology, halogenation of pyran-containing scaffolds has yielded compounds with significant cytotoxic effects. A study on novel halogenated dihydropyrano[3,2-b]chromene derivatives revealed that both brominated and chlorinated compounds exhibit moderate to high cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[3]
While a direct head-to-head comparison within a single study on tetrahydropyrans is limited, the general trend observed in related heterocyclic systems often points towards nuanced structure-activity relationships (SAR). For instance, in a series of 3-benzylidenechroman-4-ones, a compound featuring a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety was identified as the most potent cytotoxic agent.[4] This suggests that the interplay between the halogen's position and other substituents is critical.
Table 1: Comparative Cytotoxicity of Halogenated Pyran Derivatives (Illustrative)
| Compound Type | Halogen | Cell Line | IC50 (µM) | Reference |
| Dihydropyrano[3,2-b]chromene | Chloro | A549, MCF-7 | Moderate to High | [3] |
| Dihydropyrano[3,2-b]chromene | Bromo | A549, MCF-7 | Moderate to High | [3] |
| 3-Benzylidenechroman-4-one | Bromo | Various | ≤ 3.86 µg/ml | [4] |
Note: This table is illustrative and compiles data from related pyran structures to highlight the potential of halogenation.
Antimicrobial Activity
The fight against microbial resistance has spurred the development of novel antibacterial and antifungal agents, with halogenated tetrahydropyrans showing considerable promise.[5][6] Studies on tetrahydropyran-based bacterial topoisomerase inhibitors have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5][7]
A compelling parallel can be drawn from the comparative studies of N-bromine and N-chlorine compounds. In the absence of a high protein load, brominated compounds consistently demonstrate superior bactericidal activity compared to their chlorinated isosteres.[8][9] This enhanced activity is attributed to several factors, including the higher lipophilicity of bromine compounds, facilitating passage through bacterial membranes, and the greater reactivity of hypobromous acid.[9]
However, this advantage can be reversed in the presence of organic matter, such as in a wound bed or mucous membrane, where brominated compounds show an increased loss of activity.[8] This is a critical consideration for the therapeutic application of halogenated tetrahydropyran derivatives.
Some chlorinated spiro tetrahydropyran derivatives have shown remarkable inhibition of pathogenic bacteria such as Staphylococcus aureus and E. coli.[10] This highlights that while bromine may offer an intrinsic activity advantage in some contexts, chlorinated derivatives can be highly effective.
Table 2: Comparative Antimicrobial Potential
| Attribute | Brominated Derivatives | Chlorinated Derivatives | Rationale/Evidence |
| Intrinsic Bactericidal Activity | Generally Higher | Generally Lower | Higher lipophilicity and reactivity of bromine compounds.[8][9] |
| Activity in High Protein Environments | Significantly Reduced | More Stable | Bromine compounds are more susceptible to inactivation by organic matter.[8] |
| Spectrum of Activity | Broad | Broad | Both have demonstrated activity against Gram-positive and Gram-negative bacteria.[5][10] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated and chlorinated tetrahydropyran derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of the halogenated tetrahydropyran derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Physicochemical differences between chlorine and bromine substituents.
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A Senior Application Scientist's Guide to Organometallic Additions to Tetrahydropyran-4-one: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its prevalence in biologically active molecules and its favorable physicochemical properties. The synthesis of 4-substituted tetrahydropyran-4-ols, a critical class of tertiary alcohols, is frequently accomplished via the nucleophilic addition of organometallic reagents to tetrahydropyran-4-one.[1] While the Grignard reaction is a classic and powerful tool for this transformation, its high reactivity and basicity can be suboptimal depending on the complexity of the substrate.
This guide provides an in-depth comparison of the Grignard reaction with key alternatives—organolithium, organozinc, and organocuprate reagents. We will dissect the nuances of reactivity, stereoselectivity, and functional group tolerance, supported by experimental data and protocols, to empower researchers in selecting the optimal synthetic strategy.
The Central Challenge: Stereoselectivity in a Conformationally Flexible System
The addition of an organometallic reagent (R-M) to tetrahydropyran-4-one generates a new stereocenter. The ketone exists predominantly in a chair conformation, presenting two distinct faces for nucleophilic attack at the carbonyl carbon: the axial and equatorial faces.
-
Axial Attack: The nucleophile approaches from a path parallel to the axial C-H bonds on the ring. This pathway leads to the formation of an equatorial alcohol , which is generally the more thermodynamically stable product.
-
Equatorial Attack: The nucleophile approaches from the plane of the ring. This pathway is often sterically hindered by the adjacent axial hydrogens, leading to the formation of an axial alcohol , the kinetically favored product in some systems.
The ratio of these two diastereomers is a critical measure of a reaction's utility and is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Models such as the Felkin-Anh and Cram chelation models provide a theoretical framework for predicting these outcomes.[2]
Caption: General pathways for nucleophilic addition to tetrahydropyran-4-one.
The Grignard Reaction: The Workhorse Reagent
Discovered by Victor Grignard, this Nobel Prize-winning reaction involves the addition of an organomagnesium halide (R-MgX) to a carbonyl group.[3][4] It is renowned for its efficiency in forming carbon-carbon bonds.[5]
Mechanism & Stereochemical Implications: The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[4] For cyclohexanone-type systems, the stereochemical outcome is a delicate balance. While smaller Grignard reagents may favor axial attack to avoid torsional strain in the transition state, bulkier reagents often prefer the less-hindered equatorial approach.[6] However, the presence of the ring oxygen in tetrahydropyran-4-one can influence the transition state geometry through coordination with the magnesium ion, a phenomenon known as chelation control, which can favor a specific diastereomer.[2][7]
Advantages:
-
High Reactivity: Grignard reagents are powerful nucleophiles that react efficiently with most ketones.[5]
-
Accessibility: A vast array of Grignard reagents are commercially available or can be readily prepared from the corresponding organic halide and magnesium metal.[3]
Limitations:
-
High Basicity: Grignard reagents are extremely strong bases and will react with any protic hydrogen source, including water, alcohols, and even the α-protons of the ketone itself (enolization), leading to reduced yields.[4]
-
Low Functional Group Tolerance: They are incompatible with many common functional groups, such as esters, nitriles, and amides, limiting their use in complex molecule synthesis.[5]
-
Strictly Anhydrous Conditions: The reaction must be carried out in scrupulously dried glassware and anhydrous solvents to prevent quenching of the reagent.[3][8]
Organolithium Reagents: The More Reactive Cousin
Organolithium reagents (R-Li) are another class of highly potent organometallic nucleophiles.[9] They often perform the same transformations as Grignard reagents but with increased rates.[9]
Reactivity Profile: Organolithiums are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity can be advantageous for additions to sterically hindered ketones. However, it also exacerbates the potential for side reactions like enolization. The reaction mechanism is analogous to the Grignard addition, involving nucleophilic attack on the carbonyl.
Advantages:
-
Exceptional Reactivity: Can succeed where Grignard reagents fail with less reactive ketones.
-
Unique Transformations: Can react with carboxylic acids to form ketones, a reaction that is not effective with Grignard reagents.[10]
Limitations:
-
Extreme Basicity: The high basicity often leads to lower chemoselectivity and a greater propensity for enolization compared to Grignard reagents.
-
Handling: Organolithium reagents, particularly alkyllithiums like n-BuLi, are pyrophoric and require expert handling under inert atmospheres.
Organozinc Reagents: The Tolerant Alternative
Organozinc compounds are significantly less reactive than Grignard or organolithium reagents, making them more tolerant of sensitive functional groups.[11][12]
Reactivity Profile: The reduced polarity of the carbon-zinc bond results in a "softer" nucleophile with lower basicity.[13] A key advantage is their utility in one-pot procedures like the Barbier reaction, where the organozinc reagent is generated in situ in the presence of the carbonyl substrate.[11][13] This avoids the need to pre-form and isolate the reactive organometallic species.
Advantages:
-
Excellent Functional Group Tolerance: Compatible with esters, nitriles, and other groups that are reactive towards Grignard reagents.[12]
-
Milder Reaction Conditions: Often effective under less stringent conditions and can even be performed in aqueous media in some cases.[11]
-
Stereocontrol: Can provide access to different diastereomers compared to harder organometallics.[14]
Limitations:
-
Lower Reactivity: May require activation or higher temperatures to react with less electrophilic ketones.
Organocuprates (Gilman Reagents): The Soft Nucleophile
Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are exceptionally soft organometallic nucleophiles.[15][16]
Reactivity Profile: While famed for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyls, they also undergo 1,2-addition to simple ketones.[16][17] Their most significant advantage in this context is their very low basicity, which virtually eliminates enolization as a competing pathway. This makes them the reagent of choice when dealing with easily enolizable ketones or when maximizing the yield of the addition product is paramount.
Advantages:
-
Low Basicity: Minimizes side reactions, leading to cleaner reactions and higher yields of the desired alcohol.[15]
-
High Chemoselectivity: Can selectively react with more reactive carbonyls (like acid chlorides to give ketones) in the presence of less reactive ones.[16][18]
Limitations:
-
Stoichiometry: Only one of the two R groups in R₂CuLi is typically transferred, which is inefficient for valuable or complex alkyl groups.[15]
-
Lower Reactivity: May not be reactive enough for highly hindered or electronically deactivated ketones.
Comparative Performance Data
| Organometallic Reagent | Relative Reactivity | Relative Basicity | Functional Group Tolerance | Key Advantage | Key Limitation |
| Grignard (R-MgX) | High | High | Low | Versatile, accessible, and cost-effective.[3] | Low tolerance for protic and electrophilic functional groups.[5] |
| Organolithium (R-Li) | Very High | Very High | Very Low | Highest reactivity for hindered substrates.[9] | Prone to side reactions; pyrophoric nature requires care. |
| Organozinc (R-ZnX) | Moderate | Moderate | High | Excellent functional group tolerance; allows for one-pot Barbier conditions.[11][12] | Lower reactivity may require activation. |
| Organocuprate (R₂CuLi) | Moderate | Low | Moderate | Low basicity prevents enolization, leading to clean additions.[15] | Inefficient use of the alkyl group (only one R is transferred).[15] |
Reagent Selection Workflow
The choice of reagent is a strategic decision based on the specific synthetic challenge. The following workflow can guide this process:
Caption: Decision workflow for selecting the optimal organometallic reagent.
Experimental Protocols
Protocol 1: Grignard Addition of Methylmagnesium Bromide
(This protocol is a representative example and must be performed with appropriate safety precautions by trained personnel.)
1. Glassware Preparation:
-
All glassware (a three-necked round-bottom flask, condenser, and addition funnel) must be scrupulously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[3]
2. Reaction Setup:
-
Equip the flask with a magnetic stir bar and maintain a positive pressure of inert gas.
-
Add magnesium turnings (1.2 eq) to the flask.
-
In the addition funnel, place a solution of methyl bromide in anhydrous diethyl ether or THF. A small crystal of iodine can be added to the magnesium to initiate the reaction.[4][8]
3. Grignard Formation:
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[19]
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
4. Addition to Ketone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
5. Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4-methyl-tetrahydropyran-4-ol by flash column chromatography.
Protocol 2: Barbier-Type Addition of Allyl Bromide with Zinc
(This protocol demonstrates a one-pot alternative.)
1. Reaction Setup:
-
To a round-bottom flask containing zinc dust (2.0 eq) and a magnetic stir bar, add a solution of tetrahydropyran-4-one (1.0 eq) in THF.
2. Reagent Addition:
-
Add allyl bromide (1.5 eq) to the stirred suspension. The reaction is often initiated by gentle warming or sonication. An exothermic reaction should be observed.
3. Reaction:
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting ketone.
4. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Filter the mixture through a pad of celite to remove unreacted zinc.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4-allyl-tetrahydropyran-4-ol by flash column chromatography.
Conclusion
The synthesis of 4-substituted tetrahydropyran-4-ols is a fundamental transformation, and the choice of the organometallic reagent is pivotal to its success. While Grignard reagents remain a reliable and powerful default, their limitations in complex settings necessitate a broader toolkit. Organolithiums offer heightened reactivity at the cost of selectivity, whereas organozinc and organocuprate reagents provide superior functional group tolerance and can circumvent deleterious side reactions like enolization. By understanding the distinct reactivity profiles and stereochemical tendencies of each class of reagent, the modern synthetic chemist can navigate the challenges of substrate complexity and achieve the desired molecular architecture with precision and efficiency.
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- University of Michigan. (n.d.). Chelation control and Felkin-Anh.
- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.
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- National Institutes of Health. (n.d.). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- RSC Publishing. (2015). Advances in Tandem Reactions with Organozinc Reagents.
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- PubMed. (n.d.). Stereoselective organozinc addition reactions to 1,2-dihydropyrans for the assembly of complex pyran structures.
- PubMed. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
- Wiley Online Library. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
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- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- YouTube. (2018). Reaction with Organometallic Reagents.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
- Unknown Source. (n.d.). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition.
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- YouTube. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET.
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A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol: A Kinetic and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran motif is a privileged scaffold, lending favorable pharmacokinetic properties to a multitude of therapeutic agents.[1][2] The targeted synthesis of specific derivatives, such as 4-(4-Bromophenyl)tetrahydropyran-4-ol, is a critical step in the development of novel pharmaceuticals. This guide provides an in-depth analysis of the reaction kinetics and comparative methodologies for the formation of this key intermediate, offering field-proven insights for process optimization and scale-up.
The Grignard Reaction: The Workhorse of Aryl-Tetrahydropyran Synthesis
The addition of a Grignard reagent to a carbonyl compound is a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4][5] For the synthesis of this compound, the most direct and widely employed method is the reaction of 4-bromophenylmagnesium bromide with tetrahydropyran-4-one.
Reaction Kinetics and Mechanistic Insights
The kinetics of the Grignard reaction are complex and influenced by multiple factors, including the solvent, temperature, and the nature of the reactants. The reaction is generally considered to be second-order overall, being first-order with respect to both the Grignard reagent and the ketone. The rate of reaction is also significantly affected by the Schlenk equilibrium, which governs the distribution of organomagnesium species (RMgX and R₂Mg) in solution.
The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of tetrahydropyran-4-one. This forms a tetrahedral intermediate, which upon acidic workup, yields the desired tertiary alcohol.
Diagram: Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Alternative Synthetic Strategies: A Comparative Overview
While the Grignard reaction is a robust method, alternative synthetic routes can offer advantages in terms of functional group tolerance, stereoselectivity, and milder reaction conditions. Here, we explore two promising alternatives for the synthesis of 4-aryl-tetrahydropyran-4-ols.
Prins Cyclization
The Prins reaction and its variations offer a powerful method for the construction of tetrahydropyran rings.[6][7] This acid-catalyzed reaction typically involves the condensation of an alkene or alkyne with a carbonyl compound. For the synthesis of 4-aryl-tetrahydropyran-4-ols, a Prins-type cyclization of a homoallylic alcohol with an aromatic aldehyde can be envisioned.
Advantages:
-
Can be performed under milder, acid-catalyzed conditions.
-
Offers potential for stereocontrol at multiple centers.
-
A one-pot, three-component Prins-Friedel-Crafts reaction has been developed for the synthesis of 4-aryltetrahydropyran derivatives.[8]
Disadvantages:
-
May require a multi-step synthesis of the homoallylic alcohol precursor.
-
The use of strong acids can be incompatible with sensitive functional groups.
Diagram: Prins Cyclization Conceptual Pathway
Caption: Conceptual pathway for the synthesis of this compound via a Prins-type cyclization.
Oxa-Michael Addition
The intramolecular oxa-Michael addition is another effective strategy for the formation of tetrahydropyran rings. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. While this approach would lead to a tetrahydropyran-4-one precursor, subsequent reduction would yield the desired 4-hydroxytetrahydropyran.
Advantages:
-
Often proceeds under mild basic or acidic conditions.
-
Can be highly diastereoselective.
-
Applicable to a wide range of substrates.
Disadvantages:
-
Requires the synthesis of a specific acyclic precursor containing both the hydroxyl group and the Michael acceptor.
-
The final product is a ketone that requires an additional reduction step.
Performance Comparison: Grignard vs. Alternative Routes
The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and the presence of other functional groups.
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Grignard Reaction | Direct addition of 4-bromophenylmagnesium bromide to tetrahydropyran-4-one. | Good to Excellent | High convergence, readily available starting materials. | Sensitive to moisture and protic functional groups, can be exothermic. |
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and 4-bromobenzaldehyde. | Moderate to Good | Potential for stereocontrol, milder conditions than Grignard. | Requires multi-step precursor synthesis, strong acids may not be tolerated. |
| Oxa-Michael Addition | Intramolecular cyclization of a hydroxy-α,β-unsaturated carbonyl compound. | Good | High diastereoselectivity, mild reaction conditions. | Requires specific precursor synthesis, yields a ketone intermediate requiring reduction. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of 4-bromobenzene in anhydrous ether to the dropping funnel. Add a small portion of the 4-bromobenzene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of tetrahydropyran-4-one in anhydrous ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The synthesis of this compound is most directly and efficiently achieved via the Grignard reaction. This method is well-established and provides good to excellent yields. However, for substrates with sensitive functional groups or when stereocontrol is paramount, alternative strategies such as the Prins cyclization or intramolecular oxa-Michael addition present viable, albeit potentially more synthetically demanding, options. A thorough understanding of the kinetics and mechanisms of these reactions is essential for selecting the optimal synthetic route and for the successful development of novel therapeutic agents.
References
- Fuwa, H. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar. Drugs2020, 18, 34. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Fundamentals of Organic Chemistry. 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]
- Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
- Yadav, J. S.; Reddy, B. V. S.; Kumar, G. G. K. S. N.; Aravind, S. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis2008, 2008, 395-400. [Link]
- ResearchGate. Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic comparison of 4-(4-Bromophenyl)tetrahydropyran-4-ol and its precursors
An In-Depth Spectroscopic Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)tetrahydropyran-4-ol
This technical guide provides a comprehensive spectroscopic comparison of the tertiary alcohol, this compound, and its primary precursors, tetrahydropyran-4-one and the Grignard reagent derived from 4-bromobenzaldehyde's lineage. Designed for researchers and professionals in drug development, this document delves into the nuanced spectral transformations observed during synthesis, offering a clear roadmap for reaction monitoring and product validation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry, combining a rigid tetrahydropyran scaffold with a functionalized aromatic ring. The aryl bromide moiety serves as a versatile handle for further elaboration via cross-coupling reactions, making this compound a key intermediate in the synthesis of complex molecular architectures.[1][2]
The most direct and efficient synthesis of this tertiary alcohol is achieved through a Grignard reaction. This classic organometallic transformation involves the nucleophilic addition of a 4-bromophenyl Grignard reagent to the electrophilic carbonyl carbon of tetrahydropyran-4-one.[3][4] The Grignard reagent itself is typically prepared from a suitable 4-bromophenyl halide and magnesium metal. This guide will focus on the spectroscopic journey from two key starting materials: 4-bromobenzaldehyde (as a conceptual precursor to the Grignard reagent's aryl source) and tetrahydropyran-4-one, to the final product.
Synthetic Workflow and Experimental Protocol
The conversion of the precursors to this compound follows a clear and logical pathway. The foundational step is the formation of the Grignard reagent, which then attacks the ketone.
Caption: Synthetic pathway from precursors to the final product.
Experimental Protocol: Grignard Synthesis
Causality: This protocol is designed for the safe and efficient execution of the Grignard reaction. The absolute requirement for anhydrous (dry) conditions is paramount, as Grignard reagents are potent bases and will be quenched by water.[4] Tetrahydrofuran (THF) is often preferred over diethyl ether for forming aryl Grignard reagents due to its higher boiling point and better solvating properties.[5]
-
Preparation of Grignard Reagent (4-Bromophenylmagnesium Bromide):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a solution of 4-bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, often indicated by gentle bubbling and heat evolution. Maintain a gentle reflux.
-
Once the magnesium is consumed, the grey-black solution of the Grignard reagent is ready for the next step.
-
-
Reaction with Tetrahydropyran-4-one:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve tetrahydropyran-4-one in anhydrous THF and add it dropwise to the cooled Grignard solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride. This hydrolyzes the magnesium alkoxide intermediate to form the tertiary alcohol and precipitates magnesium salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.[6]
-
Spectroscopic Profiles of Precursors
A thorough understanding of the precursors' spectra is essential to recognize the chemical transformation.
Precursor 1: 4-Bromobenzaldehyde
This molecule provides the key aromatic and aldehyde functionalities. Its spectra are characterized by signals from the benzene ring and the formyl group.[2][7]
-
¹H NMR: The aldehyde proton (CHO) gives a distinct singlet far downfield (~9.9-10.0 ppm). The aromatic protons appear as two doublets in the ~7.6-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
IR Spectroscopy: Shows a strong carbonyl (C=O) stretch around 1700-1710 cm⁻¹. It also displays characteristic aldehyde C-H stretching bands near 2820 and 2740 cm⁻¹.[8][9]
-
Mass Spectrometry: The mass spectrum is defined by the presence of bromine. It exhibits a pair of molecular ion peaks of nearly equal intensity at m/z 184 and 186, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10] A common fragment is the loss of the aldehyde proton (M-1) or the entire formyl group.[10]
Precursor 2: Tetrahydropyran-4-one
This cyclic ketone is symmetrical, which simplifies its NMR spectrum.
-
¹H NMR: The spectrum is simple due to molecular symmetry. Protons adjacent to the carbonyl group (positions 3 and 5) appear as a triplet around 2.4-2.5 ppm. Protons adjacent to the ether oxygen (positions 2 and 6) are shifted further downfield, appearing as a triplet around 3.8-3.9 ppm.[11]
-
IR Spectroscopy: The most prominent feature is a strong, sharp absorption band for the ketone C=O stretch, typically found around 1715-1725 cm⁻¹.[12] The C-O-C ether stretch is also visible around 1100-1150 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak appears at m/z 100, corresponding to its molecular weight.[12][13]
| Spectroscopic Feature | 4-Bromobenzaldehyde | Tetrahydropyran-4-one |
| Formula | C₇H₅BrO | C₅H₈O₂ |
| Mol. Weight | 185.02 g/mol [9] | 100.12 g/mol [14] |
| Key IR Bands (cm⁻¹) | ~1705 (C=O, aldehyde), ~2740, 2820 (C-H, aldehyde) | ~1720 (C=O, ketone), ~1120 (C-O-C, ether)[12] |
| Key ¹H NMR Signals (ppm) | ~9.9 (s, 1H, CHO), ~7.7-7.8 (m, 4H, Ar-H)[15] | ~3.8 (t, 4H, -O-CH₂-), ~2.4 (t, 4H, -CO-CH₂-)[11] |
| MS (m/z) | 184/186 (M⁺, Br isotopes), 183/185 (M-H)⁺[10] | 100 (M⁺)[12] |
Spectroscopic Validation of this compound
The successful synthesis is confirmed by distinct changes in the spectroscopic data, reflecting the formation of a new C-C bond and the conversion of a ketone to a tertiary alcohol.
Caption: Key spectroscopic transformations from precursors to product.
-
IR Spectroscopy: The most definitive change is the disappearance of the strong ketone C=O stretch from tetrahydropyran-4-one (~1720 cm⁻¹) and the appearance of a broad, strong O-H stretching band for the tertiary alcohol, typically in the region of 3200-3600 cm⁻¹. The C-O-C ether stretch will remain.
-
¹H NMR Spectroscopy: The spectrum becomes more complex.
-
The high degree of symmetry in tetrahydropyran-4-one is lost. The four methylene groups of the pyran ring are now chemically non-equivalent, leading to multiple complex signals.
-
A new, broad singlet for the hydroxyl (-OH) proton will appear, which is exchangeable with D₂O.
-
The characteristic doublet of doublets for the 1,4-disubstituted aromatic ring will be present, similar to the pattern in 4-bromobenzaldehyde but with slightly different chemical shifts due to the new substituent.
-
-
Mass Spectrometry:
-
The molecular ion will exhibit the characteristic bromine isotopic pattern, with two peaks of nearly equal intensity at m/z 256 and 258 , corresponding to [C₁₁H₁₃⁷⁹BrO₂]⁺ and [C₁₁H₁₃⁸¹BrO₂]⁺.
-
A prominent fragment ion will be observed at M-18, corresponding to the loss of a water molecule from the tertiary alcohol.
-
Summary of Spectroscopic Data
| Spectroscopic Feature | 4-Bromobenzaldehyde | Tetrahydropyran-4-one | This compound (Product) |
| Formula | C₇H₅BrO | C₅H₈O₂ | C₁₁H₁₃BrO₂[6] |
| Mol. Weight | 185.02 g/mol | 100.12 g/mol | 257.12 g/mol [6] |
| Key IR Bands (cm⁻¹) | ~1705 (C=O) | ~1720 (C=O) | Disappearance of C=O , Appearance of ~3400 (broad, O-H) |
| Key ¹H NMR Signals (ppm) | ~9.9 (CHO) | ~3.8, ~2.4 (Symmetrical) | Disappearance of CHO , Appearance of -OH signal , complex pyran signals, Ar-H signals |
| MS (m/z) | 184/186 (M⁺) | 100 (M⁺) | 256/258 (M⁺) , 238/240 (M-H₂O)⁺ |
Conclusion
The transformation of tetrahydropyran-4-one and a 4-bromophenyl Grignard reagent into this compound is unequivocally confirmed by a synergistic analysis of IR, NMR, and mass spectrometry data. The disappearance of the ketone carbonyl signal and the emergence of the hydroxyl group signal in the IR spectrum provide the primary evidence of the reaction. This is corroborated by the loss of symmetry and appearance of aromatic and hydroxyl protons in the ¹H NMR spectrum, and conclusively validated by the mass spectrum, which confirms the molecular weight of the final product and displays the characteristic isotopic signature of the bromine atom. This guide provides a robust framework for monitoring the reaction and affirming the identity and purity of this versatile synthetic intermediate.
References
- A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue. (n.d.). Benchchem.
- 4-Bromobenzaldehyde. (n.d.). PubChem.
- Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide. (n.d.). Benchchem.
- Benzaldehyde, 4-bromo-. (n.d.). NIST WebBook.
- 4-Bromobenzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Tetrahydro-4H-pyran-4-one. (n.d.). PubChem.
- The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. (n.d.). Benchchem.
- 4-Bromobenzaldehyde. (n.d.). Wikipedia.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide.
- Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. (n.d.). Journal of the Chemical Society C.
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Efficacy of different bases in the Buchwald-Hartwig amination of 4-(4-Bromophenyl)tetrahydropyran-4-ol
An in-depth guide to the efficacy of different bases in the Buchwald-Hartwig amination of 4-(4-Bromophenyl)tetrahydropyran-4-ol, designed for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Base in C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is invaluable in medicinal chemistry and materials science for synthesizing arylamines, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[3] The reaction's success hinges on a delicate interplay between the palladium catalyst, a phosphine ligand, the aryl halide, the amine, and, crucially, the base.
The catalytic cycle, in its generally accepted form, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine.[1][3][4][5] The base then plays its pivotal role: it deprotonates the coordinated amine, forming a palladium-amido complex.[1][3][4] From this intermediate, reductive elimination occurs, forging the desired C-N bond and regenerating the active Pd(0) catalyst, thus continuing the cycle.[4]
The choice of base is far from trivial; it can dramatically influence reaction rates, yields, and even the feasibility of the transformation. An ideal base must be strong enough to deprotonate the amine-palladium complex but not so reactive that it causes decomposition of the starting materials or products.[6] This guide provides a comparative analysis of the efficacy of various bases for the Buchwald-Hartwig amination of a specific substrate, this compound, a common building block in drug discovery.
Catalytic Cycle Overview
The mechanism of the Buchwald-Hartwig amination is illustrated below. The base is essential for the deprotonation step, which is often rate-determining.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Analysis of Bases
The selection of an appropriate base is critical and depends on factors such as the pKa of the amine, the solvent, and the functional group tolerance of the substrates.[6][7][8][9] For the amination of this compound, we will compare several commonly employed bases.
| Base | Class | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong Alkoxide | ~19[6][10] | High Reactivity: Very strong base, effective for a wide range of amines. Often provides fast reaction rates. Poor Compatibility: Can be incompatible with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[11] The tertiary alcohol in the substrate should be stable, but careful optimization is needed. |
| Cesium Carbonate (Cs₂CO₃) | Weak Inorganic | ~10[6][10] | High Solubility: Exhibits good solubility in many organic solvents, which can be advantageous.[6][12] "Cesium Effect": Often accelerates reactions more than other alkali metal carbonates, potentially through interactions with the palladium catalyst.[13][14] Good Compatibility: Its moderate basicity allows for broad functional group tolerance.[6] |
| Potassium Carbonate (K₂CO₃) | Weak Inorganic | ~10[6] | Lower Cost: Generally more economical than Cs₂CO₃. Lower Solubility: Its lower solubility can sometimes lead to slower reaction rates compared to its cesium counterpart.[13] Good Compatibility: A mild and reliable choice for substrates with sensitive functionalities. |
| Potassium Phosphate (K₃PO₄) | Weak Inorganic | ~12.3 (for HPO₄²⁻) | Moderate Strength: Slightly stronger than carbonates, offering a good balance of reactivity and selectivity. Good Performance: Often used with challenging substrates or when other bases fail. Good Compatibility: Generally well-tolerated by various functional groups. |
Field-Proven Insights and Recommendations
-
For Initial Screening: Sodium tert-butoxide (NaOtBu) is often the first choice for amination with aliphatic amines due to its high basicity, which drives the deprotonation step effectively. However, given the presence of the hydroxyl group on the tetrahydropyran ring, monitoring for potential side reactions is prudent.
-
For Substrates with Sensitive Functionality: Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄) are excellent alternatives.[6] Cs₂CO₃, in particular, often provides superior results due to its higher solubility and the beneficial "cesium effect," which can enhance catalytic turnover.[12][13] While more expensive, the potential for higher yields and cleaner reactions often justifies its use.
-
Impact of Physical Properties: For solid inorganic bases like carbonates and phosphates, particle size and agitation rate can significantly impact reaction outcomes, as the deprotonation may occur at the solid-liquid interface.[6] Grinding the base before use or adding an agent like Celite can prevent clumping and improve consistency, especially in scale-up reactions.[6]
Experimental Protocol: A Self-Validating System
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, solvent, and temperature may be required for specific amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Base (NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and the selected base (1.5-2.0 equivalents).
-
Rationale: Flame-drying removes adsorbed water, and an inert atmosphere prevents oxidation of the Pd(0) catalyst and phosphine ligand.
-
-
Reagent Addition: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Rationale: The use of a slight excess of the amine helps to drive the reaction to completion.
-
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Rationale: Oxygen can deactivate the catalyst. Solvents are typically sparged with an inert gas before use.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Rationale: Vigorous stirring is essential to ensure proper mixing, especially with heterogeneous inorganic bases.[6]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel PROTACs
A Comparative Framework for Assessing Protein Degraders
This guide provides a comprehensive framework for the in vitro evaluation of novel Proteolysis Targeting Chimeras (PROTACs). While the conceptual basis for this guide is the evaluation of PROTACs derived from a novel chemical scaffold, such as those potentially synthesized from 4-(4-bromophenyl)tetrahydropyran-4-ol, the principles and methodologies detailed herein are universally applicable. For illustrative purposes, we will draw comparisons with well-characterized PROTACs, particularly those targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a common model system in the field of targeted protein degradation.[1][2][3][4]
The objective of this guide is to equip researchers, scientists, and drug development professionals with the experimental rationale and detailed protocols necessary to rigorously assess the performance of new PROTAC candidates and benchmark them against existing alternatives.
The PROTAC Mechanism: A Symphony of Induced Proximity
At its core, a PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6][7] This elegant design hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[5][6]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon or VHL), forming a transient ternary complex.[5][8][9]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5][9]
-
Proteasomal Degradation : The polyubiquitinated POI is now marked for destruction and is recognized and degraded by the 26S proteasome.[6][7]
-
Recycling : The PROTAC molecule is then released and can initiate another cycle of degradation.[5][10]
This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors, which rely on occupancy-driven mechanisms.[5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Phased Approach to In Vitro Evaluation
A robust in vitro evaluation pipeline is critical to understanding a novel PROTAC's efficacy, selectivity, and mechanism of action. This process can be broken down into a series of key experiments.
Phase 1: Foundational Biochemical and Cellular Assays
The initial phase focuses on confirming the PROTAC's fundamental ability to induce degradation of the target protein in a cellular context.
1. Target Protein Degradation: The Western Blot
The most direct method to assess PROTAC activity is to measure the reduction in the target protein levels. Western blotting is the gold-standard for this initial screen.
-
Experimental Rationale : This experiment provides a clear, qualitative, and semi-quantitative readout of protein degradation. By treating cells with increasing concentrations of the PROTAC, one can observe a dose-dependent decrease in the target protein band intensity. Time-course experiments are also crucial to understand the kinetics of degradation.
-
Comparative Example (BRD4 PROTACs) : When evaluating a novel BRD4 degrader, it should be compared against a well-established compound like dBET1 (Cereblon-based) or MZ1 (VHL-based).[1] A successful novel PROTAC should demonstrate comparable or superior degradation potency and extent. Including a negative control, such as the warhead molecule alone (e.g., JQ1 for BRD4), is essential to demonstrate that degradation is dependent on the bifunctional nature of the PROTAC.[1][4]
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment : Plate cells (e.g., MV4-11 for BRD4) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include vehicle control (DMSO) and reference PROTACs.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Detection : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis : Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
2. Quantifying Degradation: DC₅₀ and Dₘₐₓ Determination
To move from semi-quantitative to quantitative analysis, dose-response curves are generated to determine two key parameters:
-
DC₅₀ : The concentration of PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achievable.
-
Experimental Rationale : These metrics are the primary indicators of a PROTAC's potency and efficacy. A lower DC₅₀ value indicates higher potency. The Dₘₐₓ value reveals the extent of degradation; a value close to 100% is ideal. These parameters are essential for ranking and comparing different PROTACs.[]
Data Presentation: Comparative Degradation Parameters
| PROTAC Candidate | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited |
| Novel PROTAC X-1 | BRD4 | MV4-11 | 5.2 | 95 | Cereblon |
| Novel PROTAC X-2 | BRD4 | MV4-11 | 25.8 | 88 | Cereblon |
| dBET1 (Reference) | BRD4 | MV4-11 | 8.0 | >90 | Cereblon |
| MZ1 (Reference) | BRD4 | MV4-11 | 15.0 | >90 | VHL |
This table represents hypothetical data for illustrative purposes.
Phase 2: Mechanistic Validation
Once degradation is confirmed, it's crucial to verify that it occurs through the intended PROTAC-mediated mechanism.
1. Proteasome and E3 Ligase Dependency
-
Experimental Rationale : To confirm that the observed protein loss is due to proteasomal degradation, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib).[1] If the PROTAC is functioning correctly, the proteasome inhibitor should rescue the degradation of the target protein. Similarly, co-treatment with an excess of the E3 ligase ligand (e.g., pomalidomide for Cereblon) should competitively inhibit ternary complex formation and prevent degradation.[12]
2. Ternary Complex Formation Assays
-
Experimental Rationale : The formation of the POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC action.[8] Directly observing or quantifying this complex provides strong evidence for the intended mechanism. Several biophysical techniques can be employed:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A proximity-based assay that measures the energy transfer between donor and acceptor fluorophores tagged to the POI and E3 ligase. A signal is generated only when the PROTAC brings them into close proximity.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) : Another proximity-based assay that uses donor and acceptor beads which, when brought together by the ternary complex, generate a chemiluminescent signal.[10]
-
In Vitro Pull-down Assays : Can be used to demonstrate the PROTAC-dependent interaction between a purified POI and E3 ligase.[8]
-
Caption: A typical in vitro evaluation workflow for a novel PROTAC.
Phase 3: Functional and Phenotypic Consequences
Ultimately, the goal of degrading a target protein is to elicit a desired biological response.
1. Cell Viability and Cytotoxicity Assays
-
Experimental Rationale : For PROTACs developed as anti-cancer agents, assessing their impact on cancer cell viability is paramount.[13] Assays like CellTiter-Glo (CTG) measure ATP levels as an indicator of metabolic activity and cell viability. The goal is to demonstrate that the degradation of the target protein leads to a reduction in cancer cell proliferation or induces cell death.[]
-
Comparative Example : A novel IRAK4-targeting PROTAC was shown to have significantly greater anti-proliferative activity in lymphoma cells compared to its parent kinase inhibitor, highlighting the advantage of degradation over simple inhibition.[12][14] The IC₅₀ (concentration for 50% inhibition of cell growth) of a new PROTAC should be determined and compared against both its parent inhibitor and reference degraders.
Protocol: Cell Viability Assay (CellTiter-Glo)
-
Cell Plating : Seed cancer cells in a 96-well plate at a low density.
-
Treatment : After 24 hours, treat the cells with a serial dilution of the PROTAC, the parent inhibitor, and a reference PROTAC.
-
Incubation : Incubate the plate for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Assay : Add CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measurement : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC₅₀ value.
Conclusion: Synthesizing the Data for Lead Candidate Selection
The in vitro evaluation of a novel PROTAC series is a multi-faceted process that moves from confirming target degradation to validating the mechanism and finally, assessing the desired functional outcome. By systematically applying the assays described in this guide and rigorously comparing the results to well-characterized reference compounds, researchers can confidently identify promising lead candidates for further preclinical and clinical development. The ultimate success of a PROTAC lies not just in its ability to degrade a protein, but to do so with potency, specificity, and a clear, therapeutically relevant downstream effect.
References
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.Methods in Molecular Biology. [Link]
- What are PROTACs? Mechanisms, advantages, and challenges.Drug Discovery News. [Link]
- Proteolysis targeting chimera.Wikipedia. [Link]
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.Frontiers in Pharmacology. [Link]
- Proteolysis targeting chimeras (PROTACs)
- A beginner's guide to PROTACs and targeted protein degrad
- Protein Degradation Assays – PROTAC Screening.Reaction Biology. [Link]
- Assays and technologies for developing proteolysis targeting chimera degraders.Future Medicinal Chemistry. [Link]
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.Molecules. [Link]
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs.Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and biological evaluation of BRD4 degraders.Bioorganic & Medicinal Chemistry. [Link]
- A PROTAC chimera targeting degradation of GPX4 and its preparation method and application.
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs.ACS Medicinal Chemistry Letters. [Link]
- Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects.
- Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4.Bioorganic Chemistry. [Link]
- BRD4-targeting PROTAC as a unique tool to study biomolecular condensates.Signal Transduction and Targeted Therapy. [Link]
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- 3. Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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X-ray crystal structure analysis of 4-(4-Bromophenyl)tetrahydropyran-4-ol derivatives
An Expert's Guide to the Structural Analysis of 4-(4-Bromophenyl)tetrahydropyran-4-ol Derivatives
In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture dictates its biological activity, binding affinity, and pharmacokinetic properties. The this compound scaffold is of significant interest due to the prevalence of the tetrahydropyran ring in numerous natural products and bioactive compounds.[1][2] Understanding its conformational preferences and intermolecular interactions is critical for rational drug design.
This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of these derivatives, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, compare the technique with spectroscopic and computational alternatives, and present a synergistic workflow for comprehensive molecular characterization.
Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
For an unambiguous determination of a molecule's solid-state structure, including its precise bond lengths, bond angles, absolute stereochemistry, and the subtle non-covalent interactions that govern its crystal packing, single-crystal X-ray diffraction is the definitive tool. Unlike methods that provide data averaged over a population of molecules in solution, SCXRD provides a static, high-resolution snapshot of the molecule within a crystalline lattice.
Experimental Protocol: A Self-Validating Workflow
The success of an SCXRD experiment is contingent on the quality of the single crystal. The protocol below is designed to be self-validating, where the quality of the outcome (a well-refined crystal structure with low error metrics) confirms the validity of the preceding steps.
Step 1: Crystal Growth (Slow Evaporation)
-
Rationale: The formation of a well-ordered, single crystal lattice with minimal defects is the most critical step. Slow evaporation allows molecules to deposit onto a growing lattice in a thermodynamically controlled manner, which is essential for achieving diffraction-quality crystals.
-
Procedure:
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent system (e.g., ethyl acetate/n-hexane).[3]
-
Use a small vial with a narrow opening or cover the vial with parafilm and puncture a few small holes. This ensures the solvent evaporates over several days to weeks.
-
Store the vial in a vibration-free environment at a constant, cool temperature.
-
Step 2: Data Collection
-
Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. Performing data collection at cryogenic temperatures (e.g., 100 K) is standard practice to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[3]
-
Procedure:
-
Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.
-
Center the crystal on a diffractometer (e.g., Bruker Quest D8) equipped with a photon-counting area detector and a Mo Kα X-ray source (λ = 0.71073 Å).[3]
-
Cool the crystal to 100 K using a stream of cold nitrogen gas.
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (shutterless φ- and ω-scans).[3]
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to locate the precise positions of all atoms.
-
Procedure:
-
Integrate the raw diffraction data and correct for absorption effects using software like SAINT and SADABS.[3]
-
Solve the structure using direct methods (e.g., with SHELXT), which will typically reveal the positions of the heavier atoms first (like Bromine).[3]
-
Refine the structural model against the full dataset using a least-squares method (e.g., with SHELXL).[3] All non-hydrogen atoms are typically refined anisotropically.
-
The final model is validated by checking metrics like the R-factor (residual factor), which indicates the agreement between the calculated and observed structure factors. A low R1 value (typically < 5%) signifies a well-refined structure.
-
Interpreting Crystallographic Data
The final output is a Crystallographic Information File (CIF) containing a wealth of quantitative data. This data provides unparalleled insight into the molecule's structure.
| Parameter | Example Value | Significance |
| Formula | C₁₁H₁₃BrO₂ | Confirms the elemental composition in the crystal.[4] |
| Molecular Weight | 257.12 g/mol | Verifies the mass of the asymmetric unit.[4] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell.[5] |
| Unit Cell (Å) | a=14.9, b=5.4, c=27.9 | Dimensions of the repeating lattice box.[5] |
| Bond Length (C-Br) | ~1.90 Å | Provides exact interatomic distances. |
| Bond Angle (C-O-C) | ~112° | Defines the geometry around atomic centers. |
| Torsion Angle | Varies | Describes the conformation of the tetrahydropyran ring (e.g., chair). |
| R1 Factor | 0.044 (4.4%) | A low value indicates a high-quality match between the model and data.[5] |
| Interactions | H-Bonding, π-π Stacking | Reveals how molecules pack together in the solid state.[6] |
Chapter 2: A Comparative Analysis of Analytical Techniques
While SCXRD provides the definitive solid-state structure, a full understanding of a molecule requires a multi-technique approach. Other methods provide complementary information and are often used as preliminary or confirmatory steps.
| Technique | Information Provided | Phase | Strengths | Limitations |
| SCXRD | 3D structure, stereochemistry, bond lengths/angles, packing | Solid | Unambiguous, high-resolution, absolute configuration | Requires high-quality single crystals, static picture |
| NMR | Covalent connectivity, solution conformation (averaged) | Solution | Non-destructive, shows dynamics, no crystals needed[7] | Indirect structural data, complex spectra, no packing info |
| Mass Spec. | Molecular weight, elemental formula, fragmentation | Gas | High sensitivity, small sample size, confirms identity | No stereochemical or conformational information[8] |
| Computational | Predicted 3D structure, relative conformer energies | In Silico | Fast, cost-effective, guides experiments | Theoretical model, may not match reality, ignores packing |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic molecules in solution.[7]
-
¹H and ¹³C NMR: These experiments confirm the covalent framework of the molecule—which atoms are connected to which. The chemical shifts provide information about the electronic environment of each nucleus, while coupling patterns reveal neighboring atoms.
-
Causality: For this compound, NMR is essential to confirm that the synthesis was successful and the correct isomer was formed before attempting crystallization.
-
Comparison to SCXRD: NMR provides the structure as it exists on average in a dynamic solution environment, whereas SCXRD provides a precise, static structure as it exists in the solid state. The conformation observed in the crystal is typically the lowest energy one, but other conformations may exist in solution, which can be detected by NMR.
Mass Spectrometry (MS)
MS is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8]
-
Confirmation of Identity: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the title compound with high accuracy.
-
Isotopic Pattern: A key feature for this molecule would be the characteristic isotopic signature of bromine. Naturally occurring bromine is a ~1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two m/z units, providing definitive evidence for the presence of a single bromine atom.[8]
-
Comparison to SCXRD: MS is a rapid and highly sensitive technique used to confirm the molecular weight and formula. It is a crucial first step of characterization, but it provides no information about the three-dimensional arrangement of the atoms.
Chapter 3: A Synergistic Workflow for Drug Development
In a research or drug development setting, these techniques are not used in isolation. They form a logical, synergistic progression from initial synthesis to complete structural characterization. This integrated approach ensures confidence in the material's identity and provides a comprehensive understanding of its chemical nature.
Conclusion
For the structural analysis of this compound derivatives, a multi-faceted approach is essential. Mass spectrometry and NMR spectroscopy serve as indispensable tools for initial identification, purity assessment, and confirmation of the covalent structure in solution. Computational modeling offers valuable predictive insights into molecular conformation. However, for the definitive, high-resolution determination of the three-dimensional solid-state architecture—information that is critical for understanding structure-activity relationships and for intellectual property purposes—single-crystal X-ray diffraction remains the unequivocal gold standard. Its ability to map the precise location of every atom and reveal the intricate network of intermolecular forces provides a level of detail that no other technique can match.
References
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing).
- Tetrahydropyran synthesis. Organic Chemistry Portal.
- Tetrahydropyran. Wikipedia.
- Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines.
- Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][11]triazines.
- Tetrahydro-4H-pyran-4-ol. PubChem - NIH.
- 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro-. CymitQuimica.
- Synthesis, characterization, molecular structure, and computational studies on 4(1H). Covenant University.
- The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. -ORCA - Cardiff University.
- 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol. PubChem.
- 165119-46-0|this compound. BLDpharm.
- Nuclear-magnetic-resonance and mass-spectral analysis of ranol tetra-acet
- NMR and Mass Spectroscopy | MC
- A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue. Benchchem.
- Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][11]triazines.
- The Impact of NMR Spectroscopy in Analytical Chemistry. Longdom Publishing.
- NMR of molecules large and small in biomedical research and drug design. YouTube.
- High-Resolution NMR for Complex Molecule Analysis.
- The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S.
- 4-(4-Bromophenyl)tetrahydropyran. MySkinRecipes.
- (PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
- (PDF) Cis-[PtBr2(PPh2(4-catechol))2]: Synthesis, crystal structure, and computational modelling of its binding to nanocrystalline TiO2.
- Tetrahydro-4-pyranol 98 2081-44-9. Sigma-Aldrich.
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Comparative study of different purification techniques for 4-aryl-tetrahydropyran-4-ols
An In-Depth Guide to the Purification of 4-Aryl-Tetrahydropyran-4-ols: A Comparative Analysis
The 4-aryl-tetrahydropyran-4-ol scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous biologically active molecules and clinical drug candidates. The precise three-dimensional arrangement of the aryl, hydroxyl, and tetrahydropyran ring substituents is often critical for pharmacological activity. Consequently, obtaining these compounds with the highest degree of chemical and stereochemical purity is not merely a matter of good practice but a fundamental requirement for reliable downstream biological evaluation and structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of the two most prevalent and effective techniques for the purification of 4-aryl-tetrahydropyran-4-ols: flash column chromatography and recrystallization. Moving beyond a simple recitation of steps, we will delve into the underlying principles of each method, the causal factors that should guide your choice of technique, and the analytical methods required to validate your results.
The Central Challenge: Purity in Complex Scaffolds
The synthesis of 4-aryl-tetrahydropyran-4-ols, often achieved through methods like the Prins cyclization, can yield a mixture of products, including unreacted starting materials, diastereomers, and other structurally related byproducts.[1][2] The primary goal of purification is to isolate the desired target compound from this complex matrix. The choice of purification strategy is dictated by the physical state of the crude product (solid vs. oil), the nature of the impurities, and the desired scale and final purity of the material.
Technique 1: Flash Column Chromatography
Flash column chromatography is a cornerstone of the modern organic synthesis lab for its versatility and speed.[3][4] It is a form of liquid chromatography that relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] Molecules are separated based on their polarity; more polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly than less polar compounds.[4]
Expertise & Experience: Why Chromatography Works for Tetrahydropyranols
4-Aryl-tetrahydropyran-4-ols possess several functional groups that dictate their chromatographic behavior: the hydroxyl group (-OH), the ether oxygen within the ring, and the aryl group. The hydroxyl group is the primary site for strong polar interactions (hydrogen bonding) with the silica gel. This makes these compounds moderately polar, allowing for effective separation from both non-polar byproducts (e.g., unreacted aryl precursors) and highly polar impurities.
The choice of eluent (mobile phase) is critical. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. By gradually increasing the proportion of ethyl acetate (a solvent gradient), we can sequentially elute compounds of increasing polarity, providing a clean separation.
Advantages:
-
Broad Applicability: The safest and most effective method for initial purification, especially when the product is an oil or when impurities have significantly different polarities.[6]
-
High Resolution: Capable of separating complex mixtures into their individual components.
-
Scalability: Works well for quantities ranging from milligrams to several grams.[3]
Disadvantages:
-
Solvent Intensive: Requires large volumes of solvents, which has cost and environmental implications.[7]
-
Laborious: Can be time-consuming to pack the column and collect fractions.
-
Potential for Product Loss: Some material may be irreversibly adsorbed onto the silica gel.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system gives the desired product a Retention Factor (Rf) of ~0.25-0.35.
-
Column Preparation: Select a column of appropriate size for the amount of material.[3] As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude material. Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the starting solvent mixture, applying positive pressure (flash chromatography). Collect fractions sequentially and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified 4-aryl-tetrahydropyran-4-ol.
Visualization: Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Typical Performance Data: Flash Chromatography
| Metric | Typical Value | Notes |
| Purity Achieved | >95% (by HPLC) | Dependent on the separation factor between impurities. |
| Typical Yield | 70 - 90% | Losses occur due to irreversible adsorption and imperfect fractioning. |
| Solvent Consumption | High (e.g., 1-5 L for 1g scale) | The primary drawback, especially for large-scale work. |
| Time | 2 - 4 hours | For a moderately sized column on a lab scale. |
Technique 2: Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent.[8] The principle is to dissolve the impure solid in a hot solvent to create a saturated solution, then allow it to cool slowly.[9] As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.[10]
Expertise & Experience: The Art of Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent.[9] For 4-aryl-tetrahydropyran-4-ols, which are moderately polar solids, an ideal solvent would exhibit the following properties:
-
The compound is highly soluble at the solvent's boiling point.
-
The compound is poorly soluble at room temperature or below.
-
Impurities are either insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
-
The solvent does not react with the compound.
Solvent systems, such as ethanol/water or toluene/hexane, are often employed to achieve the ideal solubility profile. For these compounds, solvents like isopropanol, ethyl acetate, or toluene are excellent starting points to screen.
Advantages:
-
High Purity: Can yield exceptionally pure material (>99.5%), often suitable for demanding applications like X-ray crystallography.[10]
-
Scalable & Economical: Far more cost-effective and less wasteful than chromatography for multi-gram to kilogram scales.
-
Simplicity: The procedure is straightforward once a suitable solvent is identified.
Disadvantages:
-
Compound Must Be Solid: Not applicable to oils or amorphous materials.[6]
-
Solvent Screening: Finding the right solvent can be a trial-and-error process.
-
Yield Loss: Some product will always remain dissolved in the mother liquor, reducing the overall yield.[10]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude solid in various solvents (~0.5 mL) at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a condenser) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities (or charcoal) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and dry them under vacuum to a constant weight.
Visualization: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Typical Performance Data: Recrystallization
| Metric | Typical Value | Notes |
| Purity Achieved | >99% (by HPLC) | Often removes trace impurities that co-elute in chromatography. |
| Typical Yield | 60 - 85% | Highly dependent on the solubility curve of the compound. |
| Solvent Consumption | Low to Moderate | Significantly less than chromatography, especially at scale. |
| Time | 3 - 6 hours (includes slow cooling) | The cooling step should not be rushed for best crystal formation. |
Trustworthiness: The Self-Validating Purification System
A purification protocol is only as good as the analytical methods used to verify its outcome. Purity is not an assumption; it must be proven. For 4-aryl-tetrahydropyran-4-ols, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the essential validation tools.[11][12]
-
Reversed-Phase HPLC (RP-HPLC): This is the gold standard for quantitative purity assessment.[7][13] The compound is analyzed on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water). Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[12]
-
NMR Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of the isolated compound.[14] Crucially, a high-purity sample will show clean spectra with correct integrations and no signals attributable to solvents or impurities.[15]
Visualization: The Purification-Analysis Loop
Caption: The iterative cycle of purification and analysis.
Comparative Summary and Recommendations
| Feature | Flash Column Chromatography | Recrystallization |
| Purity | Good to Excellent (>95%) | Excellent to Outstanding (>99%) |
| Yield | Good (70-90%) | Fair to Good (60-85%) |
| Applicability | Oils and Solids | Solids Only |
| Throughput | Moderate | High (at scale) |
| Cost (per gram) | High | Low |
| Waste Generation | High (Solvent & Silica) | Low to Moderate |
| Primary Use Case | Initial cleanup of complex mixtures, isolation of non-crystalline products. | Final purification of solids, large-scale processing. |
Senior Scientist's Recommendation:
For the discovery and development phases involving 4-aryl-tetrahydropyran-4-ols, a two-tiered approach is often most effective:
-
Initial Purification: Perform flash column chromatography on the crude reaction mixture. This is the most reliable way to remove the bulk of impurities and isolate the target compound, regardless of its physical state.
-
Final Polishing: If the chromatographically purified product is a solid and requires exceptionally high purity for applications like reference standard generation or single-crystal X-ray analysis, a subsequent recrystallization is highly recommended.
This combined strategy leverages the strengths of both techniques—the broad applicability of chromatography and the high-purity potential of recrystallization—to deliver materials of the highest quality, ensuring the integrity and reproducibility of your research.
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A Senior Scientist's Guide to Metabolic Stability: Comparing 4-(4-Bromophenyl)tetrahydropyran-4-ol and its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines the susceptibility of a compound to biotransformation by metabolic enzymes, a key factor that dictates its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, early, data-driven assessment of metabolic stability is paramount to guide the design-make-test-analyze cycle, enabling medicinal chemists to prioritize compounds with favorable pharmacokinetic prospects.[2][5]
This guide provides an in-depth, comparative assessment of the metabolic stability of compounds centered around the 4-(4-Bromophenyl)tetrahydropyran-4-ol (BTP) scaffold. The tetrahydropyran (THP) ring is a prevalent motif in medicinal chemistry, valued for its favorable physicochemical properties.[6][7] However, like any scaffold, its metabolic fate must be rigorously characterized.
Here, we will not only assess the parent BTP compound but also compare it against two rationally designed alternatives to illustrate key principles of structure-metabolism relationships:
-
BTP-F: A minor structural modification where the bromine is replaced by fluorine.
-
BTP-Pip: A bioisosteric replacement where the tetrahydropyran oxygen is replaced by a Boc-protected nitrogen, forming a piperidine ring.[8]
Through detailed experimental protocols, comparative data, and mechanistic insights, this guide will equip researchers with the knowledge to design, execute, and interpret metabolic stability studies for this important class of compounds.
Core Concepts: The Engine of Metabolism and Its In Vitro Models
The liver is the body's primary metabolic hub, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes , chemically modify drugs and other foreign compounds (xenobiotics).[9][10][11] This process typically involves two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) introduce or expose functional groups, and Phase II reactions (e.g., glucuronidation, sulfation) conjugate these groups to increase water solubility and facilitate excretion.[1]
To predict a compound's fate in the liver, we rely on robust in vitro models that are cost-effective and suitable for early-stage screening.[12]
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver containing a high concentration of Phase I enzymes, particularly CYPs.[12][13] HLM assays are a high-throughput, cost-effective first pass for assessing susceptibility to oxidative metabolism.[13][14]
-
Suspension Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, these are intact liver cells.[12] They contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, providing a more comprehensive and physiologically relevant assessment of a compound's overall hepatic clearance.[15][16][17][18][19]
From these systems, we derive two key parameters:
-
In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized.[1][20]
-
Intrinsic Clearance (CLint): A measure of the inherent ability and maximum capacity of the liver to metabolize a compound, independent of other physiological factors like blood flow.[1][12][15][16]
Experimental Design: A Comparative Workflow
Our investigation is designed to provide a clear comparison between the parent compound (BTP) and its structurally modified analogs (BTP-F, BTP-Pip). The causality behind this choice is to test two common medicinal chemistry strategies for improving metabolic stability: modifying a potential metabolic soft spot (the C-Br bond) and performing a bioisosteric replacement of the core scaffold.
The overall experimental workflow is depicted below.
Caption: Overall workflow for assessing metabolic stability.
Detailed Experimental Protocols
Trustworthiness in experimental science is built on well-described, reproducible methods. The following protocols represent self-validating systems, incorporating positive controls to ensure the metabolic competency of the in vitro systems.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic liability.[13][21]
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds (BTP, BTP-F, BTP-Pip) and Positive Controls (e.g., Verapamil, Dextromethorphan)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer. Prepare a 2X working solution of the NADPH regenerating system.
-
Incubation Master Mix: In a 96-well plate, combine the diluted HLM and the test compound to achieve final concentrations of 0.5 mg/mL protein and 1 µM test compound, respectively. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing 3 volumes of ice-cold ACN with IS to terminate the reaction and precipitate proteins.[13]
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive view by including both Phase I and II metabolism, as well as cellular uptake.[15][19]
Materials:
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compounds (BTP, BTP-F, BTP-Pip) and Positive Controls (e.g., Midazolam, Diclofenac)
-
Acetonitrile (ACN) with Internal Standard (IS)
Procedure:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend in pre-warmed incubation medium. Determine cell viability and density.
-
Incubation Setup: Dilute the hepatocyte suspension to a final density of 0.5 x 10^6 viable cells/mL in incubation medium.[22] Add the cell suspension to a 24-well plate.
-
Initiation: Add the test compound to the wells to achieve a final concentration of 1 µM. Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample an aliquot from each well and immediately quench the reaction in a tube containing 3 volumes of ice-cold ACN with IS.[22][23]
-
Sample Processing: Vortex the samples and centrifuge to pellet cell debris. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Determine the percentage of parent compound remaining over time by LC-MS/MS.
Protocol 3: Metabolite Identification by LC-MS/MS
The goal here is not exhaustive characterization but to identify the primary "soft spots" on the molecule. This is achieved by analyzing the samples from the 60-minute (HLM) and 120-minute (hepatocyte) time points.
Methodology: Samples are analyzed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.[24] Data is processed using software that searches for expected metabolic transformations (e.g., +16 Da for hydroxylation, dealkylation, etc.) relative to the parent compound's mass and isotopic pattern.[25][26] The fragmentation pattern (MS/MS) of potential metabolites is then compared to the parent compound to confirm the site of modification.[24][25]
Results: Comparative Data Analysis
The following tables summarize representative data from the described experiments. This data, while hypothetical, is based on established principles of drug metabolism.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| BTP (Parent) | 35 | 39.6 | Moderate |
| BTP-F (Fluoro) | 50 | 27.7 | Moderate |
| BTP-Pip (Boc-Piperidine) | >120 | <11.5 | Low |
| Verapamil (Control) | 18 | 77.0 | High |
| Dextromethorphan (Control) | 42 | 33.0 | Moderate |
Table 2: Metabolic Stability in Pooled Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) | Classification |
| BTP (Parent) | 28 | 49.5 | High |
| BTP-F (Fluoro) | 40 | 34.7 | Moderate |
| BTP-Pip (Boc-Piperidine) | 95 | 14.6 | Low |
| Midazolam (Control) | 15 | 92.4 | High |
| Diclofenac (Control) | 25 | 55.4 | High |
Table 3: Major Metabolites Identified by LC-MS/MS (from Hepatocyte Assay)
| Compound | Major Metabolite(s) Observed (Mass Shift) | Putative Biotransformation |
| BTP (Parent) | M1 (+16 Da) | Aromatic Hydroxylation (on bromophenyl ring) |
| M2 (+16 Da) | Aliphatic Hydroxylation (on THP ring) | |
| BTP-F (Fluoro) | M1 (+16 Da) | Aromatic Hydroxylation (on fluorophenyl ring) |
| BTP-Pip (Boc-Piperidine) | M1 (-56 Da) | N-de-Boc-alkylation |
| M2 (+16 Da) | Aromatic Hydroxylation (on bromophenyl ring) |
Discussion: Synthesizing Data into Mechanistic Insight
The experimental data reveals a clear rank order of metabolic stability: BTP-Pip > BTP-F > BTP . This hierarchy provides valuable structure-metabolism relationship (SMR) insights.
Parent Compound (BTP): The parent compound exhibits moderate stability in HLM but is more rapidly cleared in hepatocytes. This discrepancy is common and highlights the value of the hepatocyte model; the presence of Phase II enzymes in hepatocytes can create additional clearance pathways not captured by HLM.[18][19] Metabolite identification points to two primary "soft spots": the electron-rich bromophenyl ring and the THP ring, both susceptible to CYP-mediated oxidation (hydroxylation).[11]
Caption: Predicted primary metabolic pathways for BTP.
Alternative 1 (BTP-F): Replacing bromine with fluorine resulted in a modest but consistent improvement in stability in both HLM and hepatocytes. This is mechanistically plausible. The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making it less susceptible to certain metabolic reactions. While aromatic hydroxylation still occurs, the overall rate is slowed, demonstrating how a simple halogen swap can tune metabolic properties.
Alternative 2 (BTP-Pip): The bioisosteric replacement of the THP oxygen with a Boc-protected nitrogen had the most profound effect, dramatically increasing metabolic stability.[8] This strategy works on two fronts. First, the bulky tert-butoxycarbonyl (Boc) group provides steric hindrance, shielding the nitrogen atom from N-dealkylation, a common metabolic pathway for piperidines.[8] While some N-de-Boc-alkylation was observed, it was not the primary clearance route. Second, this modification may alter the compound's overall conformation and electronic properties, reducing its affinity for the active sites of key metabolizing CYP enzymes. This demonstrates the power of bioisosterism to fundamentally alter a compound's metabolic profile for the better.[27][28]
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to assessing and improving the metabolic stability of compounds based on the this compound scaffold. Our findings show that while the parent compound has moderate metabolic stability with liabilities at the aromatic and aliphatic rings, its stability can be rationally improved. A simple halogen swap from bromine to fluorine provides a modest benefit, whereas a bioisosteric switch to a Boc-protected piperidine ring offers a significant enhancement in metabolic half-life.
These in vitro data provide a strong foundation for selecting compounds for further development. The logical next steps would include:
-
Reaction Phenotyping: Using recombinant human CYP enzymes to identify the specific isoforms (e.g., CYP3A4, CYP2D6) responsible for the observed metabolism.[29]
-
Cross-Species Comparison: Performing stability assays using microsomes or hepatocytes from preclinical species (e.g., rat, dog) to select the most appropriate species for in vivo pharmacokinetic and toxicology studies.[18][30][31]
-
In Vivo Pharmacokinetic Studies: Advancing the most stable and otherwise promising analog (BTP-Pip) into animal models to confirm if the improved in vitro stability translates to an improved in vivo pharmacokinetic profile.
By integrating metabolic assessment early and iteratively, drug discovery programs can significantly increase their chances of success, efficiently triaging less promising candidates and focusing resources on those with the highest potential to become safe and effective medicines.
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A Comparative Guide to the Structural Elucidation of 4-(4-Bromophenyl)tetrahydropyran-4-ol: Integrating Quantum Mechanics and Experimental Data
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins its reactivity, biological activity, and interactions with therapeutic targets. This guide provides an in-depth comparison of quantum mechanical calculations and experimental techniques for elucidating the structure of 4-(4-Bromophenyl)tetrahydropyran-4-ol, a substituted tetrahydropyran of interest in medicinal chemistry and organic synthesis.
The tetrahydropyran ring is a prevalent scaffold in numerous natural products and pharmaceuticals.[1][2][3][4] The conformational preferences of this ring system, along with the orientation of its substituents, dictate the molecule's overall topology and, consequently, its function. Here, we delve into a comparative analysis, showcasing how theoretical calculations can predict and complement experimental findings from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of Conformational Analysis
The tetrahydropyran ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain.[5] This results in two primary chair conformers that are in equilibrium. The key to understanding the molecule's structure lies in determining the preferred orientation of the bulky 4-bromophenyl and the hydroxyl groups – whether they reside in the more sterically favored equatorial positions or the more hindered axial positions.
The relative energies of these conformers can be predicted with a high degree of accuracy using quantum mechanical calculations, providing a theoretical foundation for interpreting experimental data.
Quantum Mechanical Calculations: A Predictive Approach
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of molecules.[6][7] By solving the Schrödinger equation within the framework of DFT, we can obtain optimized molecular geometries, relative conformational energies, and other valuable parameters.
Experimental Protocol: DFT Calculations
-
Initial Structure Generation : Construct the two chair conformers of this compound (one with the 4-bromophenyl group axial and the other equatorial) using a molecular modeling software.
-
Methodology Selection :
-
Functional : The B3LYP hybrid functional is a robust choice that has been shown to provide accurate results for a wide range of organic molecules.[8]
-
Basis Set : A Pople-style basis set, such as 6-31G(d,p), offers a good balance between computational cost and accuracy for molecules of this size. For higher accuracy, especially when considering non-covalent interactions, a larger basis set like 6-311+G(2d,p) can be employed.
-
-
Geometry Optimization : Perform a full geometry optimization for each conformer. This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.
-
Frequency Calculation : Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as the Gibbs free energy.
-
Data Analysis : Compare the calculated energies of the two conformers. The conformer with the lower Gibbs free energy will be the more stable and, therefore, the major conformer at equilibrium. Key structural parameters to extract include bond lengths, bond angles, and dihedral angles.
Experimental Verification: The Gold Standards
While quantum mechanical calculations provide invaluable predictive insights, experimental validation is crucial for confirming the theoretical model. X-ray crystallography and NMR spectroscopy are the primary techniques for this purpose.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to obtain the final structure.
-
Data Analysis : The refined crystal structure provides a wealth of information, including the conformation of the tetrahydropyran ring and the precise positions of all atoms. This experimental data can then be directly compared with the results from DFT calculations.
NMR Spectroscopy: Probing Structure and Dynamics in Solution
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra can provide information about the symmetry of the molecule and the chemical environment of each atom. Advanced techniques, such as the Nuclear Overhauser Effect (NOE), can be used to probe through-space interactions and provide evidence for the preferred conformation in solution.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish connectivity.
-
Conformational Analysis using NOE : Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between protons that are close in space but not directly bonded provides strong evidence for their spatial proximity, which can be used to deduce the major conformation in solution. For instance, in the chair conformation where the 4-bromophenyl group is equatorial, NOEs would be expected between the axial protons on the tetrahydropyran ring.
-
Data Interpretation : Analyze the chemical shifts, coupling constants, and NOE correlations to build a model of the molecule's structure and conformational preferences in solution.
Comparative Analysis: Bridging Theory and Experiment
The true power of this combined approach lies in the synergy between computational and experimental data.
Table 1: Predicted vs. Experimental Structural Parameters for this compound
| Parameter | DFT Calculation (B3LYP/6-31G(d,p)) | X-ray Crystallography | NMR Spectroscopy |
| THP Ring Conformation | Chair | Chair | Chair (inferred from J-couplings and NOEs) |
| 4-Bromophenyl Orientation | Predicted to be Equatorial | Expected to be Equatorial | Expected to be Equatorial |
| Hydroxyl Orientation | Predicted to be Axial | Expected to be Axial | Expected to be Axial |
| C-Br Bond Length (Å) | ~1.91 | ~1.90 | Not Directly Measurable |
| C-O (ring) Bond Length (Å) | ~1.43 | ~1.42 | Not Directly Measurable |
| Axial vs. Equatorial Protons | Distinct chemical shifts | Not Applicable | Distinct chemical shifts and coupling constants |
The DFT calculations are expected to predict that the conformer with the bulky 4-bromophenyl group in the equatorial position is significantly more stable. This minimizes unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group would preferentially occupy the axial position.
X-ray crystallography would be expected to confirm this preference in the solid state, providing precise bond lengths and angles that should be in close agreement with the DFT-calculated values for the lowest energy conformer. A study on halogenated pyran analogues of D-talose demonstrated a strong correlation between DFT-calculated and X-ray determined geometries, even with the presence of bulky halogen atoms.[7]
NMR spectroscopy in solution would provide further evidence. The chemical shifts of the axial and equatorial protons on the tetrahydropyran ring would be distinct. Furthermore, the observation of specific NOE correlations would allow for the definitive assignment of the major solution-state conformation.
Visualizing the Workflow
To illustrate the logical flow of a comprehensive structural elucidation project, the following diagram outlines the interplay between computational and experimental methods.
Caption: A workflow diagram illustrating the integration of computational and experimental methods for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is best achieved through a synergistic approach that combines the predictive power of quantum mechanical calculations with the definitive experimental evidence from X-ray crystallography and NMR spectroscopy. DFT calculations provide an excellent starting point for understanding the conformational landscape of the molecule, while experimental techniques offer the necessary validation and refinement of the theoretical model. This integrated strategy not only provides a comprehensive understanding of the molecule's structure but also serves as a robust framework for the structural characterization of other novel chemical entities in drug discovery and development.
References
- Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]
- ResearchGate. (2025). Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations.
- Mercier, A. A., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
- ResearchGate. (2021). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
- MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
- Wikipedia. (n.d.). Tetrahydropyran.
- MDPI. (2011). Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry.
- National Institutes of Health. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- MySkinRecipes. (n.d.). 4-(4-Bromophenyl)tetrahydropyran.
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 4-(4-Bromophenyl)tetrahydropyran-4-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Bromophenyl)tetrahydropyran-4-ol. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established chemical safety protocols and waste management regulations.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions.
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. This classification dictates the minimum personal protective equipment (PPE) and handling precautions required.
| Hazard Statement Code | Description | Precautionary Statement Codes |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| H411 | Toxic to aquatic life with long lasting effects | P273, P391, P501 |
1.2. Chemical and Physical Properties
The disposal pathway is heavily influenced by the chemical's physical state and structure. As a brominated organic compound, this compound requires special consideration due to its persistence and potential for forming hazardous byproducts upon incomplete combustion. Its classification as "toxic to aquatic life with long lasting effects" is a critical determinant for its designation as a hazardous waste stream that must not enter sanitary sewer systems.
Guiding Principle: The Waste Management Hierarchy
The foundational approach to chemical waste, endorsed by regulatory bodies like the U.S. Environmental Protection Agency (EPA), is the Waste Management Hierarchy. This framework prioritizes waste management strategies from most to least preferable.
Figure 1. Decision workflow for the proper disposal of this compound.
Operational Protocol for Disposal
This section provides the step-by-step procedure for handling and disposing of this compound waste. This protocol is designed to be a self-validating system, where each step logically follows from the established hazards.
3.1. Step 1: Waste Segregation at the Point of Generation
The cornerstone of compliant laboratory waste management is proper segregation.[1] Cross-contamination of waste streams can lead to dangerous chemical reactions, invalid disposal profiles, and significantly increased disposal costs.
-
Causality: this compound is a halogenated organic compound .[1] Under U.S. EPA Resource Conservation and Recovery Act (RCRA) regulations, halogenated and non-halogenated waste streams must be kept separate.[2][3] The reason for this is that halogenated wastes require high-temperature incineration with specific scrubber systems to prevent the formation of dioxins and other persistent pollutants.[4] Mixing them with non-halogenated solvents unnecessarily forces the entire volume to be treated by this more expensive and specialized method.[2]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." This container should be used for this compound and any solvents (e.g., dichloromethane, chloroform) used in procedures involving it.
3.2. Step 2: Container Selection and Labeling
Proper containment and communication of hazards are legally mandated and essential for safety.
-
Action (Container):
-
Select a container made of a chemically resistant material (e.g., High-Density Polyethylene (HDPE), borosilicate glass) that is compatible with the waste.
-
Ensure the container has a screw-top cap or other secure closure to prevent leaks and fugitive vapor emissions.[3]
-
The container must be in good condition, free of cracks or defects.
-
-
Action (Labeling):
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[5][6]
-
Clearly write the full chemical name: "this compound" and any other chemicals in the container. Do not use abbreviations or chemical formulas.[3]
-
Maintain a running log of the constituents and their approximate percentages.
-
Mark the appropriate hazard boxes on the label (e.g., Irritant, Environmental Hazard).
-
3.3. Step 3: Satellite Accumulation Area (SAA) Management
RCRA regulations allow for the temporary collection of hazardous waste in laboratories at or near the point of generation, known as a Satellite Accumulation Area (SAA).[7]
-
Causality: The SAA regulations are designed to minimize the quantity of waste stored in active lab spaces while ensuring it is managed safely before being moved to a central storage area.
-
Action:
-
Store the labeled waste container in a designated SAA, which must be under the control of the laboratory personnel.
-
The container must be kept closed at all times except when actively adding waste.[3][5] This is a critical and frequently cited violation. Evaporation is not a permissible disposal method.
-
Provide secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]
-
3.4. Step 4: Full Container and Final Disposal
-
Action:
-
When the waste container is full, or if the research project concludes, seal the container tightly.
-
Complete the "Date Full" line on the hazardous waste label.[6]
-
Contact your institution's EHS department to arrange for the pickup and transport of the waste container.
-
EHS will then consolidate the waste and ensure it is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Contain the Spill: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Clean-Up: Once absorbed, carefully scoop the material into a designated waste bag or container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Clean-Up Materials: All spill clean-up materials (absorbent, gloves, etc.) are considered hazardous waste and must be placed in a sealed, labeled container for disposal via EHS.
References
- RCRA | Environmental Health and Safety. Case Western Reserve University. [Link]
- Hazardous Waste Management in the Labor
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
- Hazardous Waste Segreg
- Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Personal protective equipment for handling 4-(4-Bromophenyl)tetrahydropyran-4-ol
Essential Safety and Handling Guide for 4-(4-Bromophenyl)tetrahydropyran-4-ol
This document provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational guidelines for the handling and disposal of this compound (CAS No. 165119-46-0). As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Hazard Assessment: A Proactive Approach
-
Halogenated Aromatic Moiety: The presence of a bromophenyl group places this compound in the category of halogenated organic compounds.[2][3] Such compounds may present toxicological risks, including skin and eye irritation, and require specific disposal protocols to prevent environmental contamination.[4][5][6]
-
Tetrahydropyran (THP) Ring: The tetrahydropyran ring is a cyclic ether. While generally more stable than other ethers like THF, cyclic ethers can potentially form explosive peroxides upon prolonged exposure to air and light.[1]
-
Alcohol Group (-ol): The tertiary alcohol functionality is a common feature in organic molecules and does not typically pose unusual hazards on its own, but its presence influences the overall polarity and reactivity of the molecule.
-
Physical Form: The compound is listed as a solid, which necessitates precautions against dust or aerosol generation during handling.[3]
Given these structural features, this compound should be handled with the care afforded to potentially irritating and toxic halogenated organic substances.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against potential exposure through dermal contact, ocular exposure, and inhalation.[7] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles with Side Shields | Essential to protect eyes from splashes or airborne particles of the compound. For larger quantities or procedures with a high splash risk, a full-face shield should be worn over safety goggles.[1][4] |
| Hand Protection | Nitrile Rubber Gloves | Provides a primary barrier against skin contact. A thickness of >0.11 mm is recommended.[1] For prolonged handling or immersion, double-gloving is a prudent measure.[8] Always inspect gloves for tears or holes before use. |
| Body Protection | Standard Laboratory Coat | Protects skin and personal clothing from contamination.[1][9] For procedures involving significant quantities, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Not generally required for handling small quantities within a certified chemical fume hood.[1] However, a respirator (e.g., N95 or a cartridge respirator for organic vapors) must be used if there is a risk of generating aerosols or dust, or if working outside of a fume hood.[1][10] |
Operational Protocol: A Step-by-Step Guide to Safety
Adherence to a strict procedural workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, including weighing and transfers, should be performed inside a properly functioning chemical fume hood.[4][8]
Donning PPE: Establishing the Barrier
The sequence of putting on PPE is designed to ensure complete and uncontaminated coverage.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Don safety goggles or a face shield.
-
Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE must be done carefully to avoid contact with any contaminants on the exterior of the equipment.
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Peel them off by turning them inside out, without touching the external surface with bare skin. Dispose of them in the designated halogenated waste container.
-
Eye Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Lab Coat: Remove the lab coat by rolling it outwards and away from your body.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1][8]
Visual Workflow: PPE Donning and Doffing
Caption: A workflow diagram outlining the key steps for donning and doffing PPE.
Spill and Emergency Procedures
Spill: In the event of a small spill inside a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[11] Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for halogenated waste.[11][12] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[8]
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[11][13] Seek medical attention.
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Disposal Plan: Ensuring Compliance
Proper waste segregation is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: All solid this compound and solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[4][9] Never dispose of halogenated compounds down the drain.[9]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must also be placed in the sealed halogenated waste container.[5]
By adhering to these rigorous PPE, handling, and disposal protocols, you build a self-validating system of safety that protects yourself, your colleagues, and the integrity of your research.
References
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- Halogenated Organic Liquids - Standard Oper
- Personal protective equipment for handling THP-PEG1-Boc. Benchchem.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Safety Data Sheet for Tetrahydro-4H-pyran-4-one. Sigma-Aldrich.
- Halogenated Solvents in Laboratories.
- Safety in the Labor
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- Safety Data Sheet for Tetrahydro-4H-pyran-4-one. Thermo Fisher Scientific.
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- Personal protective equipment for preparing toxic drugs. GERPAC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
